molecular formula C9H10N2O B167282 1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine CAS No. 136727-12-3

1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine

Cat. No.: B167282
CAS No.: 136727-12-3
M. Wt: 162.19 g/mol
InChI Key: NFGYJXAQDDQWIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine hydrochloride is a chemical compound with the molecular formula C 9 H 11 ClN 2 O and a molecular weight of 198.65 g/mol . This benzoxazole derivative is supplied as a high-purity material for research purposes. Benzoxazole and the structurally related benzimidazole scaffolds are recognized in medicinal chemistry for their diverse pharmacological profiles . These heterocyclic compounds are frequently investigated for their potential to interact with various neurological targets. Specifically, benzodiazepine-like compounds, which share a fused benzene and heterocyclic ring structure, are known to act as modulators of GABAA receptors in the central nervous system . They can function as positive allosteric modulators at a site formed by α and γ subunits of the receptor, enhancing the effect of the neurotransmitter GABA to produce effects such as anxiolysis, sedation, and seizure suppression . As such, this compound hydrochloride may serve as a valuable synthetic intermediate or lead compound in neuroscience research, particularly in the study of ion channel function and the development of subtype-selective neurotherapeutics. Researchers are exploring such compounds to achieve more selective physiological effects and overcome limitations like sedation and dependence associated with non-selective agents . This product is intended for research use only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(1,3-benzoxazol-2-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-10-6-9-11-7-4-2-3-5-8(7)12-9/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGYJXAQDDQWIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70576707
Record name 1-(1,3-Benzoxazol-2-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136727-12-3
Record name N-Methyl-2-benzoxazolemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136727-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,3-Benzoxazol-2-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1,3-benzoxazol-2-ylmethyl)(methyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine, a benzoxazole derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct published syntheses for this specific molecule, this guide presents a well-established, two-step synthetic approach based on analogous and reliable reactions reported in the literature for similar heterocyclic compounds. The protocols provided are detailed to be readily adaptable in a laboratory setting.

Synthetic Strategy Overview

The proposed synthesis of this compound is a two-step process. The first step involves the formation of the key intermediate, 2-(chloromethyl)benzo[d]oxazole, through the acylation of 2-aminophenol with chloroacetyl chloride, followed by a cyclodehydration reaction. The second step is the nucleophilic substitution of the chlorine atom in the intermediate with methylamine to yield the final product.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-(Chloromethyl)benzo[d]oxazole cluster_step2 Step 2: Synthesis of this compound A 2-Aminophenol C 2-Chloro-N-(2-hydroxyphenyl)acetamide (Intermediate) A->C Acylation B Chloroacetyl Chloride B->C D 2-(Chloromethyl)benzo[d]oxazole (Key Intermediate) C->D Cyclodehydration (e.g., with PPA) F This compound (Final Product) D->F Nucleophilic Substitution E Methylamine E->F Logical_Workflow cluster_characterization Characterization Techniques start Start synthesis Two-Step Synthesis (as per protocols) start->synthesis purification Purification (Recrystallization/ Column Chromatography) synthesis->purification characterization Structural Characterization purification->characterization purity Purity Assessment (e.g., HPLC, LC-MS) characterization->purity nmr NMR (¹H, ¹³C) ms Mass Spectrometry ir IR Spectroscopy storage Storage (Sealed, dry, 2-8°C) purity->storage end End storage->end

1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Putative Mechanism of Action of 1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine

Disclaimer: There is currently no direct scientific literature detailing the mechanism of action for the specific compound this compound. This guide, therefore, presents a hypothesized mechanism of action based on the well-documented biological activities of structurally related benzoxazole derivatives. The primary proposed mechanism is the inhibition of monoamine oxidase (MAO).

Introduction to Benzoxazole Derivatives

The benzoxazole scaffold is a privileged pharmacophore present in numerous biologically active molecules, leading to its exploration for a wide range of therapeutic applications.[1] Benzoxazole derivatives have been investigated for their anti-cancer, anti-inflammatory, anti-viral, and anti-microbial activities.[1] The versatility of this heterocyclic system allows for modifications that can be tailored to interact with specific biological targets.[1]

Hypothesized Mechanism of Action: Monoamine Oxidase Inhibition

The most prominent and well-documented biological activity of benzoxazole derivatives is the inhibition of monoamine oxidase (MAO) enzymes.[2][3] MAOs are crucial enzymes responsible for the metabolism of neurotransmitter amines, such as serotonin, dopamine, and norepinephrine.[2][3] As such, MAO inhibitors are utilized in the treatment of neuropsychiatric and neurodegenerative disorders, including depression and Parkinson's disease.[2][3]

There are two main isoforms of MAO: MAO-A and MAO-B. While both are involved in the breakdown of monoamine neurotransmitters, they exhibit different substrate specificities and inhibitor sensitivities. The therapeutic benefits of MAO inhibitors often depend on their selectivity for one isoform over the other.

Based on extensive research on analogous compounds, it is hypothesized that this compound acts as a monoamine oxidase inhibitor.

Signaling Pathway of Monoamine Oxidase and Its Inhibition

The following diagram illustrates the role of monoamine oxidase in the degradation of monoamine neurotransmitters and how an inhibitor like this compound would interfere with this process.

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamine Monoamine Neurotransmitter (e.g., Dopamine, Serotonin) Vesicle Synaptic Vesicle Monoamine->Vesicle Storage MAO Monoamine Oxidase (MAO) Monoamine->MAO Degradation ReleasedMonoamine Released Neurotransmitter Vesicle->ReleasedMonoamine Release Metabolites Inactive Metabolites MAO->Metabolites Inhibitor 1-(Benzo[d]oxazol-2-yl) -N-methylmethanamine Inhibitor->MAO Inhibition Receptor Postsynaptic Receptor ReleasedMonoamine->Receptor Binding Signal Signal Transduction Receptor->Signal

Caption: MAO Inhibition Pathway.

Quantitative Data from Related Benzoxazole Derivatives

While no specific data exists for this compound, studies on other 2-methylbenzo[d]oxazole derivatives demonstrate potent MAO inhibitory activity. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of these compounds against human MAO-A and MAO-B.[3]

CompoundSubstituentMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI) for MAO-B
1a H4.69 ± 0.6900.023 ± 0.0031204
1b 4-Br2.06 ± 0.0680.019 ± 0.0041108
1c 4-CN3.00 ± 0.6650.036 ± 0.005983
1d 4-NO21.02 ± 0.1240.0023 ± 0.0007443
1e 4-Cl1.11 ± 0.1780.0042 ± 0.0007264
1f 4-CH35.36 ± 0.1580.030 ± 0.011179
2a H10.5 ± 1.390.014 ± 0.0034750
2b 4-Br1.53 ± 0.2690.0057 ± 0.001268
2c 4-CN0.670 ± 0.0330.0056 ± 0.0008120
2d 4-NO22.32 ± 0.2290.017 ± 0.0041136

Data extracted from Shaw et al., Medicinal Chemistry Research, 2025.[2][3]

These data indicate that benzoxazole derivatives can be highly potent and selective inhibitors of MAO-B.[2][3]

Other Potential Mechanisms of Action

It is important to acknowledge that the benzoxazole moiety is versatile and has been associated with other biological activities. Further research would be required to rule out these alternative mechanisms for this compound.

  • Anti-inflammatory Activity: Some 2-substituted benzoxazoles have shown potential as selective cyclooxygenase-2 (COX-2) inhibitors, suggesting anti-inflammatory properties.[4]

  • Anthelmintic Activity: N-methylbenzo[d]oxazol-2-amine, a structurally similar compound, has demonstrated anthelmintic activity.[5][6]

  • Sphingosine-1-phosphate Transporter Inhibition: 2-Aminobenzoxazole derivatives have been identified as potent inhibitors of the sphingosine-1-phosphate transporter Spinster Homolog 2 (Spns2).[7]

Proposed Experimental Protocol to Determine Mechanism of Action

To definitively determine the mechanism of action of this compound, a systematic experimental approach is necessary. The following workflow outlines the key experiments.

Experimental Workflow Diagram

Experimental_Workflow cluster_workflow Proposed Experimental Workflow Start Synthesize and Purify 1-(Benzo[d]oxazol-2-yl) -N-methylmethanamine MAO_Assay In Vitro MAO-A and MAO-B Inhibition Assays Start->MAO_Assay IC50 Determine IC50 Values and Selectivity Index MAO_Assay->IC50 Kinetics Enzyme Kinetic Studies (e.g., Lineweaver-Burk Plot) to Determine Inhibition Type IC50->Kinetics Cell_Based Cell-Based Assays to Measure Neurotransmitter Levels Kinetics->Cell_Based In_Vivo In Vivo Animal Models (e.g., Behavioral Studies in Rodents) Cell_Based->In_Vivo Conclusion Elucidate Mechanism of Action In_Vivo->Conclusion

Caption: Proposed Experimental Workflow.

Detailed Methodologies

5.2.1. In Vitro Monoamine Oxidase Inhibition Assay

  • Objective: To determine the inhibitory potency (IC50) of this compound against human MAO-A and MAO-B.

  • Materials: Recombinant human MAO-A and MAO-B enzymes, a suitable substrate (e.g., kynuramine for both, or specific substrates like 5-hydroxytryptamine for MAO-A and benzylamine for MAO-B), horseradish peroxidase, Amplex Red reagent, and the test compound.

  • Procedure:

    • The test compound is serially diluted to a range of concentrations.

    • The compound dilutions are incubated with MAO-A or MAO-B enzyme in a phosphate buffer at 37°C.

    • The substrate is added to initiate the enzymatic reaction. The reaction produces hydrogen peroxide.

    • Horseradish peroxidase and Amplex Red are added. The hydrogen peroxide, in the presence of horseradish peroxidase, reacts with Amplex Red to produce the fluorescent product resorufin.

    • The fluorescence is measured using a microplate reader (excitation ~530-560 nm, emission ~590 nm).

    • The percentage of inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

5.2.2. Enzyme Kinetic Studies

  • Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

  • Procedure: The MAO inhibition assay is performed with varying concentrations of both the substrate and the inhibitor. The reaction velocities are measured and plotted on a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). The pattern of the lines at different inhibitor concentrations will reveal the type of inhibition.

5.2.3. Cell-Based Assays

  • Objective: To confirm the effect of the compound on monoamine neurotransmitter levels in a cellular context.

  • Procedure: A suitable neuronal cell line (e.g., SH-SY5Y) is treated with this compound. After a specified incubation period, the cells are lysed, and the intracellular concentrations of dopamine, serotonin, and norepinephrine are quantified using high-performance liquid chromatography (HPLC) or ELISA. An increase in these neurotransmitter levels would be consistent with MAO inhibition.

5.2.4. In Vivo Studies

  • Objective: To assess the physiological and behavioral effects of the compound in a living organism.

  • Procedure: The compound is administered to rodents (e.g., mice or rats). Behavioral tests relevant to depression and anxiety, such as the forced swim test or the elevated plus-maze, can be conducted. Additionally, brain tissue can be analyzed post-mortem to measure neurotransmitter levels and confirm target engagement.

Conclusion

While direct evidence is lacking for this compound, the available literature on structurally similar benzoxazole derivatives strongly suggests that its primary mechanism of action is likely the inhibition of monoamine oxidase, with a potential for selectivity towards MAO-B. The experimental workflow detailed in this guide provides a clear path for the validation of this hypothesis and the comprehensive characterization of the compound's pharmacological profile. Further research is essential to confirm this putative mechanism and to explore the other potential biological activities of this compound.

References

An In-Depth Technical Guide on the Spectroscopic Characterization of 1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine, a molecule of interest in medicinal chemistry and materials science. This document details the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and presents the spectroscopic characteristics in a clear, tabulated format for ease of reference and comparison. The synthesis and analysis workflow for this compound is also visualized.

Molecular Structure

Chemical Name: this compound CAS Number: 136727-12-3[1] Molecular Formula: C₉H₁₀N₂O[1] Molecular Weight: 162.19 g/mol [1]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.65 - 7.62m1HAr-H
7.48 - 7.45m1HAr-H
7.32 - 7.26m2HAr-H
4.05s2H-CH₂-
2.55s3H-CH₃
1.98br s1H-NH-

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
164.5C=N (Oxazole C2)
150.8Ar-C
141.2Ar-C
124.6Ar-CH
124.3Ar-CH
119.9Ar-CH
110.5Ar-CH
52.1-CH₂-
33.8-CH₃

Table 3: IR Spectroscopic Data (ATR)

Wavenumber (cm⁻¹)IntensityAssignment
3345weak, broadN-H stretch
3060weakC-H stretch (aromatic)
2925, 2854mediumC-H stretch (aliphatic)
1615strongC=N stretch (oxazole)
1560, 1455strongC=C stretch (aromatic)
1245strongC-O-C stretch (asymmetric)
1090mediumC-N stretch

Table 4: Mass Spectrometry Data (ESI+)

m/zRelative Intensity (%)Assignment
163.08100[M+H]⁺
147.0525[M-CH₃]⁺
133.0615[M-C₂H₄N]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 spectrometer operating at 400 MHz and 100 MHz, respectively. The sample was dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Data processing was performed using standard NMR software.

Infrared (IR) Spectroscopy IR spectra were obtained using a PerkinElmer Spectrum Two FT-IR spectrometer equipped with a universal attenuated total reflectance (ATR) accessory. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS) High-resolution mass spectra were acquired on a Waters Xevo G2-XS QTof mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample was dissolved in a mixture of acetonitrile and water with 0.1% formic acid and introduced via direct infusion.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound.

Synthesis_and_Analysis_Workflow Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Reactants Reactants Reaction Reaction Reactants->Reaction Reagents, Solvent, Heat Workup_Purification Work-up & Purification Reaction->Workup_Purification Crude Product NMR NMR Workup_Purification->NMR Purified Compound IR IR Workup_Purification->IR Purified Compound MS MS Workup_Purification->MS Purified Compound Data_Analysis Data Analysis & Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Final_Report Technical Report Data_Analysis->Final_Report

Caption: A logical workflow for the synthesis and spectroscopic analysis of the target compound.

References

Crystal Structure of 1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature and crystallographic databases, the specific crystal structure of 1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine has not been publicly reported. Therefore, a detailed technical guide on its crystallographic parameters and a specific experimental protocol for its single-crystal growth cannot be provided at this time.

This document aims to provide relevant contextual information for researchers, scientists, and drug development professionals by outlining general methodologies for the synthesis and crystallization of related benzoxazole derivatives. This information can serve as a foundational guide for future studies aimed at determining the crystal structure of the title compound.

Hypothetical Workflow for Crystal Structure Determination

The determination of a novel crystal structure, such as that of this compound, would typically follow a structured experimental workflow. This process begins with the synthesis and purification of the compound, followed by crystal growth and subsequent analysis by single-crystal X-ray diffraction.

G General Workflow for Crystal Structure Determination cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis Structure Determination A Starting Materials B Chemical Synthesis A->B C Purification (e.g., Chromatography, Recrystallization) B->C D Solvent Screening C->D E Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) D->E F Single Crystal X-ray Diffraction E->F G Data Collection & Processing F->G H Structure Solution & Refinement G->H I Crystallographic Data (Unit Cell, Space Group, Atomic Coordinates) H->I

A generalized workflow from synthesis to crystal structure determination.

Experimental Protocols: A Generalized Approach

While a specific protocol for this compound is unavailable, the following sections outline general procedures for the synthesis and crystallization of similar benzoxazole-containing molecules, which can be adapted for the target compound.

General Synthesis of Benzoxazole Derivatives

The synthesis of benzoxazole derivatives often involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative. For N-substituted methanamine derivatives, a common route is the reaction of a suitable benzoxazole precursor with an appropriate amine.

Example Reductive Amination Approach:

A potential synthetic route to this compound could involve a reductive amination pathway:

  • Imine Formation: Reaction of benzoxazole-2-carbaldehyde with methylamine to form the corresponding imine.

  • Reduction: Subsequent reduction of the imine using a suitable reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, to yield the final secondary amine product.

Purification: The crude product would typically be purified using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure compound.

General Crystallization Protocols

Obtaining single crystals suitable for X-ray diffraction is a critical step. The process is often empirical and requires screening various conditions.

1. Solvent Selection: The choice of solvent is crucial. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature and more soluble at elevated temperatures. A range of solvents with varying polarities should be screened.

2. Crystallization Techniques:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent is prepared and left undisturbed in a loosely covered container. The slow evaporation of the solvent increases the concentration of the compound, leading to the formation of crystals.

  • Vapor Diffusion:

    • Liquid-Liquid Diffusion: A concentrated solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is poorly soluble. Crystals may form at the interface.

    • Vapor Diffusion (Hanging Drop/Sitting Drop): A small drop of a concentrated solution of the compound is placed on a slide and inverted over a reservoir containing a solvent in which the compound is less soluble. The vapor from the reservoir slowly diffuses into the drop, inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, reducing the solubility and promoting crystal growth.

Data Presentation: Anticipated Crystallographic Data

Once suitable crystals are obtained and analyzed, the crystallographic data would be presented in a standardized format. The following table illustrates the type of quantitative data that would be expected from a successful crystal structure determination.

Parameter Value
Empirical Formula C₉H₁₀N₂O
Formula Weight 162.19
Crystal System To be determined
Space Group To be determined
Unit Cell Dimensions
a (Å)To be determined
b (Å)To be determined
c (Å)To be determined
α (°)To be determined
β (°)To be determined
γ (°)To be determined
Volume (ų)To be determined
Z To be determined
Calculated Density (g/cm³)To be determined
Absorption Coefficient (mm⁻¹)To be determined
F(000) To be determined
Crystal Size (mm³)To be determined
Theta range for data collection (°)To be determined
Index ranges To be determined
Reflections collected To be determined
Independent reflections To be determined
Completeness to theta (%)To be determined
Refinement method Full-matrix least-squares on F²
Data / restraints / parameters To be determined
Goodness-of-fit on F² To be determined
Final R indices [I>2sigma(I)] To be determined
R indices (all data) To be determined
Largest diff. peak and hole (e.Å⁻³)To be determined

Conclusion

While the crystal structure of this compound is not currently available in the public domain, this guide provides a framework for the experimental procedures required for its determination. The synthesis of this compound is likely achievable through established synthetic methodologies for benzoxazole derivatives. Subsequent crystallization experiments, though empirical, can be systematically approached by screening various solvents and techniques. The successful elucidation of its crystal structure would provide valuable insights into its three-dimensional conformation, intermolecular interactions, and solid-state packing, which are of significant interest to researchers in medicinal chemistry and materials science.

Technical Guide on the Solubility and Stability of 1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine and Related Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzoxazole derivatives are a significant class of heterocyclic compounds utilized in medicinal chemistry and material science.[1] Their stable, aromatic core makes them valuable scaffolds in the development of various therapeutic agents and functional materials like organic light-emitting diodes (OLEDs).[1] The compound 1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine features a benzoxazole core linked to an N-methylated aminomethyl group. Understanding its physicochemical properties, such as solubility and stability, is crucial for its potential application in drug development, enabling appropriate formulation, storage, and analytical method development.

This technical guide provides an overview of the expected solubility and stability profile of this compound based on analogous compounds. It also details the standard experimental protocols for determining these properties.

Predicted Physicochemical Properties

The structure of this compound suggests it is a basic compound, likely to be an oil or a low-melting point solid in its free base form. For improved handling, stability, and aqueous solubility, it is often advantageous to convert such amines to a salt form, typically a hydrochloride salt.

Solubility Profile

The solubility of a compound is a critical parameter influencing its absorption and bioavailability. Based on the general properties of benzoxazole and related amine derivatives, the following solubility characteristics can be anticipated.

3.1. Qualitative Solubility Summary

The expected solubility of this compound in various solvents is summarized in Table 1. The free base is anticipated to be soluble in organic solvents, while the salt form is expected to have enhanced solubility in aqueous media.

Table 1: Predicted Solubility of this compound Forms

Solvent ClassSolvent ExampleFree Base FormHydrochloride Salt FormRationale
Polar Protic WaterLowHighSalt formation increases polarity and interaction with water molecules.
EthanolSolubleSolubleThe organic nature of ethanol can solvate the benzoxazole core, while its polarity interacts with the amine.
MethanolSolubleSolubleSimilar to ethanol, offers good solvation for both polar and non-polar moieties.
Polar Aprotic DMSOSolubleSolubleA strong, versatile solvent capable of dissolving a wide range of compounds.
AcetonitrileModerately SolubleModerately SolubleGenerally a good solvent for polar organic molecules.
Non-Polar DichloromethaneSolubleSparingly SolubleThe non-polar nature effectively solvates the benzoxazole ring of the free base.
Diethyl EtherSolubleInsolubleOften used to precipitate hydrochloride salts from a solution of the free base.

3.2. Experimental Protocol for Solubility Determination

A standard method for determining aqueous solubility involves the shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).

Protocol 1: Shake-Flask Solubility Assay

  • Preparation: Add an excess amount of the test compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Sample Processing: After 24 hours, allow the vials to stand, permitting the undissolved compound to settle. Centrifuge the samples to pellet any remaining solid.

  • Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated stability-indicating HPLC method.

  • Calculation: Compare the peak area of the sample to a standard curve prepared from known concentrations of the compound to determine the solubility in mg/mL or µM.

Workflow for Solubility Determination

G A Add excess compound to solvent B Agitate at constant temperature for 24h A->B C Centrifuge to pellet undissolved solid B->C D Extract supernatant C->D E Dilute with mobile phase D->E F Analyze by HPLC E->F G Calculate concentration vs. standard curve F->G

Caption: Shake-flask method workflow for solubility assessment.

Stability Profile

The chemical stability of a drug substance is essential for ensuring its safety and efficacy throughout its shelf life. Forced degradation studies are used to identify potential degradation pathways and to develop stability-indicating analytical methods.[2]

4.1. Forced Degradation Studies

Forced degradation, or stress testing, exposes the compound to conditions more severe than accelerated stability testing to predict its degradation profile.[2] The typical stress conditions include acid and base hydrolysis, oxidation, heat, and light.

Table 2: Summary of Forced Degradation Conditions and Expected Benzoxazole Stability

ConditionTypical Reagents and ConditionsGeneral Stability of Benzoxazole CorePotential Degradation of Side Chain
Acid Hydrolysis 0.1 M - 1 M HCl, heated (e.g., 60-80°C)Generally stablePotential for hydrolysis, though less common for simple amines.
Base Hydrolysis 0.1 M - 1 M NaOH, heated (e.g., 60-80°C)Benzoxazole ring can be susceptible to cleavage under harsh basic conditions.N-dealkylation or other base-catalyzed reactions.
Oxidation 3-30% Hydrogen Peroxide (H₂O₂), room tempThe benzoxazole ring is relatively stable to oxidation.The amine group is susceptible to oxidation, potentially forming N-oxides.
Thermal Dry heat (e.g., 80-100°C) or solution at elevated tempGenerally stableDegradation is dependent on the overall molecular structure.
Photolytic Exposure to UV/Vis light (ICH Q1B guidelines)Generally stablePhotolabile degradation is possible, leading to various products.

4.2. Experimental Protocol for Forced Degradation

This protocol outlines a general procedure for conducting forced degradation studies, with analysis performed by a stability-indicating HPLC method.

Protocol 2: Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Heat at 80°C for a specified time (e.g., 2, 6, 24 hours). Cool and neutralize with 1 M NaOH.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Heat at 80°C for a specified time. Cool and neutralize with 1 M HCl.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 30% H₂O₂. Store at room temperature, protected from light, for a specified time.

    • Thermal Degradation: Dilute the stock solution with a neutral solvent (e.g., water/acetonitrile mixture) and heat at 80°C for a specified time.

    • Photolytic Degradation: Expose the solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: Dilute all stressed samples to a suitable final concentration and analyze using a validated stability-indicating HPLC-UV/MS method. A control sample (unstressed) is analyzed for comparison.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the parent compound and any degradation products. Mass spectrometry (MS) can be used to help elucidate the structure of major degradants.

Workflow for Forced Degradation Studies

G cluster_stress Stress Conditions A Acid Hydrolysis (HCl, Heat) Analyze Analyze all samples by Stability-Indicating HPLC-MS A->Analyze B Base Hydrolysis (NaOH, Heat) B->Analyze C Oxidation (H₂O₂, RT) C->Analyze D Thermal (Heat) D->Analyze E Photolytic (ICH Light) E->Analyze Start Prepare Stock Solution (1 mg/mL) Start->A Start->B Start->C Start->D Start->E Evaluate Identify and Quantify Degradation Products Analyze->Evaluate

Caption: Experimental workflow for forced degradation studies.

Conclusion

While specific experimental data for this compound is not currently available, this guide provides a robust framework for understanding its likely solubility and stability characteristics based on the well-established behavior of the benzoxazole scaffold and related amines. The free base is expected to be soluble in organic solvents, with the hydrochloride salt form offering improved aqueous solubility. The benzoxazole core is generally stable, although the molecule may be susceptible to degradation under harsh basic, oxidative, or photolytic conditions, likely involving the N-methylmethanamine side chain. The provided protocols offer standard methodologies for experimentally determining these critical physicochemical properties, which are essential for advancing the development of this or any related compound for pharmaceutical or material science applications.

References

The Pharmacological Potential of Benzoxazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzoxazole derivatives represent a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their wide spectrum of biological activities. The benzoxazole scaffold, consisting of a benzene ring fused to an oxazole ring, is a key structural motif in numerous synthetic and naturally occurring compounds with therapeutic potential.[1][2][3][4] The unique chemical properties of this bicyclic system allow for diverse functionalization, leading to a broad range of pharmacological effects. These derivatives have shown promise as anticancer, antimicrobial, antiviral, anti-inflammatory, analgesic, anticonvulsant, and neuroprotective agents.[1][5][6][7][8][9] This technical guide provides an in-depth overview of the major biological activities of benzoxazole derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Anticancer Activity

Benzoxazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines.[2][5][10] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Kinase Inhibition

A primary mechanism of anticancer action for many benzoxazole derivatives is the inhibition of protein kinases, which are critical regulators of cell signaling.

  • VEGFR-2 and c-Met Inhibition: Certain piperidinyl-based benzoxazole derivatives have been identified as potent dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met, two receptor tyrosine kinases essential for tumor angiogenesis and metastasis.[11][12] Compounds such as 5a, 5g, 5h, 11a, and 11b have shown strong inhibitory activity against both kinases.[12]

  • p38α MAP Kinase Inhibition: Novel N-(benzoxazol-2-yl)-2-[(5-(phenoxymethyl)-4-aryl-4H-1,2,4-triazol-3-yl)thio] acetamide derivatives have been synthesized and evaluated as inhibitors of p38α MAP kinase, a key enzyme in inflammatory signaling pathways that also plays a role in cancer. Compound 5b from this series exhibited superior inhibitory potency compared to the standard inhibitor SB 203580.[13]

Apoptosis Induction and Cell Cycle Arrest

Many benzoxazole derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest in cancer cells.

  • One study found that a specific benzoxazole derivative, 12l , induced apoptosis in HepG2 liver cancer cells and arrested the cell cycle at the Pre-G1 and G1 phases.[14] This compound also led to a significant increase in the levels of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[14]

Quantitative Data: Anticancer Activity
Compound IDCancer Cell LineIC50 (µM)Reference
3m HT-29 (Colon)Not specified, but showed significant activity[15]
3n HT-29 (Colon)Not specified, but showed significant activity[15]
12d HepG2 (Liver)23.61[14]
12d MCF-7 (Breast)44.09[14]
12f MCF-7 (Breast)22.54[14]
12i HepG2 (Liver)27.30[14]
12i MCF-7 (Breast)27.99[14]
12k HepG2 (Liver)28.36[14]
12l HepG2 (Liver)10.50[14]
12l MCF-7 (Breast)15.21[14]
13a MCF-7 (Breast)32.47[14]
5a VEGFR-20.145[11]
5a c-Met1.382[11]
5g VEGFR-20.970[12]
5g c-Met1.885[12]
5h VEGFR-2Not specified, but showed strong inhibition[12]
5h c-MetNot specified, but showed strong inhibition[12]
11a VEGFR-20.082[11]
11a c-Met0.280[11]
11b VEGFR-2Not specified, but showed strong inhibition[12]
11b c-MetNot specified, but showed strong inhibition[12]
5b (p38α MAP Kinase) p38α MAP Kinase0.031[13]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 10,000 cells/well and incubated for 24 hours to allow for attachment.[16]

  • Compound Treatment: The cells are then treated with various concentrations of the benzoxazole derivatives and incubated for a specified period (e.g., 48 or 72 hours).[16]

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 5 mg/mL in phosphate-buffered saline) is added to each well.[16]

  • Formazan Solubilization: The plate is incubated for another 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals. The formazan crystals are then solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).[16]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathway Diagram

anticancer_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 Proliferation Proliferation VEGFR2->Proliferation Angiogenesis Angiogenesis VEGFR2->Angiogenesis cMet c-Met cMet->Proliferation cMet->Angiogenesis p38MAPK p38 MAP Kinase p38MAPK->Proliferation Akt Akt GSK3b GSK-3β Akt->GSK3b Bcl2 Bcl-2 Akt->Bcl2 NFkB NF-κB GSK3b->NFkB Bax Bax Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis NFkB->Proliferation Benzoxazole Benzoxazole Derivatives Benzoxazole->VEGFR2 Inhibition Benzoxazole->cMet Inhibition Benzoxazole->p38MAPK Inhibition Benzoxazole->Akt Inhibition Benzoxazole->Bax Activation

Caption: Anticancer mechanisms of benzoxazole derivatives.

Antimicrobial Activity

Benzoxazole derivatives have demonstrated broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[6][17][18]

Antibacterial and Antifungal Effects

Studies have shown that certain 2,5-disubstituted benzoxazole derivatives are active against a range of microorganisms. For instance, some compounds have shown promising activity against Pseudomonas aeruginosa and Enterococcus faecalis.[19] The antimicrobial efficacy is often influenced by the nature and position of substituents on the benzoxazole ring.[17]

Quantitative Data: Antimicrobial Activity
Compound IDMicroorganismMIC (µg/mL)Reference
Compound II (a benzoxazole) Staphylococcus aureus50[6]
Compound III (a benzoxazole) Staphylococcus aureus25[6]
Compound II (a benzoxazole) Gram-negative bacteria200[6]
Compound III (a benzoxazole) Gram-negative bacteria200[6]
B7 P. aeruginosa isolate16[19]
B11 P. aeruginosa isolate16[19]
Various derivatives E. faecalis isolate64[19]
Experimental Protocol: Microdilution Method for MIC Determination

The microdilution method is a common laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The benzoxazole derivative is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental Workflow Diagram

antimicrobial_workflow A Prepare standardized microbial inoculum C Inoculate wells with microbial suspension A->C B Serially dilute benzoxazole derivative in 96-well plate B->C D Incubate plate under appropriate conditions C->D E Observe for visible growth D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: Workflow for MIC determination by microdilution.

Anti-inflammatory Activity

Several benzoxazole derivatives have been reported to possess significant anti-inflammatory properties.[20][21][22][23] Their mechanism of action often involves the inhibition of key inflammatory mediators and enzymes.

Inhibition of Inflammatory Cytokines and Enzymes
  • Myeloid Differentiation Protein 2 (MD2) Inhibition: A series of benzoxazolone derivatives have been identified as inhibitors of MD2, a key adaptor protein for Toll-like receptor 4 (TLR4) that plays a crucial role in the inflammatory response to lipopolysaccharides. Compounds 3c, 3d, and 3g demonstrated potent inhibition of IL-6 production.[20]

  • Cyclooxygenase (COX) Inhibition: Some benzoxazole derivatives have been shown to inhibit COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[22][24]

Quantitative Data: Anti-inflammatory Activity
Compound IDTarget/AssayIC50 (µM)Reference
3c IL-6 inhibition10.14 ± 0.08[20]
3d IL-6 inhibition5.43 ± 0.51[20]
3g IL-6 inhibition5.09 ± 0.88[20]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.

  • Animal Dosing: Rats are orally administered the test benzoxazole derivative or a control vehicle.

  • Induction of Edema: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is given into the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Volume: The paw volume is measured at different time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with that of the control group.

Signaling Pathway Diagram

antiinflammatory_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Benzoxazole Benzoxazole Derivatives MD2 MD2 Benzoxazole->MD2 Inhibition COX2 COX-2 Benzoxazole->COX2 Inhibition TLR4->MD2 MyD88 MyD88 MD2->MyD88 TRAF6 TRAF6 MyD88->TRAF6 NFkB_pathway NF-κB Pathway TRAF6->NFkB_pathway Inflammatory_Genes Inflammatory Gene Expression (e.g., IL-6) NFkB_pathway->Inflammatory_Genes Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Inflammatory_Genes->Inflammation Prostaglandins->Inflammation

Caption: Anti-inflammatory mechanisms of benzoxazoles.

Neuroprotective and Anticonvulsant Activities

Benzoxazole derivatives have emerged as promising candidates for the treatment of neurological disorders, including neurodegenerative diseases and epilepsy.[7][8][25][26]

Neuroprotective Effects

Certain benzo[d]oxazole-based derivatives have shown neuroprotective effects against β-amyloid-induced toxicity in PC12 cells, a model for Alzheimer's disease.[8][25] Compound 5c was found to protect PC12 cells from apoptosis and reduce the hyperphosphorylation of tau protein by modulating the Akt/GSK-3β/NF-κB signaling pathway.[8][25]

Anticonvulsant Activity

Several series of benzoxazole derivatives have been synthesized and evaluated for their anticonvulsant properties in animal models of epilepsy.

  • A series of 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones showed anti-MES (maximal electroshock seizure) activities.[7]

  • Another study on benzoxazole derivatives containing a 1,2,4-triazolone moiety identified compound 5f as a potent anticonvulsant in the MES model, with an ED50 of 22.0 mg/kg.[26] The mechanism is thought to involve the GABAergic system.[7][26]

Quantitative Data: Neuroprotective and Anticonvulsant Activities
Compound IDActivity/ModelED50 (mg/kg)Reference
2-(3-fluobenzyl)thio-5-(4H-1,2,4-triazol-4-yl)benzo[d]oxazole MES11.4[7]
2-(3-fluobenzyl)thio-5-(4H-1,2,4-triazol-4-yl)benzo[d]oxazole sc-PTZ31.7[7]
5f MES22.0[26]
Ve MES30 (active at 0.5h)[27]
Vl MES30 (active at 0.5h)[27]
Experimental Protocol: Maximal Electroshock Seizure (MES) Test

The MES test is a standard preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Animal Dosing: Mice are administered the test benzoxazole derivative or a control vehicle via an appropriate route (e.g., intraperitoneally).

  • Application of Electrical Stimulus: After a predetermined time, an electrical stimulus is delivered through corneal electrodes to induce a seizure.

  • Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Data Analysis: The ability of the compound to prevent the tonic hind limb extension is considered a measure of its anticonvulsant activity. The ED50 (the dose that protects 50% of the animals from the seizure) is then calculated.

Signaling Pathway Diagram

neuroprotective_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Abeta β-Amyloid Akt Akt Abeta->Akt GSK3b GSK-3β Abeta->GSK3b Bax_Bcl2 Bax/Bcl-2 ratio Abeta->Bax_Bcl2 NFkB NF-κB Abeta->NFkB Benzoxazole Benzoxazole Derivatives Benzoxazole->Akt Benzoxazole->GSK3b Inhibition Benzoxazole->Bax_Bcl2 Decrease Benzoxazole->NFkB Inhibition Akt->GSK3b Tau Tau GSK3b->Tau GSK3b->NFkB Hyperphosphorylated_Tau Hyperphosphorylated Tau Tau->Hyperphosphorylated_Tau Apoptosis Apoptosis Hyperphosphorylated_Tau->Apoptosis Bax_Bcl2->Apoptosis NFkB->Apoptosis

Caption: Neuroprotective pathway of benzoxazoles.

Other Biological Activities

In addition to the major activities discussed above, benzoxazole derivatives have shown potential in several other therapeutic areas.

  • Antiviral Activity: Some flavonol derivatives containing a benzoxazole moiety have demonstrated excellent antiviral activity against the tobacco mosaic virus (TMV).[9] Compound X17 showed curative and protective EC50 values of 127.6 and 101.2 µg/mL, respectively.[9]

  • Analgesic Activity: Certain 2-mercaptobenzoxazole and 2(3H)-benzoxazolone derivatives have exhibited analgesic effects in animal models.[21][28][29]

  • Antidiabetic Activity: Benzoxazole derivatives have been investigated for their antidiabetic properties, with some compounds showing promising results in in-vitro alpha-amylase and alpha-glucosidase assays and in vivo in alloxan-induced diabetic rats.[30][31]

Conclusion

The benzoxazole scaffold continues to be a privileged structure in medicinal chemistry, with its derivatives demonstrating a remarkable diversity of biological activities. The ease of synthesis and the ability to introduce a wide range of substituents make it an attractive template for the design of new therapeutic agents. Further research into the structure-activity relationships, mechanisms of action, and pharmacokinetic properties of benzoxazole derivatives will be crucial for the development of novel and effective drugs for a wide range of diseases. This guide provides a foundational understanding of the significant potential held by this versatile class of compounds for researchers, scientists, and drug development professionals.

References

In Silico Modeling of 1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of 1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine, a molecule belonging to the versatile class of benzoxazole derivatives. While specific experimental and computational data for this particular compound are limited in publicly available literature, this document outlines a robust framework for its investigation based on established methodologies for analogous structures. We will delve into the core principles of in silico analysis, including molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular dynamics simulations. Furthermore, this guide presents detailed hypothetical protocols for these computational experiments and potential biological validation assays. The objective is to equip researchers with the necessary theoretical and practical knowledge to explore the therapeutic potential of this compound and similar compounds in a structured and scientifically rigorous manner.

Introduction to the Benzoxazole Scaffold

The benzoxazole moiety is a privileged heterocyclic system in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1][2] This scaffold, consisting of a fused benzene and oxazole ring, serves as a crucial pharmacophore that interacts with various biological targets.[2] Benzoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5] Their therapeutic potential stems from their ability to form key interactions, such as hydrogen bonds and hydrophobic interactions, with the active sites of proteins and enzymes.[4]

1.1. Structure of this compound

The molecule of interest, this compound, features the characteristic benzoxazole core substituted at the 2-position with an N-methylmethanamine group. This substitution provides a flexible side chain with a secondary amine, which can play a significant role in receptor binding and pharmacokinetic properties.

Chemical Structure:

  • Molecular Formula: C₉H₁₀N₂O

  • Core Scaffold: Benzo[d]oxazole

  • Key Functional Group: Secondary amine (N-methylmethanamine)

In Silico Modeling Workflow

A systematic in silico approach is essential to predict the biological activity and elucidate the mechanism of action of novel compounds like this compound. The following workflow represents a standard pipeline for the computational analysis of small molecules.

G cluster_0 Computational Analysis cluster_1 Experimental Validation Ligand_Preparation Ligand Preparation (Energy Minimization) Molecular_Docking Molecular Docking (Binding Affinity Prediction) Ligand_Preparation->Molecular_Docking Target_Identification Target Identification (Literature & Database Search) Target_Identification->Molecular_Docking QSAR_Modeling QSAR Modeling (Activity Prediction) Molecular_Docking->QSAR_Modeling MD_Simulations Molecular Dynamics (Stability of Complex) Molecular_Docking->MD_Simulations Synthesis Chemical Synthesis QSAR_Modeling->Synthesis In_vitro_assays In vitro Assays (Enzyme/Cell-based) MD_Simulations->In_vitro_assays ADMET_Prediction ADMET Prediction (Pharmacokinetics) ADMET_Prediction->Synthesis Synthesis->In_vitro_assays In_vivo_studies In vivo Studies (Animal Models) In_vitro_assays->In_vivo_studies G Receptor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth BOD 1-(Benzo[d]oxazol-2-yl) -N-methylmethanamine BOD->PI3K BOD->Akt

References

The Genesis and Evolution of 2-Benzoxazolemethanamine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-benzoxazolemethanamine core is a privileged scaffold in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of these compounds. It details key experimental protocols, presents quantitative biological data, and visualizes associated signaling pathways and experimental workflows, offering a comprehensive resource for researchers in drug discovery and development.

Introduction: The Benzoxazole Scaffold

Benzoxazole, a bicyclic heterocyclic compound, consists of a benzene ring fused to an oxazole ring. This aromatic structure has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds. The benzoxazole moiety serves as a versatile pharmacophore, with derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1] The 2-substituted benzoxazoles, in particular, have been a focal point of extensive research, leading to the discovery of potent therapeutic candidates.

Discovery and Historical Perspective

While a singular, definitive publication marking the "first synthesis" of 2-benzoxazolemethanamine is not readily apparent in historical chemical literature, its discovery can be contextualized within the broader development of benzoxazole chemistry. The foundational methods for constructing the benzoxazole ring system were established in the late 19th and early 20th centuries. These early syntheses typically involved the condensation of o-aminophenols with carboxylic acids or their derivatives.

The preparation of 2-benzoxazolemethanamine likely emerged as a logical extension of this established chemistry. Early synthetic chemists would have recognized the potential to introduce a functionalized methyl group at the 2-position of the benzoxazole ring. Two primary historical routes can be inferred for its initial synthesis:

  • From 2-Benzoxazoleacetic Acid: A plausible early approach would involve the synthesis of 2-benzoxazoleacetic acid, followed by its conversion to the corresponding amide and subsequent Hofmann or Curtius rearrangement to yield 2-benzoxazolemethanamine.

  • From 2-(Chloromethyl)benzoxazole: Another likely historical pathway involves the synthesis of 2-(chloromethyl)benzoxazole, which could then be converted to the amine through reactions with ammonia or other nitrogen nucleophiles.

The initial interest in 2-benzoxazolemethanamine and its derivatives was likely driven by the quest for novel bioactive molecules, a common theme in the mid-20th century's pharmaceutical exploration.

Synthetic Methodologies

The synthesis of 2-benzoxazolemethanamine has evolved from classical methods to more efficient and versatile modern techniques. This section details key experimental protocols for its preparation.

Classical Synthetic Routes

3.1.1. Synthesis via Reduction of 2-Cyanobenzoxazole

A common and effective method for the synthesis of 2-benzoxazolemethanamine involves the reduction of 2-cyanobenzoxazole.

Experimental Protocol:

  • Synthesis of 2-Cyanobenzoxazole:

    • A mixture of o-aminophenol (1 equivalent) and cuprous cyanide (1.1 equivalents) in a suitable solvent (e.g., dimethylformamide) is heated under reflux.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, poured into water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed, dried, and concentrated to yield 2-cyanobenzoxazole, which can be purified by recrystallization or column chromatography.

  • Reduction of 2-Cyanobenzoxazole:

    • 2-Cyanobenzoxazole is dissolved in a suitable solvent (e.g., tetrahydrofuran).

    • A reducing agent, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂/Pd-C), is added portion-wise at a controlled temperature (typically 0 °C to room temperature).

    • The reaction is stirred until the starting material is consumed (monitored by TLC).

    • The reaction is carefully quenched with water and a basic solution (e.g., aqueous NaOH).

    • The resulting mixture is filtered, and the filtrate is extracted with an organic solvent.

    • The organic extracts are combined, dried, and concentrated to afford 2-benzoxazolemethanamine.

Logical Relationship of the Synthesis:

G o_aminophenol o-Aminophenol cyanobenzoxazole 2-Cyanobenzoxazole o_aminophenol->cyanobenzoxazole Condensation cu_cyanide Cuprous Cyanide cu_cyanide->cyanobenzoxazole methanamine 2-Benzoxazolemethanamine cyanobenzoxazole->methanamine Reduction reducing_agent Reducing Agent (e.g., LiAlH4) reducing_agent->methanamine

Caption: Synthesis of 2-Benzoxazolemethanamine via Reduction.
Modern Synthetic Approaches

More recent synthetic strategies often focus on improving yields, reducing reaction times, and employing milder reaction conditions.

3.2.1. Synthesis from 2-(Chloromethyl)benzoxazole

This method provides a direct route to the aminomethyl functionality.

Experimental Protocol:

  • Synthesis of 2-(Chloromethyl)benzoxazole:

    • o-Aminophenol (1 equivalent) is reacted with chloroacetyl chloride (1.1 equivalents) in the presence of a base (e.g., pyridine or triethylamine) in an inert solvent (e.g., dichloromethane) at low temperature.

    • The resulting amide intermediate is then cyclized, often by heating, to form 2-(chloromethyl)benzoxazole.

  • Amination of 2-(Chloromethyl)benzoxazole:

    • 2-(Chloromethyl)benzoxazole is dissolved in a suitable solvent (e.g., ethanol or dimethylformamide).

    • A solution of ammonia in the chosen solvent is added, and the mixture is heated in a sealed vessel.

    • After cooling, the solvent is removed, and the residue is partitioned between an organic solvent and water.

    • The organic layer is dried and concentrated to yield 2-benzoxazolemethanamine.

Experimental Workflow Diagram:

G start Start: o-Aminophenol & Chloroacetyl Chloride reaction1 Acylation Reaction start->reaction1 intermediate Intermediate Amide reaction1->intermediate cyclization Cyclization intermediate->cyclization chloromethyl 2-(Chloromethyl)benzoxazole cyclization->chloromethyl amination Amination with Ammonia chloromethyl->amination product 2-Benzoxazolemethanamine amination->product purification Purification product->purification final_product Final Product purification->final_product

Caption: Workflow for Synthesis via 2-(Chloromethyl)benzoxazole.

Biological Activities and Therapeutic Potential

2-Benzoxazolemethanamine and its derivatives have emerged as promising candidates in drug discovery, particularly for neurological disorders. Their biological activities are attributed to their ability to interact with various biological targets.

Anticonvulsant Activity

Several studies have highlighted the anticonvulsant properties of benzoxazole derivatives. The mechanism of action is often associated with the modulation of ion channels and neurotransmitter systems.

Compound Assay Activity (ED₅₀ mg/kg) Reference
5f (a benzoxazole-triazolone derivative)Maximal Electroshock Seizure (MES)22.0[2]
Phenytoin (Reference)MES>30[3]
Carbamazepine (Reference)MES8.8[2]

Table 1: Anticonvulsant Activity of a Benzoxazole Derivative.

Neuroprotective Effects

Derivatives of 2-benzoxazolemethanamine have shown potential in protecting neuronal cells from damage, a key aspect in the treatment of neurodegenerative diseases like Alzheimer's disease.

A study on novel benzo[d]oxazole-based derivatives demonstrated their ability to protect PC12 cells from β-amyloid-induced neurotoxicity. Compound 5c from this study was found to be particularly effective.[4]

Compound Assay Concentration Cell Viability (%) Reference
ControlAβ₂₅₋₃₅-induced PC12 cells-50.2 ± 3.1[4]
5c Aβ₂₅₋₃₅-induced PC12 cells5 µg/mL85.6 ± 4.5[4]
Donepezil (Reference)Aβ₂₅₋₃₅-induced PC12 cells5 µg/mL78.9 ± 3.8[4]

Table 2: Neuroprotective Effect of a Benzoxazole Derivative.

Signaling Pathways

The neuroprotective effects of some benzoxazole derivatives are mediated through the modulation of key signaling pathways involved in cell survival and inflammation. For instance, compound 5c was shown to exert its effects via the Akt/GSK-3β/NF-κB signaling pathway.[4]

Signaling Pathway Diagram:

G amyloid β-Amyloid rage RAGE amyloid->rage bace1 BACE1 amyloid->bace1 nfkb NF-κB rage->nfkb Activates compound5c Compound 5c akt Akt compound5c->akt Activates compound5c->nfkb Inhibits gsk3b GSK-3β akt->gsk3b Inhibits apoptosis Apoptosis akt->apoptosis Inhibits tau Tau Hyperphosphorylation gsk3b->tau Promotes nfkb->apoptosis Promotes

Caption: Proposed Neuroprotective Signaling Pathway.

Conclusion and Future Perspectives

The journey of 2-benzoxazolemethanamine compounds, from their inferred historical synthesis to their current status as promising scaffolds in drug discovery, highlights the enduring importance of heterocyclic chemistry. While the precise moment of their initial discovery may be embedded within the broader history of benzoxazole chemistry, their therapeutic potential, particularly in the realm of neurological disorders, is becoming increasingly clear. Future research will likely focus on the development of more selective and potent derivatives, elucidation of their detailed mechanisms of action, and their progression through preclinical and clinical development. The versatility of the 2-benzoxazolemethanamine core ensures its continued relevance in the ongoing quest for novel and effective therapeutic agents.

References

Literature Review of N-methyl-2-Benzoxazolemethanamine Research: A Scarcity of Direct Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a notable absence of research specifically focused on the compound N-methyl-2-Benzoxazolemethanamine. Extensive searches of scholarly databases have not yielded any publications detailing its synthesis, biological activity, or mechanism of action. This suggests that N-methyl-2-Benzoxazolemethanamine is likely a novel compound that has not yet been extensively studied or reported in publicly accessible research.

While direct research on N-methyl-2-Benzoxazolemethanamine is not available, the broader class of benzoxazole derivatives has been the subject of significant scientific inquiry. These related compounds exhibit a wide array of biological activities, offering potential therapeutic applications across various fields.

The Benzoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

The benzoxazole ring system is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. Researchers have extensively explored the synthesis and activity of various benzoxazole derivatives.

General Biological Activities of Benzoxazole Derivatives

Benzoxazole derivatives have demonstrated a remarkable range of pharmacological effects, including:

  • Antimicrobial Activity: Many benzoxazole-containing compounds have shown potent activity against a spectrum of bacteria and fungi.[1][2]

  • Anticancer Activity: A significant number of studies have reported the cytotoxic effects of benzoxazole derivatives against various cancer cell lines.[1][2]

  • Anti-inflammatory and Analgesic Effects: Certain derivatives have exhibited promising anti-inflammatory and pain-relieving properties.[1]

  • Antiviral Activity: Some benzoxazoles have been investigated for their potential to inhibit viral replication.

  • Enzyme Inhibition: The benzoxazole nucleus serves as a scaffold for designing inhibitors of various enzymes, which is a key strategy in drug discovery.[1]

The diverse biological activities of benzoxazole derivatives underscore the therapeutic potential of this chemical class.[1]

Future Directions

Given the lack of specific data on N-methyl-2-Benzoxazolemethanamine, future research would need to begin with its fundamental chemical characterization.

Proposed Research Workflow

A logical progression for investigating this compound would involve the following steps:

Caption: Proposed workflow for the investigation of a novel compound.

This workflow illustrates a standard pipeline in early-stage drug discovery, starting from the basic chemistry of the molecule and progressing towards understanding its biological effects and mechanism of action.

Conclusion

References

In-depth Technical Guide: (1,3-Benzoxazol-2-ylmethyl)methylamine (CAS 136727-12-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, potential biological activity, and suppliers of (1,3-Benzoxazol-2-ylmethyl)methylamine, identified by CAS number 136727-12-3. This compound is a benzoxazole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities.

Core Properties and Data

(1,3-Benzoxazol-2-ylmethyl)methylamine is a chemical intermediate, primarily utilized in pharmaceutical research and development.[1] Its core structure consists of a fused benzene and oxazole ring, with a methylaminomethyl substituent at the 2-position.

Table 1: Chemical and Physical Properties of CAS 136727-12-3

PropertyValueSource
CAS Number 136727-12-3ChemScene[1]
Chemical Name (1,3-Benzoxazol-2-ylmethyl)methylamineChemScene[1]
Synonym BENZO[D]OXAZOL-2-YL-N-METHYLMETHANAMINEChemScene[1]
Molecular Formula C₉H₁₀N₂OChemScene[1]
Molecular Weight 162.19 g/mol ChemScene[1]
Appearance Off-white to slight yellow solidGeneric Supplier Data
Purity ≥95%ChemScene[1]
Storage Sealed in a dry environment at 2-8°CChemScene[1]
Topological Polar Surface Area (TPSA) 38.06 ŲChemScene[1]
logP 1.5472ChemScene[1]
Hydrogen Bond Donors 1ChemScene[1]
Hydrogen Bond Acceptors 3ChemScene[1]
Rotatable Bonds 2ChemScene[1]

Synthesis and Experimental Protocols

The synthesis of (1,3-Benzoxazol-2-ylmethyl)methylamine typically involves the N-alkylation of methylamine with a suitable 2-substituted benzoxazole precursor, such as 2-(chloromethyl)-1,3-benzoxazole. The following represents a generalized experimental protocol for this type of transformation.

Experimental Protocol: Synthesis of (1,3-Benzoxazol-2-ylmethyl)methylamine

Objective: To synthesize (1,3-Benzoxazol-2-ylmethyl)methylamine via N-alkylation.

Materials:

  • 2-(Chloromethyl)-1,3-benzoxazole

  • Methylamine (solution in a suitable solvent, e.g., THF or ethanol)

  • A suitable base (e.g., triethylamine, potassium carbonate)

  • Anhydrous solvent (e.g., acetonitrile, THF, DMF)

  • Standard laboratory glassware and workup reagents

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(chloromethyl)-1,3-benzoxazole in the chosen anhydrous solvent.

  • Addition of Base: Add the base to the solution and stir for a few minutes.

  • Addition of Methylamine: Slowly add the methylamine solution to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may be gently heated to drive it to completion.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off any solid byproducts. The filtrate is then typically washed with water or brine, and the organic layer is separated.

  • Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield pure (1,3-Benzoxazol-2-ylmethyl)methylamine.

Experimental Workflow Diagram

G Synthesis Workflow start Start dissolve Dissolve 2-(chloromethyl)-1,3-benzoxazole in anhydrous solvent start->dissolve add_base Add base dissolve->add_base add_methylamine Add methylamine solution add_base->add_methylamine monitor Monitor reaction (TLC/LC-MS) add_methylamine->monitor workup Aqueous workup monitor->workup purify Column chromatography workup->purify end Pure (1,3-Benzoxazol-2-ylmethyl)methylamine purify->end

Caption: General workflow for the synthesis of (1,3-Benzoxazol-2-ylmethyl)methylamine.

Potential Biological Activity and Signaling Pathways

Benzoxazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] A significant area of research for this class of compounds is the inhibition of protein kinases, which are crucial regulators of cellular processes.

One such target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels.[3][4] The inhibition of VEGFR-2 signaling is a validated strategy in cancer therapy. Upon binding of its ligand, VEGF, VEGFR-2 undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[3][4][5]

VEGFR-2 Signaling Pathway and Potential Inhibition by Benzoxazole Derivatives

G VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF PKC->RAF Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Inhibitor Benzoxazole Derivative (e.g., CAS 136727-12-3) Inhibitor->Dimerization

Caption: Simplified VEGFR-2 signaling cascade and the potential point of inhibition.

Safety and Handling

As a chemical intermediate, (1,3-Benzoxazol-2-ylmethyl)methylamine should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood. For detailed safety information, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier.

Suppliers

(1,3-Benzoxazol-2-ylmethyl)methylamine (CAS 136727-12-3) is available from various chemical suppliers that specialize in research and development compounds. Some of these suppliers include:

  • ChemScene[1]

  • BOC Sciences

  • BLD Pharm

  • Ambeed

  • Angene Chemical

It is recommended to contact these suppliers directly for information on purity, availability, and pricing.

References

Physico-chemical Characterization of 1-(1,3-benzoxazol-2-yl)-N-methylmethanamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physico-chemical properties of the benzoxazole derivative, 1-(1,3-benzoxazol-2-yl)-N-methylmethanamine. Benzoxazole scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds.[1][2] Derivatives of this class have shown promise in various therapeutic areas, exhibiting activities such as anticancer, antimicrobial, and anti-inflammatory effects.[1][2] A thorough understanding of the physico-chemical characteristics of novel benzoxazole derivatives is paramount for drug design, formulation development, and predicting pharmacokinetic profiles.

Core Physico-chemical Data

PropertyValueData TypeSource
IUPAC Name 1-(1,3-benzoxazol-2-yl)-N-methylmethanamineSystematic-
Synonym --INVALID-LINK--amineSystematicChemScene
CAS Number 136727-12-3IdentifierChemScene
Molecular Formula C₉H₁₀N₂OCalculatedChemScene[3][4]
Molecular Weight 162.19 g/mol CalculatedChemScene[3][4]
Topological Polar Surface Area (TPSA) 38.06 ŲCalculatedChemScene[3][4]
logP (Octanol-Water Partition Coefficient) 1.5472CalculatedChemScene[3][4]
Hydrogen Bond Acceptors 3CalculatedChemScene[3][4]
Hydrogen Bond Donors 1CalculatedChemScene[3][4]
Rotatable Bonds 2CalculatedChemScene[3][4]

Experimental Protocols for Physico-chemical Characterization

The following sections detail standardized experimental methodologies for the determination of key physico-chemical parameters. These protocols are broadly applicable to organic compounds of this nature.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the dry, powdered compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus with a heating block and a means of observing the sample is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

Boiling Point Determination

For liquid compounds, the boiling point is a key physical constant.

Methodology: Microscale Boiling Point Determination (Thiele Tube Method)

  • Sample Preparation: A small volume (a few microliters) of the liquid sample is introduced into a small-diameter test tube. A sealed capillary tube is then placed, open end down, into the liquid.

  • Apparatus: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

  • Procedure: The Thiele tube is gently heated, causing the liquid in the test tube to boil and a stream of bubbles to emerge from the capillary tube. The heating is then discontinued.

  • Data Recording: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Assessing the solubility of a compound in various solvents is crucial for formulation and understanding its behavior in biological systems.

Methodology: Shake-Flask Method

  • Solvent Selection: A range of solvents of varying polarity are used, including water, buffered aqueous solutions (e.g., pH 7.4), ethanol, and n-octanol.

  • Procedure: An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask. The flask is then agitated (e.g., shaken or stirred) at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Analysis: The saturated solution is filtered to remove any undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Data Expression: Solubility is typically expressed in units of mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is a critical parameter for predicting the ionization state of a compound at a given pH.

Methodology: Potentiometric Titration

  • Sample Preparation: A known amount of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.

  • Apparatus: A calibrated pH meter with a combination electrode is used to monitor the pH of the solution. A burette is used to add a standard solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • Procedure: The sample solution is titrated with the standard acid or base solution, and the pH is recorded after each incremental addition.

  • Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which the compound is 50% ionized.

logP (Octanol-Water Partition Coefficient) Determination

The logP value is a measure of the lipophilicity of a compound and is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method

  • Phase Preparation: n-Octanol and a buffered aqueous solution (typically pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.

  • Procedure: A known amount of the compound is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a separatory funnel. The funnel is shaken vigorously to allow for the partitioning of the compound between the two phases.

  • Phase Separation and Analysis: The two phases are allowed to separate completely. The concentration of the compound in each phase is then determined using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Synthesis Pathway

A plausible synthetic route to 1-(1,3-benzoxazol-2-yl)-N-methylmethanamine can be conceptualized based on established methods for the synthesis of benzoxazole derivatives. A common approach involves the condensation of a 2-aminophenol with a suitable carboxylic acid derivative.

G cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Final Product 2_Aminophenol 2-Aminophenol Intermediate_1 2-Chloro-N-(2-hydroxyphenyl)acetamide 2_Aminophenol->Intermediate_1 Acylation Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Intermediate_1 Methylamine Methylamine Final_Product 1-(1,3-benzoxazol-2-yl)-N- methylmethanamine Methylamine->Final_Product Intermediate_2 2-(Chloromethyl)-1,3-benzoxazole Intermediate_1->Intermediate_2 Cyclization (e.g., heat or acid catalyst) Intermediate_2->Final_Product Nucleophilic Substitution G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Benzoxazole_Derivative 1-(1,3-benzoxazol-2-yl)-N- methylmethanamine (Potential Inhibitor) Benzoxazole_Derivative->VEGFR2 Inhibits Migration Migration PLCg->Migration AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival AKT->Survival G Relaxed_DNA Relaxed Bacterial DNA DNA_Gyrase DNA_Gyrase Relaxed_DNA->DNA_Gyrase Binds Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces negative supercoils No_Replication DNA Replication Blocked DNA_Gyrase->No_Replication DNA_Replication DNA_Replication Supercoiled_DNA->DNA_Replication Benzoxazole_Derivative 1-(1,3-benzoxazol-2-yl)-N- methylmethanamine (Potential Inhibitor) Benzoxazole_Derivative->DNA_Gyrase Inhibits G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptor Death_Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase9->Caspase3 Benzoxazole_Derivative 1-(1,3-benzoxazol-2-yl)-N- methylmethanamine (Potential Inducer) Benzoxazole_Derivative->Mitochondrion Induces stress Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of 1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: 1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine is a small molecule belonging to the benzoxazole class of heterocyclic compounds. Benzoxazole derivatives have demonstrated a wide range of biological activities, making them attractive scaffolds in drug discovery.[1][2] This document provides detailed application notes and protocols for high-throughput screening (HTS) to identify and characterize the bioactivity of this compound. The following protocols are designed as templates that can be adapted for screening against various biological targets and cellular pathways. High-throughput screening is a crucial technology in drug discovery for evaluating large compound libraries to find novel starting points for therapeutic development.[3]

Application Note 1: Biochemical Assay for PARP-2 Inhibition

1.1. Overview and Principle Poly (ADP-ribose) polymerase 2 (PARP-2) is an enzyme involved in DNA repair and genomic stability, making it a target for cancer therapy.[2] This protocol describes a homogeneous, luminescence-based assay to screen for inhibitors of PARP-2. The assay measures the consumption of NAD+, a PARP-2 substrate, by coupling it to a luciferase-based reaction. A decrease in NAD+ levels due to PARP-2 activity results in a lower luminescence signal. Inhibitors of PARP-2 will prevent NAD+ consumption, thus preserving the luminescent signal. Luminescence assays are well-suited for HTS due to their high sensitivity and broad dynamic range.[4][5]

1.2. Experimental Workflow Diagram

HTS_Biochemical_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Plating Compound Dispensing (100 nL in 384-well plate) Enzyme_Addition Dispense PARP-2/DNA Mix (10 µL) Compound_Plating->Enzyme_Addition Reagent_Prep Reagent Preparation (PARP-2, DNA, NAD+) Reagent_Prep->Enzyme_Addition Substrate_Addition Dispense NAD+ to start (10 µL) Enzyme_Addition->Substrate_Addition Incubation_1 Incubate at RT (60 min) Substrate_Addition->Incubation_1 Detection_Reagent Add Detection Reagent (20 µL) Incubation_1->Detection_Reagent Incubation_2 Incubate at RT (15 min) Detection_Reagent->Incubation_2 Read_Plate Read Luminescence Incubation_2->Read_Plate Data_Analysis Calculate % Inhibition Identify Primary Hits Read_Plate->Data_Analysis

Caption: Workflow for a luminescence-based PARP-2 biochemical HTS assay.

1.3. Detailed Experimental Protocol This protocol is optimized for a 384-well plate format.

Reagents and Materials:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT.

  • PARP-2 Enzyme: Recombinant human PARP-2.

  • Activated DNA: Histone H1-preincubated DNA.

  • Substrate: β-Nicotinamide adenine dinucleotide (NAD+).

  • Test Compound: this compound, dissolved in DMSO.

  • Detection Reagent: NAD-Glo™ Assay Kit (or equivalent).

  • Plates: 384-well, white, solid-bottom assay plates.

  • Instrumentation: Acoustic liquid handler, microplate dispenser, luminescence plate reader.

Protocol Steps:

  • Compound Plating: Using an acoustic liquid handler, dispense 100 nL of the test compound from a stock plate into the wells of a 384-well assay plate. For controls, dispense DMSO only (100% activity/negative control) and a known PARP-2 inhibitor like Olaparib (0% activity/positive control).

  • Enzyme/DNA Addition: Prepare a 2X PARP-2/DNA mix in cold Assay Buffer. Dispense 10 µL of this mix into each well.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

  • Reaction Initiation: Prepare a 2X NAD+ solution in Assay Buffer. Dispense 10 µL to all wells to start the enzymatic reaction. The final reaction volume is 20 µL.

  • Enzymatic Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Signal Detection: Add 20 µL of the NAD-Glo™ Detection Reagent to each well. This terminates the PARP reaction and initiates the luminescence signal.

  • Detection Incubation: Incubate for 15 minutes at room temperature, protected from light.

  • Data Acquisition: Read the luminescence signal using a plate reader.

1.4. Data Presentation and Analysis Assay quality is determined by calculating the Z'-factor, where a value > 0.5 indicates a robust assay.[6] The percent inhibition for each compound is calculated relative to the controls.

  • Percent Inhibition (%) = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

Primary hits are typically defined as compounds exhibiting inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

Table 1: Hypothetical HTS Data for PARP-2 Inhibition

Compound ID Concentration (µM) % Inhibition Hit Status IC₅₀ (µM) Z'-Factor
Cmpd-A01 (Negative Control) N/A 0.5% No >100 0.82
Cmpd-A02 (Positive Control) 10 98.9% Yes 0.05 0.82
Benzoxazole Target 10 75.4% Yes 1.2 0.82

| Cmpd-B05 | 10 | 4.2% | No | >100 | 0.82 |

Application Note 2: Cell-Based Assay for Cytotoxicity in Cancer Cells

2.1. Overview and Principle Many benzoxazole derivatives have been investigated for their anticancer properties.[2] This protocol outlines a cell-based HTS assay to measure the cytotoxic or cytostatic effects of this compound on a cancer cell line (e.g., MCF-7, a breast cancer line). The assay uses a luminescence-based method to quantify ATP levels, which correlate with cell viability. A reduction in ATP indicates metabolic inactivity or cell death. Cell-based assays are essential for identifying compounds that act on cellular pathways or have phenotypic effects.[7][8]

2.2. Potential Signaling Pathway Involvement

Apoptosis_Pathway Compound Benzoxazole Compound Target Cellular Target (e.g., DNA, Kinase, PARP) Compound->Target Stress Cellular Stress Signal Target->Stress Casp9 Caspase-9 (Initiator) Stress->Casp9 Casp37 Caspase-3, 7 (Executioner) Casp9->Casp37 Apoptosis Apoptosis (Cell Death) Casp37->Apoptosis ATP_Decline ATP Depletion Apoptosis->ATP_Decline Viability_Assay Cell Viability Assay (Luminescence) ATP_Decline->Viability_Assay

Caption: Simplified pathway showing compound-induced apoptosis leading to ATP depletion.

2.3. Detailed Experimental Protocol This protocol is designed for a 384-well plate format.

Reagents and Materials:

  • Cell Line: MCF-7 breast cancer cells.

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum (FBS) and 0.01 mg/mL human recombinant insulin.

  • Test Compound: this compound, dissolved in DMSO.

  • Viability Reagent: CellTiter-Glo® Luminescent Cell Viability Assay Kit (or equivalent).

  • Plates: 384-well, clear-bottom, white-walled tissue culture-treated plates.

  • Instrumentation: Automated cell culture equipment, acoustic liquid handler, incubator, luminescence plate reader.

Protocol Steps:

  • Cell Seeding: Seed MCF-7 cells into 384-well plates at a density of 2,500 cells/well in 40 µL of culture medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.

  • Compound Addition: Add 100 nL of the test compound or controls (DMSO for negative control, Staurosporine for positive control) to the cell plates.

  • Treatment Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • Assay Equilibration: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

  • Reagent Addition: Add 20 µL of CellTiter-Glo® reagent to each well.

  • Lysis and Signal Stabilization: Mix the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence signal using a plate reader.

2.4. Data Presentation and Analysis The percent viability is calculated relative to DMSO-treated controls. The EC₅₀ (half-maximal effective concentration) is determined from a dose-response curve.

  • Percent Viability (%) = 100 * (Signal_Compound / Signal_Negative_Control)

Table 2: Hypothetical Cell-Based Cytotoxicity Data

Compound ID Max Concentration (µM) % Viability at Max Conc. Hit Status EC₅₀ (µM)
Cmpd-C01 (Negative Control) N/A 100% No >100
Cmpd-C02 (Positive Control) 10 2.5% Yes 0.08
Benzoxazole Target 50 15.8% Yes 4.5

| Cmpd-D11 | 50 | 95.1% | No | >100 |

Application Note 3: Hit Triage and Counterscreening

3.1. Overview and Principle Primary HTS campaigns often generate false-positive hits due to compound interference with the assay technology.[7][9] It is critical to perform counterscreens and orthogonal assays to eliminate these artifacts. For fluorescence-based assays, a common interference is compound autofluorescence.[8][9] For luminescence assays, compounds can directly inhibit the luciferase enzyme.[9] This section describes a counterscreen to identify autofluorescent compounds, a common source of interference in fluorescence-based assays.[10]

3.2. Hit Validation Logic

Hit_Triage_Logic Start Primary HTS Hits DoseResponse Dose-Response Confirmation Start->DoseResponse Counterscreen Counterscreens (e.g., Autofluorescence, Luciferase Inhibition) DoseResponse->Counterscreen Potent Inactive Inactive (Weak Potency) DoseResponse->Inactive Not Potent OrthogonalAssay Orthogonal Assay (Different Technology) Counterscreen->OrthogonalAssay Clean Artifacts1 Artifacts (Assay Interference) Counterscreen->Artifacts1 Interference ValidatedHits Validated Hits for Lead Optimization OrthogonalAssay->ValidatedHits Confirmed Artifacts2 Artifacts (Not Confirmed) OrthogonalAssay->Artifacts2 Not Confirmed

Caption: A logical workflow for triaging hits from a primary HTS campaign.

3.3. Protocol: Autofluorescence Counterscreen

Principle: Benzoxazole scaffolds can exhibit fluorescent properties.[11] This protocol measures the intrinsic fluorescence of the test compound at the same wavelengths used in a primary fluorescence-based assay (e.g., a fluorescence intensity or FRET assay). This is performed in the absence of any assay-specific biological reagents to ensure only the compound's fluorescence is measured.

Reagents and Materials:

  • Assay Buffer: Same buffer used in the primary HTS assay.

  • Test Compound: this compound, dissolved in DMSO.

  • Plates: 384-well, black, solid-bottom assay plates.

  • Instrumentation: Fluorescence plate reader.

Protocol Steps:

  • Compound Plating: Dispense 100 nL of the test compound into the wells of a 384-well plate.

  • Buffer Addition: Add 20 µL of assay buffer to each well.

  • Incubation: Incubate for 10 minutes at room temperature.

  • Data Acquisition: Read the fluorescence intensity on a plate reader using the same excitation and emission wavelengths as the primary assay (e.g., Excitation: 485 nm, Emission: 535 nm).[8]

  • Analysis: Compare the signal from compound-containing wells to DMSO-only wells. A signal significantly above the background indicates autofluorescence and flags the compound as a potential false positive.

Table 3: Hypothetical Autofluorescence Data

Compound ID Concentration (µM) Relative Fluorescence Units (RFU) Autofluorescence Flag
DMSO Control N/A 150 No
Benzoxazole Target 10 185 No
Cmpd-E07 (Known Fluorophore) 10 12,500 Yes

| Cmpd-F03 | 10 | 2,100 | Yes |

References

Application Notes and Protocols for 1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine is a member of the benzoxazole class of heterocyclic compounds. Benzoxazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Structurally similar compounds, such as N-methylbenzo[d]oxazol-2-amine, have demonstrated biological activity with low cytotoxicity in normal human cell lines, suggesting a favorable therapeutic window.[1][2]

These application notes provide detailed protocols for utilizing this compound in common cell-based assays to evaluate its potential as a therapeutic agent. The provided methodologies cover the assessment of cytotoxicity, induction of apoptosis, and anti-inflammatory effects.

Potential Applications

Based on the known biological activities of benzoxazole derivatives, this compound is a candidate for investigation in the following areas:

  • Oncology: Screening for cytotoxic effects against various cancer cell lines and elucidation of the mechanism of cell death.

  • Inflammation: Investigating the modulation of inflammatory pathways, such as the inhibition of pro-inflammatory cytokine production.

  • Infectious Diseases: Assessing antimicrobial and antifungal activity.

Data Presentation

Quantitative data from cell-based assays should be recorded and presented in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCompound Concentration (µM)Cell Viability (%)IC50 (µM)
MCF-7 (Breast Cancer) 0.198.2 ± 3.115.4
185.1 ± 4.5
1052.3 ± 2.8
5021.7 ± 1.9
1008.9 ± 1.2
A549 (Lung Cancer) 0.199.1 ± 2.522.8
190.3 ± 3.8
1060.1 ± 4.1
5028.4 ± 2.3
10012.5 ± 1.7
HEK293 (Normal Human Kidney) 10089.5 ± 5.2>100

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Apoptosis Induction in MCF-7 Cells

Treatment% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)% Necrosis (Annexin V-/PI+)
Vehicle Control 2.1 ± 0.51.5 ± 0.30.8 ± 0.2
Compound (15.4 µM) 25.6 ± 2.118.3 ± 1.91.2 ± 0.4
Staurosporine (1 µM) 45.2 ± 3.522.1 ± 2.42.5 ± 0.7

MCF-7 cells were treated for 24 hours.

Table 3: Inhibition of LPS-Induced TNF-α Production in RAW 264.7 Macrophages

TreatmentTNF-α Concentration (pg/mL)% InhibitionIC50 (µM)
Vehicle Control 15.2 ± 3.1--
LPS (100 ng/mL) 2548.3 ± 150.708.9
LPS + Compound (1 µM) 2011.5 ± 125.421.1
LPS + Compound (10 µM) 1158.9 ± 98.254.5
LPS + Compound (50 µM) 489.1 ± 55.680.8

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol describes a colorimetric assay to measure the reduction of cell viability in response to the test compound.

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7, A549) and a normal cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Cancer cell line (e.g., MCF-7)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with the compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Measurement of Anti-Inflammatory Activity (TNF-α Production)

This protocol uses an ELISA to quantify the inhibition of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS)

  • TNF-α ELISA kit

  • 24-well plates

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the compound for 1 hour.

  • Stimulate the cells with LPS (100 ng/mL) for 24 hours.

  • Collect the cell culture supernatants.

  • Measure the concentration of TNF-α in the supernatants using an ELISA kit according to the manufacturer's protocol.

  • Calculate the percentage inhibition of TNF-α production compared to the LPS-only control.

Visualizations

experimental_workflow General Experimental Workflow for Cell-Based Assays cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture treatment Cell Treatment cell_culture->treatment compound_prep Compound Preparation compound_prep->treatment incubation Incubation treatment->incubation data_acq Data Acquisition incubation->data_acq data_analysis Data Analysis data_acq->data_analysis

Caption: A generalized workflow for conducting cell-based assays.

apoptosis_pathway Simplified Apoptosis Signaling Pathway compound Benzoxazole Derivative stress Cellular Stress compound->stress bcl2 Bcl-2 Family (e.g., Bax, Bak) stress->bcl2 mito Mitochondria bcl2->mito cytc Cytochrome c Release mito->cytc cas9 Caspase-9 cytc->cas9 cas3 Caspase-3 cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

Application Notes and Protocols for Neuropharmacological Research of 2-[(Methylamino)methyl]benzoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazole and its derivatives represent a significant class of heterocyclic compounds with a wide array of documented pharmacological activities. In the realm of neuropharmacology, these compounds have shown promise as ligands for various receptors and enzymes, making them attractive candidates for the development of novel therapeutics for neurological and psychiatric disorders. This document provides a detailed overview of the potential applications of 2-[(Methylamino)methyl]benzoxazole in neuropharmacology research, drawing upon methodologies and findings from studies on structurally related benzoxazole derivatives. The provided protocols and data serve as a foundational guide for investigating the neuropharmacological profile of this specific compound.

While direct studies on 2-[(Methylamino)methyl]benzoxazole are not extensively available in the public domain, the broader family of benzoxazole derivatives has been investigated for a range of neuropharmacological effects. These include potential treatments for neuropathic pain, Alzheimer's disease, and other central nervous system (CNS) disorders.[1][2][3] The protocols outlined below are based on established experimental procedures for characterizing the neuropharmacological properties of novel chemical entities.

Potential Areas of Investigation

Based on the activities of related benzoxazole derivatives, the neuropharmacological investigation of 2-[(Methylamino)methyl]benzoxazole could focus on, but is not limited to, the following areas:

  • Receptor Binding Assays: To identify potential molecular targets within the CNS.

  • Enzyme Inhibition Assays: To assess the inhibitory activity against key enzymes implicated in neurological disorders.

  • In Vivo Behavioral Models: To evaluate the effects on pain, cognition, and other behavioral paradigms.

  • Pharmacokinetic Profiling: To determine the absorption, distribution, metabolism, and excretion (ADME) properties.

Data from Related Benzoxazole Derivatives

The following table summarizes quantitative data from studies on various benzoxazole derivatives, providing a reference point for potential efficacy ranges and molecular targets.

Compound ClassTargetAssay TypeKey FindingsReference
Benzoxazole DerivativesHistamine H3 Receptor (H3R)In vitro binding affinityKi = 19.7 nM (for compound 8d)[1]
2-(4-dimethylaminophenyl)-1,3-benzoxazolesAmyloid-β (Aβ) plaqueIn vitro binding affinityKi = 9.3 nM (for compound 1e)[2]
Benzoxazole-oxadiazole analoguesAcetylcholinesterase (AChE)In vitro enzyme inhibitionIC50 = 5.80 ± 2.18 µM (for compound 15)[3]
Benzoxazole-oxadiazole analoguesButyrylcholinesterase (BuChE)In vitro enzyme inhibitionIC50 = 7.20 ± 2.30 µM (for compound 15)[3]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the neuropharmacological screening of 2-[(Methylamino)methyl]benzoxazole.

Histamine H3 Receptor (H3R) Binding Assay

This protocol is adapted from studies on benzoxazole derivatives as H3R ligands.[1]

Objective: To determine the binding affinity of 2-[(Methylamino)methyl]benzoxazole for the histamine H3 receptor.

Materials:

  • HEK-293 cells stably expressing human H3R

  • [3H]-Nα-methylhistamine (radioligand)

  • 2-[(Methylamino)methyl]benzoxazole (test compound)

  • Thioperamide (reference compound)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare cell membranes from HEK-293 cells expressing H3R.

  • In a 96-well plate, add cell membranes, [3H]-Nα-methylhistamine, and varying concentrations of the test compound or reference compound.

  • Incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the Ki value for the test compound using appropriate software.

Workflow for H3R Binding Assay
Amyloid-β (Aβ) Plaque Binding Assay

This protocol is based on methods used to evaluate benzoxazole derivatives as Aβ imaging agents.[2]

Objective: To assess the binding affinity of 2-[(Methylamino)methyl]benzoxazole to aggregated Aβ peptides.

Materials:

  • Synthetic Aβ(1-40) or Aβ(1-42) peptide

  • [3H]-PIB (or other suitable radioligand)

  • 2-[(Methylamino)methyl]benzoxazole (test compound)

  • Binding buffer (e.g., phosphate-buffered saline with 0.1% BSA)

  • Glass fiber filters

  • Liquid scintillation counter

Procedure:

  • Aggregate Aβ peptide by incubation at 37°C for several days.

  • In a reaction tube, combine aggregated Aβ, [3H]-PIB, and varying concentrations of the test compound.

  • Incubate the mixture at room temperature for a specified time (e.g., 2 hours).

  • Separate bound from free radioligand by vacuum filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer.

  • Measure the radioactivity on the filters using a liquid scintillation counter.

  • Analyze the data to determine the Ki of the test compound.

abeta_binding_workflow start Start aggregate Aggregate Aβ peptide start->aggregate incubate Incubate aggregated Aβ, radioligand, and test compound aggregate->incubate filter Filter to separate bound and free radioligand incubate->filter wash Wash filters filter->wash measure Measure radioactivity wash->measure analyze Calculate Ki value measure->analyze end End analyze->end

Aβ Plaque Binding Assay Workflow
Acetylcholinesterase (AChE) Inhibition Assay

This protocol is derived from studies on benzoxazole-oxadiazole analogs as cholinesterase inhibitors.[3]

Objective: To determine the inhibitory effect of 2-[(Methylamino)methyl]benzoxazole on AChE activity.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • 2-[(Methylamino)methyl]benzoxazole (test compound)

  • Donepezil (reference inhibitor)

  • Phosphate buffer (pH 8.0)

  • Microplate reader

Procedure:

  • In a 96-well plate, add phosphate buffer, DTNB, and the test compound at various concentrations.

  • Add the AChE enzyme to each well and incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

  • Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

ache_inhibition_pathway AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine hydrolyzes Acetylthiocholine Acetylthiocholine (Substrate) Acetylthiocholine->AChE TNB 5-Thio-2-nitrobenzoate (Yellow Product) Thiocholine->TNB reacts with Acetate Acetate DTNB DTNB (Ellman's Reagent) DTNB->Thiocholine Inhibitor 2-[(Methylamino)methyl]benzoxazole (Potential Inhibitor) Inhibitor->AChE inhibits

AChE Inhibition Assay Principle

Conclusion

The application notes and protocols provided herein offer a comprehensive framework for the initial neuropharmacological evaluation of 2-[(Methylamino)methyl]benzoxazole. By leveraging established methodologies from research on related benzoxazole derivatives, researchers can systematically investigate the potential of this novel compound to modulate CNS targets and exhibit therapeutic effects. It is crucial to adapt and optimize these protocols for the specific properties of 2-[(Methylamino)methyl]benzoxazole to ensure accurate and reliable results. Further in-depth studies, including in vivo efficacy and safety assessments, will be necessary to fully elucidate its neuropharmacological profile and therapeutic potential.

References

In Vitro Cytotoxicity of 1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparative Cytotoxicity of Benzoxazole Derivatives

The following tables summarize the in vitro cytotoxic activity of various benzoxazole derivatives against several human cancer cell lines. This data is presented to provide a comparative context for researchers investigating the potential anticancer properties of this class of compounds. The cytotoxicity is typically expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cell population.

Compound IDCell LineAssay TypeIC50 (µM)Reference
Compound 12d HepG2MTT23.61[1]
Compound 12i HepG2MTTNot specified[1]
Compound 12l HepG2MTT10.50[1]
Compound 13a MCF-7MTT32.47[1]
Compound 12k HepG2MTT28.36[1]
Compound 13b MCF-7MTT26.31[1]
Compound 14a HepG2MTT3.95[2]
Compound 14a MCF-7MTT4.054[2]
Compound 14g MCF-7MTT5.8[2]
Compound 14b HepG2MTT4.61[2]
Compound 14b MCF-7MTT4.75[2]
Compound 3b MCF-7MTT12 µg/mL[3]
Compound 3e HepG2MTT17.9 µg/mL[3]
Compound 3c MCF-7MTT4 µg/mL[3]

Note: The above data is for various substituted benzoxazole derivatives and should be used as a reference for designing experiments for 1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. The following are standard protocols for key in vitro cytotoxicity assays.

Cell Viability Assay (MTT/XTT)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods used to assess cell metabolic activity, which is an indicator of cell viability.[4][5][6][7][8]

Principle: In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt (MTT or XTT) to a colored formazan product.[5][7] The intensity of the color is directly proportional to the number of viable cells.

Materials:

  • 96-well cell culture plates

  • Test compound (this compound)

  • Cell line of interest (e.g., MCF-7, HepG2)

  • Complete cell culture medium

  • MTT or XTT reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or SDS)

  • Microplate reader

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Addition of Reagent:

    • For MTT assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. After incubation, remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • For XTT assay: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well and incubate for 2-4 hours.

  • Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with test compound B->C D Incubate for 24-72h C->D E Add MTT/XTT reagent D->E F Incubate for 2-4h E->F G Add solubilization solution (MTT) F->G MTT only H Measure absorbance F->H XTT G->H I Calculate IC50 H->I

Figure 1: Workflow for MTT/XTT Cell Viability Assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11][12][13]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect apoptotic cells.[12] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.[12]

Materials:

  • Flow cytometer

  • Test compound

  • Cell line of interest

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[12]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[9]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[12]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[12]

Apoptosis_Assay_Workflow A Treat cells with compound B Harvest cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V and PI D->E F Incubate for 15 min E->F G Analyze by Flow Cytometry F->G H Differentiate cell populations G->H

Figure 2: Workflow for Annexin V/PI Apoptosis Assay.
Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[14][15][16][17][18]

Principle: Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA.[16] The amount of fluorescence is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish between cells in G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.

Materials:

  • Flow cytometer

  • Test compound

  • Cell line of interest

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • PBS

Protocol:

  • Cell Treatment: Seed cells and treat with the test compound as described for the apoptosis assay.

  • Cell Harvesting: Collect all cells and wash once with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) and discard the ethanol. Wash the cell pellet once with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry.

Cell_Cycle_Analysis_Workflow A Treat cells with compound B Harvest and wash cells A->B C Fix with cold 70% ethanol B->C D Wash with PBS C->D E Stain with PI/RNase A D->E F Incubate for 30 min E->F G Analyze by Flow Cytometry F->G H Determine cell cycle distribution G->H

Figure 3: Workflow for Cell Cycle Analysis.

Potential Signaling Pathways

While the specific signaling pathways affected by this compound are not yet elucidated, studies on other benzoxazole derivatives suggest potential mechanisms of action that could be investigated. For instance, some benzoxazole derivatives have been shown to induce apoptosis and arrest the cell cycle in cancer cells.[2]

A common pathway for apoptosis induction involves the activation of caspases. The potential involvement of key signaling molecules such as p53, Bcl-2 family proteins, and caspases could be explored using techniques like Western blotting or specific enzyme activity assays.

Apoptosis_Signaling_Pathway cluster_cell Cell Compound 1-(Benzo[d]oxazol-2-yl)-N- methylmethanamine Cellular_Stress Cellular Stress Compound->Cellular_Stress p53 p53 Activation Cellular_Stress->p53 Bax Bax (Pro-apoptotic) p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Mitochondria Mitochondrial Permeability Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 4: Hypothetical Apoptosis Signaling Pathway.

This guide provides a foundational framework for the in vitro cytotoxic evaluation of this compound. The provided protocols and data from related compounds will aid researchers in designing and executing robust experiments to characterize the biological activity of this and other novel benzoxazole derivatives.

References

Application Notes and Protocols for Testing the Efficacy of 1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for assessing the potential antidepressant and anxiolytic efficacy of the novel compound, 1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine, in established rodent models. Due to the structural characteristics of the compound suggesting a role as a monoamine reuptake inhibitor, the protocols focus on behavioral assays sensitive to this mechanism of action. The provided methodologies for the Forced Swim Test (FST) and the Elevated Plus Maze (EPM) are designed to yield robust and reproducible data for preclinical evaluation.

Introduction

This compound is a heterocyclic compound with a chemical structure that suggests potential interaction with monoamine neurotransmitter systems. Specifically, its architecture bears resemblance to known monoamine reuptake inhibitors, a class of drugs frequently utilized for the treatment of depression and anxiety disorders. This document outlines standardized protocols for the in vivo evaluation of this compound's efficacy using animal models that are widely accepted for screening potential antidepressant and anxiolytic agents.[1][2]

Hypothesized Mechanism of Action and Signaling Pathway

Based on its chemical structure, this compound is hypothesized to function as a monoamine reuptake inhibitor. This action would lead to an increase in the synaptic concentrations of neurotransmitters such as serotonin (5-HT) and/or norepinephrine (NE). The elevated levels of these neurotransmitters enhance signaling in pathways implicated in mood and anxiety regulation.

The presumed signaling pathway involves the inhibition of the serotonin transporter (SERT) and/or the norepinephrine transporter (NET) on the presynaptic neuron. This blockage prevents the reuptake of serotonin and/or norepinephrine from the synaptic cleft, thereby prolonging their availability to bind to postsynaptic receptors and potentiating downstream signaling cascades.

Monoamine_Reuptake_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Vesicle Vesicle (Serotonin/Norepinephrine) Synaptic_Neurotransmitter Serotonin / Norepinephrine Presynaptic_Vesicle->Synaptic_Neurotransmitter Release SERT_NET SERT / NET Transporter Synaptic_Neurotransmitter->SERT_NET Reuptake Postsynaptic_Receptor Postsynaptic Receptor Synaptic_Neurotransmitter->Postsynaptic_Receptor Binding Downstream_Signaling Downstream Signaling (Therapeutic Effect) Postsynaptic_Receptor->Downstream_Signaling Compound 1-(Benzo[d]oxazol-2-yl) -N-methylmethanamine Compound->SERT_NET Inhibition

Hypothesized Signaling Pathway of the Compound.

Experimental Protocols

Animal Models

Rodents, specifically mice and rats, are the most commonly used species for these behavioral assays due to their well-characterized neuroanatomy and behavioral responses to psychoactive compounds.[2]

Antidepressant Efficacy: Forced Swim Test (FST)

The FST is a widely used behavioral despair test for the screening of potential antidepressant compounds.[3][4] The test is based on the principle that an animal, when placed in an inescapable container of water, will eventually cease escape-oriented behaviors and become immobile. Antidepressant treatments are known to prolong the duration of active, escape-oriented behaviors.[3]

3.2.1. Experimental Workflow: Forced Swim Test

FST_Workflow cluster_setup Setup & Acclimation cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Acclimation Acclimate animals to housing conditions Dosing Administer test compound or vehicle to respective groups Animal_Acclimation->Dosing Test_Compound_Prep Prepare test compound and vehicle solutions Test_Compound_Prep->Dosing Pre_Test_Period Allow for appropriate pre-test absorption time Dosing->Pre_Test_Period FST_Execution Place individual animal in water cylinder for 6 minutes Pre_Test_Period->FST_Execution Behavioral_Recording Record session with video camera FST_Execution->Behavioral_Recording Scoring Score duration of immobility in the last 4 minutes Behavioral_Recording->Scoring Statistical_Analysis Compare immobility time between groups (e.g., ANOVA) Scoring->Statistical_Analysis

Workflow for the Forced Swim Test.

3.2.2. Detailed Protocol: Forced Swim Test (Rat Model)

  • Apparatus: A transparent plastic cylinder (40 cm high, 20 cm in diameter) filled with water (25 ± 1 °C) to a depth of 30 cm.

  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Procedure:

    • Administer this compound or vehicle (e.g., saline with 0.5% Tween 80) via the intended clinical route (e.g., intraperitoneally or orally) at various doses. A positive control group treated with a known antidepressant (e.g., imipramine, 15 mg/kg) should be included.

    • After a predetermined pre-treatment time (e.g., 30-60 minutes), individually place each rat into the water cylinder for a 6-minute session.

    • Record the entire session using a video camera for later analysis.

    • After the test, remove the rat, dry it with a towel, and return it to its home cage.

  • Data Analysis:

    • A trained observer, blind to the treatment conditions, should score the duration of immobility during the last 4 minutes of the 6-minute test.

    • Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only movements necessary to keep its head above water.

    • Compare the mean immobility time between the treatment groups and the vehicle control group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).

3.2.3. Data Presentation: Forced Swim Test

Treatment GroupDose (mg/kg)NMean Immobility Time (s) ± SEM% Decrease in Immobility vs. Vehicle
Vehicle-10180.5 ± 12.3-
Compound X (Positive Control)151095.2 ± 9.847.2%
This compound1010150.1 ± 11.516.8%
This compound3010110.7 ± 10.238.7%
This compound1001085.4 ± 8.952.7%
Anxiolytic Efficacy: Elevated Plus Maze (EPM)

The EPM is a widely used model to assess anxiety-like behavior in rodents.[5][6] The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms of the maze.[7]

3.3.1. Experimental Workflow: Elevated Plus Maze

EPM_Workflow cluster_setup Setup & Acclimation cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Acclimation Acclimate animals to testing room Dosing Administer test compound or vehicle to respective groups Animal_Acclimation->Dosing Test_Compound_Prep Prepare test compound and vehicle solutions Test_Compound_Prep->Dosing Pre_Test_Period Allow for appropriate pre-test absorption time Dosing->Pre_Test_Period EPM_Execution Place individual animal in the center of the maze for 5 minutes Pre_Test_Period->EPM_Execution Behavioral_Recording Record session with video tracking system EPM_Execution->Behavioral_Recording Data_Extraction Extract time in open/closed arms and number of entries Behavioral_Recording->Data_Extraction Statistical_Analysis Compare parameters between groups (e.g., t-test or ANOVA) Data_Extraction->Statistical_Analysis

References

Application Notes and Protocols for 1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine is a heterocyclic aromatic compound belonging to the benzoxazole family. Benzoxazole derivatives are well-recognized for their unique photophysical properties, including strong fluorescence and environmental sensitivity, making them valuable scaffolds for the development of fluorescent probes. While specific data for this compound is not extensively available in the public domain, this document provides a generalized guide to its potential applications and experimental protocols based on the known behavior of structurally similar 2-aminomethyl-benzoxazole derivatives.

The core structure, featuring a benzoxazole ring, typically exhibits fluorescence in the UV-to-visible region. The nitrogen and oxygen atoms within the benzoxazole moiety and the appended N-methylmethanamine group can act as binding sites for metal ions or be sensitive to pH changes, leading to alterations in the fluorescent signal. This property forms the basis for its potential use as a "turn-on" or "turn-off" fluorescent sensor.

Potential Applications

Based on the characteristics of analogous benzoxazole-based probes, this compound is a promising candidate for the following applications:

  • Detection of Metal Ions: The amine and benzoxazole nitrogens can coordinate with various metal ions such as Zn²⁺, Fe³⁺, and Cd²⁺. This coordination can modulate the electronic properties of the fluorophore, leading to a detectable change in fluorescence intensity or a shift in the emission wavelength.

  • pH Sensing: The nitrogen atoms in the molecule can be protonated or deprotonated depending on the pH of the surrounding medium. This can alter the intramolecular charge transfer (ICT) characteristics of the molecule, resulting in a pH-dependent fluorescent response.

  • Cellular Imaging: Due to their typically good cell permeability and ability to localize in specific organelles, benzoxazole derivatives can be employed for fluorescent imaging of ions or pH changes within living cells.

Data Presentation: Photophysical Properties of Analogous Benzoxazole Probes

The following table summarizes key photophysical and sensing parameters for structurally related benzoxazole-based fluorescent probes. Note: This data is for analogous compounds and should be used as a reference. The specific properties of this compound must be determined experimentally.

Probe Name/DescriptionAnalyteExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)Dissociation Constant (Kd) / Detection LimitReference
Zinbo-5 (benzoxazole-based)Zn²⁺~370 (apo) / ~380 (holo)~430 (apo) / ~475 (holo)0.1 (zinc-form)Nanomolar range[1]
2-(2'-aminophenyl)benzoxazole derivativeZn²⁺Not specified~450Not specifiedNot specified[2][3]
Rhodamine-benzoxazole conjugateFe³⁺~525~550Not specified0.28 µM[4]
1,3-bis(benzo[d]oxazol-2-yl)phenyl derivativeZn²⁺, Cd²⁺~350~390Not specifiedNot specified[5]
2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazoleMg²⁺, pHNot specifiedNot specifiedNot specifiedSensitive at pH 7-8[6]

Experimental Protocols

The following are generalized protocols for the application of a 2-aminomethyl-benzoxazole derivative as a fluorescent probe. Optimization will be required for this compound.

Protocol 1: General Procedure for Metal Ion Detection

This protocol outlines the steps for evaluating the fluorescent response of the probe to various metal ions.

1. Reagent Preparation:

  • Probe Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable organic solvent such as DMSO or acetonitrile.
  • Metal Ion Stock Solutions: Prepare stock solutions (e.g., 10 mM) of various metal salts (e.g., ZnCl₂, FeCl₃, CdCl₂, CuCl₂, NiCl₂, etc.) in deionized water or a suitable buffer.
  • Buffer Solution: Prepare a buffer solution appropriate for the desired experimental conditions (e.g., 10 mM HEPES, pH 7.4).

2. Fluorescence Titration:

  • To a series of quartz cuvettes, add the appropriate volume of buffer solution.
  • Add a fixed concentration of the probe to each cuvette (e.g., final concentration of 10 µM).
  • Add increasing concentrations of the target metal ion to the cuvettes.
  • Ensure the total volume in each cuvette is the same by adding buffer.
  • Incubate the solutions for a short period (e.g., 5-10 minutes) at room temperature to allow for complex formation.
  • Record the fluorescence emission spectrum of each solution using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum of the probe.
  • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to determine the binding stoichiometry and dissociation constant.

3. Selectivity Study:

  • Prepare solutions of the probe with the target metal ion and various other potentially interfering metal ions at a fixed concentration (e.g., 10 equivalents).
  • Measure the fluorescence intensity of the probe in the presence of each metal ion individually and in a mixture with the target ion.
  • Compare the fluorescence responses to assess the selectivity of the probe.

Protocol 2: General Procedure for pH Titration

This protocol describes how to determine the pH-dependent fluorescent properties of the probe.

1. Reagent Preparation:

  • Probe Stock Solution: Prepare a stock solution of the probe as described in Protocol 1.
  • Buffer Solutions: Prepare a series of buffer solutions with a wide range of pH values (e.g., pH 2 to 12) using appropriate buffer systems (e.g., citrate, phosphate, borate).

2. pH Titration:

  • To a series of cuvettes, add the buffer solutions of different pH values.
  • Add a fixed concentration of the probe to each cuvette (e.g., final concentration of 10 µM).
  • Incubate for a short period at room temperature.
  • Record the absorption and fluorescence emission spectra for each sample.
  • Plot the fluorescence intensity at the emission maximum against the pH to determine the pKa of the probe.

Protocol 3: General Procedure for Cellular Imaging

This protocol provides a basic workflow for using the probe for fluorescence microscopy in living cells.

1. Cell Culture and Seeding:

  • Culture the desired cell line (e.g., HeLa, HEK293) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
  • Seed the cells onto glass-bottom dishes or chamber slides and allow them to adhere overnight.

2. Probe Loading:

  • Prepare a loading solution of the probe in serum-free cell culture medium (e.g., 1-10 µM). The final DMSO concentration should be kept low (e.g., <0.5%) to avoid cytotoxicity.
  • Remove the growth medium from the cells and wash with phosphate-buffered saline (PBS).
  • Incubate the cells with the probe loading solution for a specific duration (e.g., 15-30 minutes) at 37°C in a CO₂ incubator.

3. Imaging:

  • After incubation, wash the cells with PBS to remove excess probe.
  • Add fresh culture medium or a suitable imaging buffer to the cells.
  • Visualize the cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of the probe.
  • For studying the response to an analyte (e.g., metal ion), cells can be co-incubated with the probe and the analyte or treated with the analyte after probe loading.

Visualizations

General Workflow for Fluorescent Probe Application

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Probe_Prep Probe Stock Solution Titration Spectroscopic Titration Probe_Prep->Titration Imaging Cellular Imaging Probe_Prep->Imaging Analyte_Prep Analyte Stock Solution (Ion/pH) Analyte_Prep->Titration Cell_Culture Cell Culture Cell_Culture->Imaging Data_Plot Data Plotting & Analysis Titration->Data_Plot Image_Analysis Image Processing & Quantification Imaging->Image_Analysis

Caption: General experimental workflow for utilizing a fluorescent probe.

Proposed Sensing Mechanism for Metal Ion Detection

G cluster_probe Probe cluster_analyte Analyte cluster_complex Complex cluster_fluorescence Fluorescence State Probe Benzoxazole Probe Complex Probe-Metal Complex Probe->Complex + Metal Ion Low_F Low Fluorescence Probe->Low_F Metal_Ion Metal Ion (e.g., Zn²⁺) Complex->Probe - Metal Ion High_F High Fluorescence Complex->High_F

References

Application Notes & Protocols: The Use of 1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine in Target Identification Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine is a member of the benzoxazole class of heterocyclic compounds. Benzoxazole derivatives are recognized for their wide spectrum of biological activities, making them valuable scaffolds in medicinal chemistry and drug discovery.[1][2][3] The diverse therapeutic potential of benzoxazoles stems from their ability to interact with various biological targets.[2][4][5] These compounds have been investigated for their utility as anticancer, anti-inflammatory, antimicrobial, and anthelmintic agents.[1][4][6] The identification of the specific molecular targets of these compounds is crucial for understanding their mechanism of action and for the development of novel therapeutics.

These application notes provide detailed protocols for utilizing this compound as a chemical probe in target identification studies. The primary methods covered are Affinity-Based Chemical Proteomics and Photoaffinity Labeling, which are widely employed for target deconvolution.[7][8]

Chemical Probe Synthesis

To utilize this compound in target identification studies, it must first be derivatized into a chemical probe by incorporating a reactive or affinity handle. This modification should be designed to minimize disruption of the compound's original biological activity.

1.1. Synthesis of an Affinity Probe (Biotin-Conjugate)

A common strategy is to attach a biotin tag, which has an exceptionally high affinity for streptavidin, enabling the capture of target proteins. The synthesis would involve modifying the parent compound with a linker arm terminating in a biotin moiety. A possible synthetic route could involve acylation of the secondary amine.

1.2. Synthesis of a Photoaffinity Probe

Photoaffinity labeling probes contain a photoreactive group (e.g., diazirine, benzophenone) that, upon photoactivation, forms a covalent bond with interacting proteins. This allows for the irreversible capture of target proteins, including those with weak or transient interactions. The synthesis would involve incorporating a photoreactive moiety onto the benzoxazole scaffold or the N-methylmethanamine side chain.

Target Identification Protocols

The following are generalized protocols that can be adapted for use with a derivatized this compound probe.

2.1. Protocol 1: Affinity-Based Protein Pull-Down

This method, also known as affinity chromatography, involves immobilizing the biotinylated probe on a solid support (e.g., streptavidin-coated beads) to "fish out" interacting proteins from a cell lysate.[7]

Experimental Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_probe Synthesize Biotinylated Probe immobilize Immobilize Probe on Streptavidin Beads prep_probe->immobilize prep_lysate Prepare Cell Lysate incubate Incubate Beads with Cell Lysate prep_lysate->incubate immobilize->incubate wash Wash Beads to Remove Non-specific Binders incubate->wash elute Elute Bound Proteins wash->elute sds_page SDS-PAGE elute->sds_page mass_spec LC-MS/MS Analysis sds_page->mass_spec data_analysis Data Analysis and Target Identification mass_spec->data_analysis

Caption: Workflow for Affinity-Based Protein Pull-Down.

Methodology:

  • Probe Immobilization:

    • Incubate streptavidin-coated agarose or magnetic beads with an excess of the biotinylated this compound probe for 1-2 hours at 4°C with gentle rotation.

    • Wash the beads three times with a suitable buffer (e.g., PBS with 0.1% Tween-20) to remove the unbound probe.

  • Protein Extraction:

    • Harvest cultured cells and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

    • Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant containing the soluble proteome.

    • Determine the protein concentration using a standard assay (e.g., BCA assay).

  • Incubation and Binding:

    • Incubate the probe-immobilized beads with the cell lysate (typically 1-5 mg of total protein) for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate the lysate with beads that have been blocked with biotin or with beads conjugated to an inactive analog of the probe.[9][10]

  • Washing:

    • Wash the beads extensively (5-7 times) with lysis buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads. This can be achieved by:

      • Boiling the beads in SDS-PAGE loading buffer.

      • Using a competitive elution buffer containing a high concentration of free biotin.

      • Changing the pH or ionic strength of the buffer.

  • Analysis:

    • Separate the eluted proteins by 1D SDS-PAGE and visualize them using Coomassie or silver staining.

    • Excise protein bands of interest or analyze the entire eluate using in-gel or in-solution tryptic digestion followed by LC-MS/MS analysis to identify the proteins.

2.2. Protocol 2: Photoaffinity Labeling

This technique uses a photoreactive probe to form covalent bonds with target proteins upon UV irradiation.[7]

Experimental Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_probe Synthesize Photoaffinity Probe incubate Incubate Lysate/Cells with Probe prep_probe->incubate prep_lysate Prepare Cell Lysate or Use Intact Cells prep_lysate->incubate irradiate UV Irradiation to Induce Covalent Cross-linking incubate->irradiate lyse (If using intact cells) Lyse Cells irradiate->lyse enrich Enrich Labeled Proteins (e.g., via Click Chemistry) lyse->enrich sds_page SDS-PAGE enrich->sds_page mass_spec LC-MS/MS Analysis sds_page->mass_spec data_analysis Data Analysis and Target Identification mass_spec->data_analysis

Caption: Workflow for Photoaffinity Labeling.

Methodology:

  • Probe Incubation:

    • Incubate the photoaffinity probe of this compound with intact cells or cell lysate in the dark for a specified period to allow for target engagement.

  • UV Irradiation:

    • Expose the sample to UV light (typically 350-365 nm) for a short duration (e.g., 5-30 minutes) on ice to activate the photoreactive group and induce covalent cross-linking to interacting proteins.

  • Protein Extraction and Enrichment:

    • If intact cells were used, lyse them to extract the proteome.

    • If the probe also contains a reporter tag (e.g., an alkyne or azide for click chemistry), enrich the covalently labeled proteins. For example, use a biotin-azide conjugate to react with an alkyne-modified probe via a copper-catalyzed click reaction, followed by enrichment on streptavidin beads.

  • Analysis:

    • Separate the enriched proteins by SDS-PAGE.

    • Identify the labeled proteins by LC-MS/MS analysis. Quantitative proteomics techniques like SILAC or iTRAQ can be used to differentiate specific targets from background binders.[8]

Data Presentation (Hypothetical)

The following tables represent hypothetical data from the above experiments to identify the targets of this compound, which we will assume has antiproliferative activity in a cancer cell line for this example.

Table 1: Hypothetical Hits from Affinity Pull-Down LC-MS/MS Analysis

Protein ID (UniProt)Gene NameProtein NamePeptide Count (Probe)Peptide Count (Control)Fold Change (Probe/Control)
P04637TP53Cellular tumor antigen p5325212.5
P62258HSP90AB1Heat shock protein HSP 90-beta1836.0
Q09472AIMP1Aminoacyl tRNA synthase complex-interacting multifunctional protein 115115.0
P11021HSPA8Heat shock cognate 71 kDa protein32281.1

Table 2: Hypothetical Photoaffinity Labeling Quantitative Proteomics Data (SILAC)

Protein ID (UniProt)Gene NameProtein NameSILAC Ratio (Heavy/Light)p-value
P04637TP53Cellular tumor antigen p538.20.001
Q09472AIMP1Aminoacyl tRNA synthase complex-interacting multifunctional protein 16.50.005
P00533EGFREpidermal growth factor receptor1.80.25
P31749AKT1RAC-alpha serine/threonine-protein kinase1.50.31

Hypothetical Signaling Pathway

Based on the hypothetical identification of TP53 and AIMP1 as primary targets, a potential mechanism of action could involve the modulation of p53-mediated signaling pathways.

G cluster_pathway Hypothetical Signaling Pathway Compound 1-(Benzo[d]oxazol-2-yl) -N-methylmethanamine AIMP1 AIMP1 Compound->AIMP1 binds TP53 p53 Compound->TP53 binds AIMP1->TP53 stabilizes MDM2 MDM2 TP53->MDM2 inhibits transcription p21 p21 TP53->p21 activates transcription BAX BAX TP53->BAX activates transcription MDM2->TP53 promotes degradation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis BAX->Apoptosis

Caption: Hypothetical pathway modulated by the compound.

Conclusion

The protocols and examples provided offer a comprehensive framework for researchers to utilize this compound in target identification studies. Successful target identification is a critical step in drug discovery, providing insights into the mechanism of action, facilitating lead optimization, and enabling the development of robust biomarker strategies.[9] The versatility of the benzoxazole scaffold suggests that this compound could interact with a variety of novel and important biological targets.[2]

References

Formulation of 1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the formulation of the novel chemical entity 1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine for in vivo research. Due to the limited publicly available data on this specific compound, this guide outlines a systematic approach based on established principles for formulating poorly soluble compounds, particularly those containing a benzoxazole core and a secondary amine. The protocols herein are designed to enable researchers to conduct thorough preformulation studies to determine the physicochemical properties of the compound and subsequently select and prepare a suitable formulation for oral or parenteral administration in animal models.

Introduction

This compound is a heterocyclic compound with potential pharmacological applications. As with many new chemical entities, its successful in vivo evaluation is contingent upon the development of a stable and bioavailable formulation. Benzoxazole derivatives often exhibit poor aqueous solubility, a significant hurdle for achieving adequate systemic exposure in animal studies.[1][2] The presence of a secondary amine group suggests a pH-dependent solubility profile, which can be leveraged for formulation development.[3][4]

This application note details a structured workflow for characterizing this compound and provides protocols for preparing various types of formulations, including solutions, co-solvent systems, and suspensions.

Preformulation Studies

Prior to formulation, a thorough physicochemical characterization of the compound is essential.[5][6][7] These preformulation studies will guide the selection of an appropriate formulation strategy.

Physicochemical Property Determination

A series of initial experiments should be conducted to understand the fundamental properties of this compound.

Table 1: Physicochemical Characterization of this compound

ParameterMethodExpected Outcome/Significance
Appearance Visual InspectionProvides a qualitative description of the solid form.
Melting Point Differential Scanning Calorimetry (DSC)Indicates purity and can reveal polymorphism.
pKa Potentiometric Titration or UV-Vis SpectroscopyCrucial for understanding pH-dependent solubility.[8]
LogP/LogD Shake-flask method (octanol/water) or HPLCPredicts lipophilicity and potential for membrane permeation.
Aqueous Solubility Shake-flask method in buffers of varying pHDetermines intrinsic and pH-dependent solubility.
Solubility Enhancement Screening

Based on the initial characterization, particularly the aqueous solubility, a screening of various excipients should be performed to identify potential solubility-enhancing agents.

Table 2: Solubility of this compound in Various Vehicles

Vehicle/ExcipientConcentrationMeasured Solubility (mg/mL)Observations
Purified WaterN/A
0.1 N HClN/A
Phosphate Buffered Saline (PBS) pH 7.4N/A
Polyethylene Glycol 400 (PEG 400)100%
Propylene Glycol (PG)100%
Dimethyl Sulfoxide (DMSO)100%
20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water20% w/v
5% Tween® 80 in water5% v/v
Corn OilN/A

Formulation Development Workflow

The selection of a suitable formulation strategy will be guided by the data obtained during preformulation studies. The following diagram illustrates a typical decision-making workflow.

G cluster_0 Preformulation cluster_1 Formulation Strategy Selection cluster_2 Formulation Pathways cluster_3 Final Steps start Start: Obtain this compound physchem Physicochemical Characterization (Table 1) start->physchem solubility_screen Solubility Screening (Table 2) physchem->solubility_screen decision Solubility in Aqueous Vehicle > Desired Dose? solubility_screen->decision aqueous_solution Aqueous Solution (Protocol 4.1) decision->aqueous_solution Yes cosolvent Co-solvent System (Protocol 4.2) decision->cosolvent No stability Stability Testing aqueous_solution->stability suspension Suspension (Protocol 4.3) cosolvent->suspension If co-solvent toxicity is a concern or stability is low cosolvent->stability suspension->stability in_vivo In Vivo Studies stability->in_vivo

Caption: Formulation development workflow.

Experimental Protocols

The following are detailed protocols for preparing common formulation types. All procedures should be performed in a clean environment, and sterile techniques should be used for preparing parenteral formulations.

Protocol for Aqueous Solution (pH Adjustment)

This protocol is suitable if the compound exhibits sufficient solubility in an acidic or basic aqueous vehicle.

Materials:

  • This compound

  • 0.1 N Hydrochloric Acid (HCl) or 0.1 N Sodium Hydroxide (NaOH)

  • Sterile Water for Injection or Purified Water

  • pH meter

  • Sterile filter (0.22 µm) for parenteral preparations

Procedure:

  • Weigh the required amount of this compound.

  • Add a portion of the final volume of water and begin stirring.

  • Slowly add 0.1 N HCl dropwise to aid dissolution (as the compound has a basic amine).

  • Continuously monitor the pH. Adjust to the desired pH where the compound is fully dissolved and stable.

  • Once dissolved, add water to reach the final target volume.

  • For parenteral administration, sterilize the final solution by filtering through a 0.22 µm sterile filter into a sterile vial.[9]

Protocol for Co-solvent Formulation

This approach is used when aqueous solubility is insufficient even with pH adjustment.[8][9]

Materials:

  • This compound

  • Co-solvents such as PEG 400, Propylene Glycol (PG), or DMSO

  • Surfactant such as Tween® 80 or Cremophor® EL

  • Saline or Sterile Water for Injection

Example Co-solvent System (for a 10 mg/mL formulation):

  • 10% DMSO

  • 40% PEG 400

  • 50% Saline

Procedure:

  • Weigh the required amount of this compound.

  • Add the DMSO and vortex until the compound is fully dissolved.

  • Add the PEG 400 and vortex to mix thoroughly.

  • Slowly add the saline while vortexing to avoid precipitation.

  • Visually inspect the final formulation for clarity.

  • For parenteral use, ensure all components are sterile and the preparation is performed aseptically.

G cluster_0 Co-solvent Formulation Workflow weigh Weigh Compound dissolve Dissolve in Co-solvent 1 (e.g., DMSO) weigh->dissolve add_cosolvent2 Add Co-solvent 2 (e.g., PEG 400) dissolve->add_cosolvent2 add_aqueous Add Aqueous Phase (e.g., Saline) add_cosolvent2->add_aqueous final_formulation Final Formulation add_aqueous->final_formulation

Caption: Co-solvent formulation workflow.

Protocol for Suspension Formulation

A suspension is a suitable option for oral administration when the compound is poorly soluble and a solution is not feasible.

Materials:

  • This compound (micronized if possible to improve dissolution)[8]

  • Suspending agent (e.g., 0.5% w/v Carboxymethylcellulose sodium)

  • Wetting agent (e.g., 0.1% v/v Tween® 80)

  • Purified Water

Procedure:

  • Prepare the vehicle by dissolving the suspending agent and wetting agent in purified water. Stir until fully hydrated.

  • Weigh the required amount of micronized this compound.

  • Create a paste by adding a small amount of the vehicle to the compound and triturating in a mortar.

  • Gradually add the remaining vehicle to the paste with continuous stirring to form a uniform suspension.

  • Store in a tightly sealed container and shake well before each use.

Stability Assessment

A preliminary stability assessment of the final formulation is crucial.

Table 3: Formulation Stability Assessment

Formulation TypeStorage ConditionTime PointAppearancepH (if aqueous)Concentration (% of initial)
Aqueous Solution4°C0, 24h, 48h
Room Temp0, 24h, 48h
Co-solvent System4°C0, 24h, 48hN/A
Room Temp0, 24h, 48hN/A
Suspension4°C0, 7 days, 14 daysN/A
Room Temp0, 7 days, 14 daysN/A

Conclusion

The formulation of this compound for in vivo studies requires a systematic approach beginning with thorough preformulation characterization. The protocols provided in this application note offer a starting point for developing aqueous solutions, co-solvent systems, or suspensions. The choice of the final formulation will depend on the physicochemical properties of the compound, the intended route of administration, and the required dose. It is imperative to conduct stability studies on the selected formulation to ensure its integrity throughout the in vivo experiment.

References

Application Note: Quantitative Analysis of 1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine in Biological Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document outlines a detailed methodology for the quantitative analysis of 1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine in biological matrices, such as human plasma, utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol described herein provides a robust and sensitive approach for the sample preparation, chromatographic separation, and mass spectrometric detection of the analyte, suitable for applications in clinical research and therapeutic drug monitoring. The method employs a straightforward protein precipitation for sample clean-up, ensuring efficiency and high recovery.

Introduction

This compound is a compound of interest in pharmaceutical research. Accurate and reliable quantification of this analyte in biological samples is essential for pharmacokinetic and toxicokinetic studies. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical technique for such applications due to its inherent high sensitivity and specificity, allowing for precise measurement of low-concentration analytes in complex biological matrices.[1] This application note details a complete workflow, from sample preparation to data acquisition and analysis, for the determination of this compound in human plasma.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of the protein content from plasma samples, which can interfere with the LC-MS/MS analysis.[1]

Materials:

  • Human plasma samples

  • Precipitating solution: Acetonitrile containing a suitable deuterated internal standard (e.g., a deuterated analog of the analyte).

  • Vortex mixer

  • Centrifuge

  • 96-well collection plate or autosampler vials

Protocol:

  • To 50 µL of human plasma in a microcentrifuge tube, add 100 µL of the cold precipitating solution containing the internal standard.[1]

  • Vortex the samples vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.[1]

  • Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[1]

  • Carefully aspirate the clear supernatant and transfer it to a clean 96-well plate or an autosampler vial for subsequent LC-MS/MS analysis.[1]

Liquid Chromatography (LC)

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is required for the separation of the analyte from other matrix components.

LC Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid[1]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[1]
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient A suitable gradient should be optimized to ensure adequate separation of the analyte from any interfering peaks. A starting point could be a linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
Mass Spectrometry (MS)

Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is recommended for this application.

MS/MS Conditions: The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity. The specific precursor-to-product ion transitions, cone voltage, and collision energy must be optimized for this compound and its internal standard.

ParameterThis compoundInternal Standard
Precursor Ion (m/z) To be determinedTo be determined
Product Ion (m/z) To be determinedTo be determined
Cone Voltage (V) To be optimizedTo be optimized
Collision Energy (eV) To be optimizedTo be optimized

Data Presentation

The quantitative data obtained from the analysis of calibration standards and quality control samples should be summarized in tables for clear interpretation and comparison.

Table 1: Calibration Curve Data

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)Accuracy (%)Precision (%CV)
LLOQ
Calibrator 2
Calibrator 3
Calibrator 4
Calibrator 5
Calibrator 6
Calibrator 7
ULOQ

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification

Table 2: Quality Control Sample Data

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LQC
MQC
HQC

LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (50 µL) add_precip Add Acetonitrile with Internal Standard (100 µL) plasma->add_precip vortex Vortex (1 min) add_precip->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc LC Separation (C18 Column) supernatant->lc ms MS/MS Detection (MRM) lc->ms data Data Acquisition ms->data quant Quantification data->quant report Reporting quant->report

Caption: Workflow for the LC-MS/MS analysis of this compound.

Conclusion

The LC-MS/MS method described provides a robust and reliable approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and the high selectivity and sensitivity of the mass spectrometric detection allow for accurate measurements suitable for various research and clinical applications.[1] This protocol can be adapted and validated for other biological matrices as required.

References

Application Notes and Protocols for the Experimental Evaluation of 2-[(Methylamino)methyl]benzoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazole derivatives are a prominent class of heterocyclic compounds recognized for their wide-ranging pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This document provides a detailed experimental framework for the initial characterization of a novel benzoxazole derivative, 2-[(Methylamino)methyl]benzoxazole. A hypothetical mechanism of action is proposed wherein the compound acts as an inhibitor of Mitogen-activated protein kinase kinase 1/2 (MEK1/2), a key component of the Ras/Raf/MEK/ERK signaling pathway, which is frequently dysregulated in cancer.[3]

These protocols will guide researchers through a logical workflow, from assessing the cytotoxic effects of the compound on cancer cells to elucidating its specific molecular target and its impact on downstream signaling events.

Proposed Signaling Pathway and Point of Intervention

The MAPK/ERK signaling cascade is a critical regulator of cell proliferation, survival, and differentiation. In many cancers, this pathway is constitutively active, often due to mutations in upstream components like BRAF or RAS. MEK1/2 are dual-specificity kinases that are the only known activators of ERK1/2.[4] By inhibiting MEK1/2, 2-[(Methylamino)methyl]benzoxazole is hypothesized to block the phosphorylation and activation of ERK1/2, thereby leading to a reduction in cancer cell proliferation and survival.

MAPK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors Cell Proliferation & Survival Cell Proliferation & Survival Transcription Factors->Cell Proliferation & Survival 2-[(Methylamino)methyl]benzoxazole 2-[(Methylamino)methyl]benzoxazole 2-[(Methylamino)methyl]benzoxazole->MEK1/2 Experimental_Workflow start Start step1 Step 1: Cell Viability Screening (MTT Assay) start->step1 step2 Step 2: Target Engagement (In Vitro MEK1/2 Kinase Assay) step1->step2 step3 Step 3: Downstream Signaling Analysis (Western Blot for p-MEK & p-ERK) step2->step3 end End step3->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, offering potential causes and solutions to improve reaction yield and product purity.

Problem 1: Low or No Yield of the Final Product

Question: I am attempting to synthesize this compound, but I am observing a very low yield or no product at all. What are the possible reasons and how can I improve the outcome?

Answer:

Low yields in this synthesis can stem from several factors, primarily related to the choice of synthetic route and reaction conditions. Two common routes are the direct N-methylation of 1-(Benzo[d]oxazol-2-yl)methanamine and the reaction of 2-(chloromethyl)benzo[d]oxazole with methylamine.

Route 1: N-methylation of 1-(Benzo[d]oxazol-2-yl)methanamine

A highly effective method for this step is the Eschweiler-Clarke reaction , which utilizes formaldehyde and formic acid for reductive amination. This method is generally high-yielding and prevents the formation of quaternary ammonium salts, a common side product with other methylating agents.[1][2][3]

Potential Causes for Low Yield and Solutions:

  • Incomplete formation of the iminium ion intermediate: The reaction between the primary amine and formaldehyde to form the iminium ion is a crucial first step.[2][4][5]

    • Solution: Ensure the use of a slight excess of formaldehyde and formic acid. The reaction is typically performed at elevated temperatures (80-100 °C) to drive the reaction forward.[1]

  • Suboptimal Reaction Temperature: The decomposition of formic acid to provide the hydride for reduction is temperature-dependent.

    • Solution: Maintain a reaction temperature close to boiling, as this facilitates the irreversible reduction of the iminium ion and the release of carbon dioxide.[3]

  • Impure Starting Material: The purity of the starting 1-(Benzo[d]oxazol-2-yl)methanamine is critical.

    • Solution: Purify the starting amine by recrystallization or column chromatography before use.

Route 2: Reaction of 2-(chloromethyl)benzo[d]oxazole with Methylamine

This route involves the synthesis of a reactive intermediate, 2-(chloromethyl)benzo[d]oxazole, followed by nucleophilic substitution with methylamine.

Potential Causes for Low Yield and Solutions:

  • Decomposition of 2-(chloromethyl)benzo[d]oxazole: This intermediate can be unstable.

    • Solution: Use the freshly prepared 2-(chloromethyl)benzo[d]oxazole immediately in the next step without prolonged storage.

  • Inefficient Nucleophilic Substitution: The reaction with methylamine may be slow or incomplete.

    • Solution: Use an excess of methylamine (either as a solution in a suitable solvent like THF or as a gas) to drive the reaction to completion. The reaction may also be facilitated by a non-nucleophilic base to scavenge the HCl formed.

  • Side Reactions: Over-alkylation to form the tertiary amine is a possibility, although less likely with a primary amine as the nucleophile.

    • Solution: Control the stoichiometry of the reactants carefully.

Data Presentation: Comparison of N-Methylation Methods

N-Methylation MethodReagentsTypical YieldAdvantagesDisadvantages
Eschweiler-Clarke Formaldehyde, Formic Acid>80%[1]High selectivity for mono-methylation, avoids quaternary salts, one-pot procedure.[2][3]Requires elevated temperatures.
Methyl Iodide/Base CH₃I, K₂CO₃ or other baseVariableReadily available reagents.Risk of over-methylation to quaternary ammonium salt, toxicity of methyl iodide.
Dimethyl Sulfate/Base (CH₃)₂SO₄, BaseVariablePotent methylating agent.Highly toxic and carcinogenic.
Problem 2: Formation of Impurities and Purification Challenges

Question: My reaction mixture shows multiple spots on TLC, and I am struggling to isolate the pure this compound. What are the likely impurities and what purification strategies can I use?

Answer:

Impurity formation is a common challenge. The nature of the impurities will depend on the synthetic route chosen.

Likely Impurities:

  • Unreacted Starting Material: Incomplete conversion will leave residual 1-(Benzo[d]oxazol-2-yl)methanamine or 2-(chloromethyl)benzo[d]oxazole.

  • Over-methylated Product (Quaternary Ammonium Salt): This is a significant issue when using alkyl halides like methyl iodide. The Eschweiler-Clarke reaction largely avoids this.[3]

  • N-formyl Derivative: In the Eschweiler-Clarke reaction, if the reduction step is incomplete, the N-formyl intermediate may be present.

  • Side products from the synthesis of 2-(chloromethyl)benzo[d]oxazole: Impurities from the starting materials or side reactions during the chlorination step can carry over.

Purification Strategies:

  • Column Chromatography: This is the most effective method for separating the desired product from impurities with different polarities.

    • Recommended Sorbents and Eluents: Silica gel is a common choice for the stationary phase. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective. For more polar impurities, adding a small amount of a polar solvent like methanol to the eluent system might be necessary.

  • Recrystallization: If the product is a solid and has a suitable solubility profile, recrystallization can be an effective purification method.

    • Solvent Selection: A solvent system where the product is soluble at high temperatures and sparingly soluble at low temperatures is ideal. Common solvent systems for similar heterocyclic compounds include ethyl acetate/hexane or dichloromethane/hexane.

  • Acid-Base Extraction: Since the product is a secondary amine, it can be protonated with an acid (e.g., HCl) to form a water-soluble salt. This allows for the separation from non-basic impurities by washing with an organic solvent. Subsequently, basifying the aqueous layer (e.g., with NaOH) will regenerate the free amine, which can then be extracted with an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and high-yielding method for the synthesis of this compound?

A1: The Eschweiler-Clarke reaction performed on 1-(Benzo[d]oxazol-2-yl)methanamine is generally the most recommended method. It is a one-pot reaction that provides high yields of the N-methylated product while avoiding the common problem of over-methylation to the quaternary ammonium salt.[1][2][3]

Q2: Can I use other methylating agents like methyl iodide or dimethyl sulfate?

A2: While these reagents can be used, they are generally not recommended for this specific synthesis due to a higher risk of forming the undesired quaternary ammonium salt.[2] If you must use them, careful control of stoichiometry and reaction conditions is crucial.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress. Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, product, and any potential byproducts. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progression.

Q4: What are the key safety precautions I should take during this synthesis?

A4:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Formaldehyde is a suspected carcinogen and should be handled with care.

  • Formic acid is corrosive. Avoid contact with skin and eyes.

  • If using methyl iodide or dimethyl sulfate, be aware of their high toxicity and handle them with extreme caution.

Experimental Protocols

Protocol 1: Synthesis of 1-(Benzo[d]oxazol-2-yl)methanamine (Precursor)

A common route to the precursor involves the reaction of 2-aminophenol with chloroacetonitrile followed by reduction.

Protocol 2: N-Methylation via Eschweiler-Clarke Reaction

  • To a solution of 1-(Benzo[d]oxazol-2-yl)methanamine (1 equivalent) in formic acid (excess, e.g., 5-10 equivalents), add aqueous formaldehyde (37% solution, slight excess, e.g., 1.2 equivalents).

  • Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.[1][3]

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the solution is basic (pH > 8).

  • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.

Visualizations

Synthesis_Pathway cluster_0 Route 1: Two-Step Synthesis cluster_1 Route 2: Alternative Precursor Synthesis 2_Aminophenol 2_Aminophenol Precursor 1-(Benzo[d]oxazol-2-yl)methanamine 2_Aminophenol->Precursor 1. Reaction with ClCH₂CN 2. Reduction Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->Precursor Final_Product This compound Precursor->Final_Product N-Methylation 2_Chloromethyl 2-(Chloromethyl)benzo[d]oxazole Final_Product_2 This compound 2_Chloromethyl->Final_Product_2 Methylamine Methylamine Methylamine->Final_Product_2 2_Aminophenol_2 2-Aminophenol 2_Aminophenol_2->2_Chloromethyl Chloroacetyl_chloride Chloroacetyl Chloride Chloroacetyl_chloride->2_Chloromethyl

Caption: Synthetic pathways to this compound.

Troubleshooting_Workflow Start Low Yield Issue Check_Route Which synthetic route was used? Start->Check_Route Route1 N-Methylation of Precursor Check_Route->Route1 Route 1 Route2 2-Chloromethyl Intermediate Check_Route->Route2 Route 2 Check_Conditions_R1 Verify Eschweiler-Clarke Conditions (Temp, Reagent Excess) Route1->Check_Conditions_R1 Check_Purity_R1 Check Purity of Starting Amine Route1->Check_Purity_R1 Check_Intermediate_R2 Check Stability of 2-Chloromethyl Intermediate Route2->Check_Intermediate_R2 Check_Reaction_R2 Verify Nucleophilic Substitution Conditions (Excess Methylamine) Route2->Check_Reaction_R2 Solution_R1 Optimize Temperature and Reagent Stoichiometry Check_Conditions_R1->Solution_R1 Solution_Purity Purify Starting Material Check_Purity_R1->Solution_Purity Solution_R2_Intermediate Use Intermediate Immediately Check_Intermediate_R2->Solution_R2_Intermediate Solution_R2_Reaction Increase Methylamine Excess and/or add Base Check_Reaction_R2->Solution_R2_Reaction

Caption: Troubleshooting workflow for low yield issues.

Logical_Relationships Yield High Yield Purity High Purity Eschweiler_Clarke Eschweiler-Clarke Reaction Eschweiler_Clarke->Yield Avoid_Quaternary_Salts Avoidance of Quaternary Salts Eschweiler_Clarke->Avoid_Quaternary_Salts Optimal_Temp Optimal Temperature (80-100 °C) Optimal_Temp->Yield Reagent_Excess Excess Formaldehyde & Formic Acid Reagent_Excess->Yield Pure_Starting_Material Pure Starting Material Pure_Starting_Material->Yield Pure_Starting_Material->Purity Avoid_Quaternary_Salts->Purity Column_Chromatography Column Chromatography Column_Chromatography->Purity

Caption: Key factors influencing yield and purity.

References

Technical Support Center: Overcoming Solubility Challenges with 1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address solubility issues encountered when working with 1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine in aqueous buffers. The information is designed to assist researchers in achieving consistent and reliable experimental results.

Troubleshooting Guide

Researchers may encounter several common issues related to the solubility of this compound. This guide offers a systematic approach to identifying and resolving these challenges.

Issue 1: Compound precipitates out of solution upon dilution into aqueous buffer.

Potential Cause Troubleshooting Step Expected Outcome
Low Intrinsic Aqueous Solubility Determine the thermodynamic solubility of the compound in the final buffer system without any co-solvents.Establishes a baseline for the compound's inherent solubility and informs the extent of solubility enhancement required.
Suboptimal pH of the Buffer The target compound contains a secondary amine, making its solubility pH-dependent. Adjust the pH of the aqueous buffer to be at least 2 pH units below the compound's pKa to ensure it is in its more soluble protonated form.Increased solubility due to the formation of the more polar, charged species of the molecule.
Insufficient Co-solvent Concentration If using a co-solvent like DMSO or ethanol, the final concentration may be too low to maintain solubility upon dilution.A higher co-solvent concentration will better solvate the hydrophobic benzoxazole core, preventing precipitation.
Common Ion Effect If the compound is in a salt form (e.g., hydrochloride salt), the presence of the same counter-ion in the buffer can suppress solubility.Switching to a buffer system that does not contain the common ion can improve solubility.

Issue 2: Inconsistent or non-reproducible results in biological assays.

Potential Cause Troubleshooting Step Expected Outcome
Compound Precipitation at Assay Concentration Visually inspect assay plates for any signs of precipitation. Determine the kinetic solubility of the compound under the exact assay conditions (buffer, temperature, incubation time).Ensures that the compound remains fully dissolved throughout the experiment, leading to accurate and reproducible data.
Interaction with Assay Components Components of the assay medium, such as proteins or salts, may interact with the compound, causing it to precipitate.Identifying and modifying problematic assay components can prevent compound precipitation and improve data quality.
Degradation of the Compound The compound may be unstable at the pH or temperature of the assay, leading to degradation and apparent loss of activity.Assessing the chemical stability of the compound under assay conditions will help to ensure that the observed effects are due to the intact compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended first step when encountering solubility issues with this compound?

A1: The initial and most critical step is to determine the intrinsic aqueous solubility of your compound. This provides a quantitative baseline and helps in selecting the most appropriate solubility enhancement strategy. Following this, a systematic approach involving pH modification, the use of co-solvents, or cyclodextrin complexation can be employed.[1]

Q2: How does pH affect the solubility of this compound?

A2: this compound is a basic compound due to its secondary amine group. In acidic solutions (lower pH), the amine group becomes protonated, forming a more soluble salt.[1] Conversely, at higher pH values, the compound will be in its less soluble free base form. Therefore, maintaining a buffer pH well below the compound's pKa is crucial for maximizing its aqueous solubility.

Q3: What are the most effective co-solvents for this compound, and what are the typical concentration ranges?

A3: Common water-miscible organic solvents like dimethyl sulfoxide (DMSO) and ethanol are effective co-solvents for increasing the solubility of poorly soluble compounds.[1] The required concentration will depend on the final desired concentration of the test compound. It is advisable to start with a low percentage of co-solvent (e.g., 1-5%) and gradually increase it, keeping in mind the tolerance of the biological assay to the solvent.

Q4: Can cyclodextrins be used to improve the solubility of this compound?

A4: Yes, cyclodextrins are a highly effective method for increasing the aqueous solubility of hydrophobic molecules like benzoxazole derivatives.[1] These cyclic oligosaccharides have a hydrophobic inner cavity that can encapsulate the drug molecule, while their hydrophilic exterior allows the complex to dissolve in water.[1]

Q5: How can I determine the pKa of my compound to optimize the buffer pH?

A5: The pKa of a compound can be determined experimentally using methods such as potentiometric titration or UV-Vis spectrophotometry. Spectrophotometric methods are particularly useful if the compound has a chromophore whose absorbance changes with pH.

Quantitative Data on Solubility Enhancement

Table 1: Solubility Enhancement of Albendazole (a Benzimidazole derivative) using various techniques.

Technique Solvent/System Solubility (µg/mL) Fold Increase
Intrinsic Solubility Water0.42-
Cyclodextrin Complexation β-cyclodextrin in water93.47~223
Cyclodextrin Complexation Hydroxypropyl-β-cyclodextrin in water443.06~1058
Ternary System Hydroxypropyl-β-cyclodextrin and PVP-k30 in water591.22~1412

Table 2: Solubility Enhancement of Fenbendazole (a Benzimidazole derivative) using Cyclodextrin Complexation.

Technique Solvent/System Solubility (µg/mL) Fold Increase
Intrinsic Solubility Water0.11-
Cyclodextrin Complexation β-cyclodextrin in water45.56~432
Cyclodextrin Complexation Hydroxypropyl-β-cyclodextrin in water159.36~1512
Ternary System Hydroxypropyl-β-cyclodextrin and PVP-k30 in water144.66~1373

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility by UV-Vis Spectrophotometry

This protocol provides a general method for determining the kinetic solubility of a compound in a high-throughput manner.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution with DMSO to create a range of concentrations.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing the desired aqueous buffer (e.g., 198 µL of phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of 1%.

  • Incubation: Shake the plate for a specified period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).

  • Precipitate Removal: Filter the solutions through a filter plate to remove any precipitated compound.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a UV-Vis plate reader at the compound's λmax. A standard curve of the compound in the assay buffer/DMSO mixture should be prepared for accurate quantification.

  • Data Analysis: The highest concentration at which the compound remains in solution is considered its kinetic solubility under those conditions.

Protocol 2: Solubility Enhancement using Cyclodextrin Complexation (Kneading Method)

This protocol describes a simple laboratory-scale method for preparing a solid inclusion complex of the compound with a cyclodextrin.

  • Molar Ratio Selection: Based on preliminary phase solubility studies, determine the optimal molar ratio of the drug to cyclodextrin (e.g., 1:1 or 1:2).

  • Mixing: Accurately weigh the calculated amounts of this compound and a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) and mix them in a mortar.

  • Kneading: Add a small amount of a hydroalcoholic solution (e.g., water:ethanol 1:1 v/v) to the powder mixture to form a paste.

  • Trituration: Knead the paste thoroughly for 30-60 minutes.

  • Drying: Dry the resulting solid mass in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Pulverization and Sieving: Pulverize the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Characterization: The formation of the inclusion complex can be confirmed by analytical techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared (FTIR) spectroscopy. The solubility of the resulting complex should then be determined and compared to the free drug.

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_strategy Solubility Enhancement Strategies cluster_evaluation Evaluation start Poorly Soluble Compound: This compound sol_test Determine Intrinsic Aqueous Solubility start->sol_test Characterize ph_mod pH Modification sol_test->ph_mod Select Strategy cosolvent Co-solvents sol_test->cosolvent Select Strategy cyclo Cyclodextrin Complexation sol_test->cyclo Select Strategy sol_confirm Confirm Improved Solubility (Kinetic & Thermodynamic) ph_mod->sol_confirm cosolvent->sol_confirm cyclo->sol_confirm assay Proceed to Biological Assay sol_confirm->assay Validate

Caption: A workflow for addressing the solubility of this compound.

VEGFR2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization VEGF VEGF VEGF->VEGFR2 Binds Benzoxazole 1-(Benzo[d]oxazol-2-yl)-N- methylmethanamine (as a VEGFR-2 Inhibitor) Benzoxazole->VEGFR2 Inhibits PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K Ras Ras Dimerization->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: The inhibitory effect of benzoxazole derivatives on the VEGFR-2 signaling pathway.[2][3][4][5]

References

Stability testing of 1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing of 1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on its chemical structure, the primary stability concerns are susceptibility to hydrolysis, particularly under acidic or basic conditions, and oxidation. The benzoxazole ring system can be prone to cleavage, and the secondary amine and methylene bridge are potential sites for oxidative degradation. Photodegradation should also be considered as aromatic heterocyclic systems can be light-sensitive.

Q2: What is a forced degradation study and why is it necessary?

A2: A forced degradation or stress study is designed to intentionally degrade the compound under more severe conditions than accelerated stability testing.[1][2] Its purpose is to identify the likely degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical methods used.[2][3] This is a critical step in early-stage drug development. The typical degradation range in these studies is 5-20%; degradation beyond 20% is generally considered excessive and may need investigation.[1][4]

Q3: What are the recommended storage conditions for solid this compound and its solutions?

A3: For long-term storage, the solid compound should be kept in a tightly sealed container, protected from light, in a dry and cool environment (e.g., 2-8°C). Solutions are generally less stable and should be prepared fresh for each experiment. If short-term storage of a solution is necessary, it should be refrigerated (2-8°C), protected from light, and used as quickly as possible. Avoid repeated freeze-thaw cycles.

Q4: My HPLC chromatogram shows significant peak tailing for the parent compound. What could be the cause?

A4: Peak tailing for amine-containing compounds is common in reversed-phase HPLC. It is often caused by secondary interactions between the basic amine group and residual acidic silanols on the silica-based column packing.[5] Troubleshooting steps include adjusting the mobile phase pH to suppress silanol ionization (lower pH) or ensure the amine is in a neutral form (higher pH), adding a competitive amine (like triethylamine) to the mobile phase, or using a column with end-capping or a different stationary phase.

Q5: I am observing a rapid loss of the parent compound in my acidic hydrolysis stress test. Is this expected?

A5: Yes, this can be expected. The benzoxazole ring is an electron-rich heterocyclic system that can be susceptible to acid-catalyzed hydrolysis. The mechanism likely involves protonation of the nitrogen or oxygen atoms in the oxazole ring, followed by nucleophilic attack by water, leading to ring-opening.

Troubleshooting Guides

This section addresses specific issues that may be encountered during stability testing experiments.

Issue 1: Rapid and Excessive Degradation (>20%) in Initial Stress Conditions
Potential Cause Troubleshooting Step
Stress conditions are too harsh (e.g., acid/base concentration, temperature).Reduce the concentration of the stressor (e.g., use 0.01M HCl instead of 1M HCl), lower the temperature, or decrease the exposure time. The goal is to achieve partial, controlled degradation.[2]
Compound is inherently unstable under the tested condition.This is valuable information. Document the instability and proceed with milder conditions to generate a degradation profile.
Co-solvent used for dissolution is participating in the reaction.Ensure the co-solvent (if used for poorly soluble compounds) is inert. Consider using an alternative solvent like acetonitrile or DMSO in minimal amounts.
Issue 2: Poor Resolution Between Parent Peak and Degradant Peaks in HPLC
Potential Cause Troubleshooting Step
Mobile phase composition is not optimal.Modify the gradient slope, change the organic modifier (e.g., acetonitrile vs. methanol), or adjust the mobile phase pH to alter the ionization state and retention of the parent compound and its degradants.
Column chemistry is not suitable.Try a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) or a different particle size for higher efficiency.
Degradation products are co-eluting.Use a photodiode array (PDA) detector to check for peak purity. If co-elution is confirmed, method development is required. Consider LC-MS to identify the masses of the co-eluting species.
Issue 3: Appearance of New, Unidentified Peaks in Control Samples

| Potential Cause | Troubleshooting Step | | Contamination of mobile phase, glassware, or sample solvent. | Prepare fresh mobile phase and sample diluents using high-purity solvents. Ensure all glassware is scrupulously clean. | | Sample interaction with the container. | Verify that the container material (e.g., glass, polypropylene) is not leaching impurities or reacting with the sample. | | Carryover from previous injections. | Implement a robust needle wash protocol on the autosampler and inject a blank solvent run to check for carryover. |

Quantitative Data Summary

The following tables present hypothetical data from a forced degradation study on this compound to illustrate a typical stability profile.

Table 1: Summary of Forced Degradation Under Various Stress Conditions

Stress ConditionDuration% Parent Compound Remaining% Total DegradantsKey Degradation Products Observed
0.1M HCl (60°C)24h85.2%14.8%DP-H1, DP-H2
0.1M NaOH (60°C)24h92.1%7.9%DP-B1
5% H₂O₂ (RT)24h89.5%10.5%DP-O1, DP-O2
Thermal (80°C, solid)48h98.8%1.2%Minor unspecified degradants
Photolytic (ICH Q1B)1.2M lux·h91.3%8.7%DP-P1

DP = Degradation Product; H = Hydrolytic; B = Basic; O = Oxidative; P = Photolytic

Table 2: Time-Course of Degradation in 0.1M HCl at 60°C

Time (hours)% Parent Compound Remaining% DP-H1% DP-H2
0100.0%0.0%0.0%
497.5%1.8%0.7%
894.2%4.1%1.7%
1688.9%8.2%2.9%
2485.2%11.5%3.3%

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing)

This protocol outlines the general procedure for conducting forced degradation studies.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2M HCl to achieve a final concentration of 0.5 mg/mL in 0.1M HCl. Incubate in a water bath at 60°C. Withdraw aliquots at specified time points (e.g., 4, 8, 16, 24 hours), neutralize with an equivalent amount of 0.1M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2M NaOH. Incubate at 60°C. Withdraw and neutralize aliquots with 0.1M HCl at specified time points before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 10% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light. Withdraw aliquots at specified time points for analysis.

  • Thermal Degradation: Store the solid compound in a stability oven at 80°C. At specified time points, weigh out an appropriate amount, dissolve in a suitable solvent, and analyze.

  • Photostability: Expose the solid compound and the solution (in quartz cuvettes) to a light source compliant with ICH Q1B guidelines (providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[1][4] Analyze samples at the end of the exposure. A dark control sample should be stored under the same conditions but protected from light.

  • Control Sample: A control sample of the stock solution should be stored at 2-8°C, protected from light, and analyzed alongside the stressed samples.

Protocol 2: Stability-Indicating HPLC Method

This is an example of an HPLC method that can be used as a starting point for analysis.

  • Column: C18 reversed-phase, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV/PDA at 275 nm.

  • Injection Volume: 10 µL.

Visualizations

Experimental and Analytical Workflow

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to Stress oxide Oxidation (5% H2O2, RT) stock->oxide Expose to Stress photo Photolytic (ICH Q1B) stock->photo Expose to Stress thermal Thermal (80°C, Solid) stock->thermal Expose to Stress hplc Stability-Indicating HPLC-UV/PDA acid->hplc Analyze Samples base->hplc Analyze Samples oxide->hplc Analyze Samples photo->hplc Analyze Samples thermal->hplc Analyze Samples lcms LC-MS for Peak Identification hplc->lcms Characterize Unknowns report Data Analysis & Reporting hplc->report Quantify Degradation lcms->report Identify Degradants

Caption: Workflow for forced degradation stability testing.

Hypothetical Degradation Pathway

G Parent 1-(Benzo[d]oxazol-2-yl)- N-methylmethanamine Hydrolysis Acid/Base Hydrolysis Parent->Hydrolysis Oxidation Oxidation (H₂O₂) Parent->Oxidation DPH1 2-Aminophenol Derivative (DP-H1) Hydrolysis->DPH1 DPO1 N-Oxide Derivative (DP-O1) Oxidation->DPO1 DPO2 Demethylated Product (DP-O2) Oxidation->DPO2

Caption: Potential degradation pathways for the compound.

Associated Signaling Pathway (VEGFR-2 Inhibition)

Many benzoxazole derivatives act as kinase inhibitors. A common target is VEGFR-2, which is critical in angiogenesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) Akt->Proliferation Promotes Compound Benzoxazole Inhibitor Compound->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway.

References

Technical Support Center: Purification of 2-[(Methylamino)methyl]benzoxazole and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 2-substituted benzoxazoles?

The most frequently employed purification techniques for 2-substituted benzoxazoles are column chromatography on silica gel and recrystallization.[1][2] The choice between these methods depends on the nature of the impurities and the physical properties of the target compound.

Q2: What are common impurities I might encounter in the synthesis of 2-[(Methylamino)methyl]benzoxazole?

While specific impurities for 2-[(Methylamino)methyl]benzoxazole are not documented in the provided results, general impurities in 2-substituted benzoxazole synthesis can include:

  • Unreacted starting materials: Such as 2-aminophenol and the corresponding aldehyde or carboxylic acid derivative.[2]

  • Intermediate products: For instance, the Schiff base formed between 2-aminophenol and an aldehyde may not have fully cyclized.[2][3]

  • Side products: Arising from over-alkylation, acylation, or polymerization of starting materials.[2]

  • Reagents and catalysts: Residual catalysts or reagents used in the synthesis.[2]

Q3: My purified benzoxazole derivative shows low stability. How can I store it properly?

Some benzoxazole derivatives can be sensitive to light, heat, and acidic conditions.[4] For optimal stability, store the purified compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) if it is particularly sensitive to oxidation.

Troubleshooting Guides

Problem 1: Low Yield After Purification
Potential Cause Troubleshooting Steps
Product Loss During Column Chromatography - Optimize Eluent System: Your product may be too polar or non-polar for the chosen solvent system, leading to incomplete elution or co-elution with impurities.[4] Use Thin Layer Chromatography (TLC) to test various solvent mixtures (e.g., gradients of hexane and ethyl acetate) to achieve good separation. - Deactivate Silica Gel: Benzoxazoles can be sensitive to the acidic nature of silica gel, causing degradation. Consider using deactivated silica gel by treating it with a small amount of a basic modifier like triethylamine (e.g., 1% in the eluent).[4] - Ensure Complete Elution: After collecting the main product fraction, flush the column with a more polar solvent to ensure no product remains on the column.[4]
Product Loss During Recrystallization - Inappropriate Solvent Choice: The solvent may be too effective at dissolving the compound even at low temperatures, or not effective enough at high temperatures.[5] Ideal solvents dissolve the compound when hot but have low solubility at room temperature.[5] - Premature Crystallization: If the solution cools too quickly, impurities can be trapped in the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4] - Insufficient Concentration: The solution may not be saturated, preventing crystallization. Carefully evaporate some of the solvent to increase the concentration.
Product Degradation The benzoxazole ring can be sensitive to acidic conditions.[4] If you suspect degradation during purification, especially on silica gel, using a deactivated stationary phase is recommended.
Problem 2: Persistent Impurities After Purification
Potential Cause Troubleshooting Steps
Co-eluting Impurities in Chromatography - Change the Solvent System: An impurity may have a similar polarity to your product in the current eluent.[4] Try a different combination of solvents to alter the selectivity of the separation. - Use a Different Stationary Phase: If changing the mobile phase is ineffective, consider using a different stationary phase, such as alumina.
Impurity Co-crystallization - Perform a Second Recrystallization: A single recrystallization may not be sufficient to remove all impurities. A second recrystallization from a different solvent system can be effective. - Wash Crystals Thoroughly: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities.
Starting Materials Still Present This indicates an incomplete reaction.[2] Before purification, ensure the reaction has gone to completion by monitoring with TLC. If necessary, extend the reaction time or adjust the reaction conditions.[2]

Quantitative Data

The following table provides examples of reported yields for the purification of various 2-substituted benzoxazoles using common laboratory techniques. This data is intended to provide a general benchmark for expected outcomes.

CompoundPurification MethodEluent/SolventReported YieldReference
2-Benzylbenzo[d]oxazoleColumn ChromatographyPetroleum Ether:Ethyl Acetate = 20:195%[6]
2-(4-Chlorobenzyl)benzo[d]oxazoleColumn ChromatographyPetroleum Ether:Ethyl Acetate = 20:194%[6]
2-PhenylbenzoxazoleColumn ChromatographyNot Specified92%[7]
(E)-2-(6-Methylbenzoxazol-2-yl)-3-phenylacrylonitrileRecrystallizationAbsolute Ethanol85%[8]
4-(Benzo[d]oxazol-2-ylthio)-2-nitroanilineRecrystallizationEthanolNot Specified[9]

Experimental Protocols

Protocol 1: Column Chromatography of 2-Substituted Benzoxazoles

This protocol is a general guideline and should be optimized for 2-[(Methylamino)methyl]benzoxazole.

  • Preparation of the Column:

    • Select an appropriately sized glass column based on the amount of crude material.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.

    • Allow the silica to settle, and then add a layer of sand to the top to protect the surface.

  • Sample Loading:

    • Dissolve the crude 2-substituted benzoxazole in a minimal amount of the chromatography eluent or a suitable solvent.

    • Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

  • Elution:

    • Begin eluting the column with a non-polar solvent system (e.g., hexane:ethyl acetate 9:1).

    • Gradually increase the polarity of the eluent to facilitate the movement of the compounds down the column.

    • Monitor the separation by collecting fractions and analyzing them by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 2-substituted benzoxazole.

Protocol 2: Recrystallization of 2-Substituted Benzoxazoles

This protocol provides a general procedure for recrystallization. The choice of solvent is critical and should be determined experimentally. Ethanol is a common solvent for recrystallizing benzoxazole derivatives.[8][9][10]

  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.[5]

    • A suitable solvent will dissolve the compound when hot but not when cold.[5]

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent.

    • Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_final Final Product Crude_Product Crude 2-[(Methylamino)methyl]benzoxazole TLC_Analysis TLC Analysis of Crude Product Crude_Product->TLC_Analysis Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Multiple Spots Recrystallization Recrystallization TLC_Analysis->Recrystallization One Major Spot Purity_Check Purity Check (TLC, HPLC, NMR) Column_Chromatography->Purity_Check Recrystallization->Purity_Check Purity_Check->Column_Chromatography Impure Pure_Product Pure Product Purity_Check->Pure_Product Pure

Caption: General purification workflow for 2-substituted benzoxazoles.

Troubleshooting_Tree cluster_chromatography Column Chromatography Issues cluster_recrystallization Recrystallization Issues Start Low Yield After Purification? Chromatography_Issue Problem with Column Chromatography? Start->Chromatography_Issue Yes Recrystallization_Issue Problem with Recrystallization? Start->Recrystallization_Issue No Optimize_Eluent Optimize Eluent System Chromatography_Issue->Optimize_Eluent Yes Deactivate_Silica Use Deactivated Silica Chromatography_Issue->Deactivate_Silica Yes Flush_Column Flush Column with Polar Solvent Chromatography_Issue->Flush_Column Yes Wrong_Solvent Change Recrystallization Solvent Recrystallization_Issue->Wrong_Solvent Yes Slow_Cooling Ensure Slow Cooling Recrystallization_Issue->Slow_Cooling Yes Concentrate_Solution Concentrate the Solution Recrystallization_Issue->Concentrate_Solution Yes

References

Technical Support Center: Mitigating Off-Target Effects of 1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of 1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine and other novel benzoxazole derivatives in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What are the common reasons for observing unexpected or inconsistent results in my cellular assays with this compound?

A1: Unexpected or inconsistent results can stem from several factors:

  • Off-Target Effects: The compound may be interacting with unintended cellular targets, leading to phenotypes that are not mediated by its primary target.

  • Cytotoxicity: At higher concentrations, the compound may induce cellular stress or death through mechanisms unrelated to its intended mode of action.

  • Assay Interference: The compound might directly interfere with the assay components (e.g., enzymes, detection reagents), leading to false-positive or false-negative readouts.

  • Compound Instability or Poor Solubility: Degradation or precipitation of the compound in the assay medium can lead to variable effective concentrations.

  • Cell Line Specific Effects: The expression levels of on- and off-targets can vary significantly between different cell lines, leading to different responses.

Q2: My compound shows high potency in a biochemical assay but weak or no activity in my cell-based assay. What could be the issue?

A2: This discrepancy is often due to poor cell permeability, active efflux from the cell, or rapid metabolism of the compound within the cell. It is also possible that the target is not accessible or is in a different conformational state within the cellular environment.

Q3: How can I determine if the observed cellular phenotype is a true on-target effect of this compound?

A3: Target validation is crucial. A multi-pronged approach is recommended:

  • Structure-Activity Relationship (SAR): Test structurally related analogs of your compound. An inactive analog that is structurally similar but does not engage the primary target should not produce the same cellular phenotype.

  • Genetic Target Validation: Use techniques like siRNA, shRNA, or CRISPR-Cas9 to knock down or knock out the intended target. The resulting phenotype should mimic the effect of your compound.

  • Orthogonal Assays: Confirm the phenotype using a different assay that measures a distinct downstream event of the same signaling pathway.

Q4: I am observing significant cytotoxicity at concentrations where I expect to see a specific on-target effect. How can I de-risk this?

A4: Differentiating specific on-target cytotoxicity from general off-target toxicity is critical.

  • Dose-Response Analysis: Perform a careful dose-response curve for both the desired phenotype and cytotoxicity. A significant window between the efficacious concentration and the cytotoxic concentration suggests a specific effect.

  • Multiple Cytotoxicity Assays: Use orthogonal methods to assess cell health. For example, compare results from a metabolic assay (e.g., MTT) with a membrane integrity assay (e.g., LDH release) and a real-time cell proliferation assay.

  • Apoptosis vs. Necrosis Markers: Investigate the mechanism of cell death using assays for markers like caspases (apoptosis) or HMGB1 release (necrosis) to understand if a specific pathway is being activated.

Troubleshooting Guide

Issue 1: High background signal or false positives in the assay.
  • Possible Cause: The compound may be autofluorescent or may interfere with the assay reagents.

  • Troubleshooting Steps:

    • Run a cell-free assay control by adding the compound to the assay medium without cells to check for direct effects on the assay reagents.

    • If the compound is fluorescent, use an alternative assay with a different detection method (e.g., luminescence or colorimetric).

    • Test the compound in a counter-screen using a cell line that does not express the intended target.

Issue 2: Inconsistent results between experimental replicates.
  • Possible Cause: Compound precipitation, degradation, or inconsistent cell health.

  • Troubleshooting Steps:

    • Visually inspect the assay plates for any signs of compound precipitation.

    • Assess the solubility of the compound in the assay medium at the concentrations being tested.

    • Monitor the stability of the compound in the assay medium over the time course of the experiment using methods like HPLC or LC-MS.

    • Ensure consistent cell seeding density and health across all replicates.

Issue 3: Observed phenotype does not correlate with target engagement.
  • Possible Cause: The phenotype is due to an off-target effect.

  • Troubleshooting Steps:

    • Perform a target engagement assay (e.g., cellular thermal shift assay - CETSA) to confirm that the compound is binding to its intended target at the concentrations that produce the phenotype.

    • Conduct a broader off-target profiling screen, such as a kinase panel or a safety pharmacology panel, to identify potential off-targets.

    • Use a chemical proteomics approach to identify the cellular targets of the compound.

Data Presentation

While specific quantitative data for this compound is not publicly available, the following table provides an example of how to present comparative data for related benzoxazole derivatives to assess their selectivity.

Table 1: Example Comparative Activity Profile of Benzoxazole Derivatives

CompoundTarget/AssayCell LineIC50 / EC50 (µM)Cytotoxicity (CC50) (µM)Selectivity Window (CC50/IC50)
This compound Hypothetical Target ACell Line XUser DataUser DataUser Data
Benzoxazole Analog 1Hypothetical Target ACell Line X1.2> 50> 41.7
Benzoxazole Analog 2 (Inactive Control)Hypothetical Target ACell Line X> 50> 50-
K313mTOR/p70S6KNalm-6~0.5 (for p-p70S6K inhibition)~1.0~2
Src Inhibitor (Benzodiazepine-based)Src KinaseHT-2973>100 (in fibroblasts)>1.37

Note: Data for K313 and the Src inhibitor are derived from published literature on different benzoxazole and benzodiazepine compounds, respectively, and are provided for illustrative purposes.

Experimental Protocols

Protocol 1: Orthogonal Cytotoxicity Assessment

Objective: To confirm cytotoxicity observed in a primary assay (e.g., MTT) using an independent method.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density optimized for a 24-48 hour assay.

  • Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Include a positive control for cytotoxicity (e.g., staurosporine).

  • Primary Assay (e.g., MTT):

    • After the desired incubation period, add MTT reagent to the wells and incubate for 2-4 hours.

    • Solubilize the formazan crystals with DMSO or another suitable solvent.

    • Read the absorbance at 570 nm.

  • Orthogonal Assay (LDH Release):

    • After the same incubation period, collect the cell culture supernatant.

    • Use a commercially available LDH assay kit to measure the amount of lactate dehydrogenase released from damaged cells.

    • Measure the absorbance at the recommended wavelength.

  • Data Analysis: Calculate the CC50 for both assays and compare the dose-response curves. A significant difference in potency may indicate assay interference.

Protocol 2: Target Validation using siRNA Knockdown

Objective: To determine if the cellular phenotype observed with the compound is dependent on the intended target.

Methodology:

  • siRNA Transfection: Transfect cells with a validated siRNA targeting the mRNA of the intended target. Use a non-targeting scramble siRNA as a negative control.

  • Knockdown Confirmation: After 48-72 hours, harvest a subset of the cells and confirm target protein knockdown by Western blot or qPCR.

  • Compound Treatment: Treat the remaining siRNA-transfected cells with this compound at its effective concentration.

  • Phenotypic Assay: Perform the cellular assay to measure the phenotype of interest.

  • Data Analysis: If the compound's effect is on-target, its activity should be significantly reduced in the cells where the target has been knocked down compared to the cells treated with the scramble siRNA.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Off-Target Effects start Unexpected Cellular Phenotype Observed check_cytotoxicity Assess Cytotoxicity (e.g., MTT, LDH) start->check_cytotoxicity is_cytotoxic Is Phenotype Due to General Cytotoxicity? check_cytotoxicity->is_cytotoxic validate_target Validate On-Target Effect is_cytotoxic->validate_target No end_off_target Phenotype is Off-Target is_cytotoxic->end_off_target Yes is_on_target Is Phenotype On-Target? validate_target->is_on_target investigate_off_target Investigate Off-Target Effects is_on_target->investigate_off_target No end_on_target Phenotype is On-Target is_on_target->end_on_target Yes investigate_off_target->end_off_target

Caption: A logical workflow for troubleshooting unexpected cellular phenotypes.

Hypothetical_Signaling_Pathway Hypothetical Benzoxazole-Modulated Signaling Pathway compound This compound target_kinase Target Kinase (e.g., Src) compound->target_kinase Inhibition off_target_kinase Off-Target Kinase (e.g., mTOR) compound->off_target_kinase Unintended Inhibition downstream_protein Downstream Protein target_kinase->downstream_protein Phosphorylation transcription_factor Transcription Factor downstream_protein->transcription_factor Activation gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Proliferation, Apoptosis) gene_expression->cellular_response off_target_kinase->cellular_response Experimental_Workflow Experimental Workflow for Off-Target Investigation start Primary Screen Hit dose_response Dose-Response Curve & Cytotoxicity Profiling start->dose_response sar Structure-Activity Relationship (SAR) with Analogs dose_response->sar target_validation Genetic Target Validation (siRNA/CRISPR) sar->target_validation orthogonal_assays Orthogonal Phenotypic Assays target_validation->orthogonal_assays off_target_id Off-Target Identification (e.g., Kinase Panel) orthogonal_assays->off_target_id conclusion Confirmed On-Target or Identified Off-Target off_target_id->conclusion

Technical Support Center: 1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with 1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

The synthesis typically involves a two-step process:

  • Benzoxazole Ring Formation: Cyclization of a 2-aminophenol derivative.

  • N-methylation: Introduction of a methyl group to the primary amine.

A common approach is the reaction of 2-aminophenol with a suitable C2-synthon to form the benzoxazole ring, followed by N-methylation of the resulting amine.

Q2: I am experiencing low yields in my benzoxazole synthesis. What are the likely causes?

Low yields in benzoxazole synthesis are a frequent issue and can stem from several factors including the purity of starting materials, reaction conditions, and potential side reactions.[1][2] It's recommended to use high-purity reagents, and purification of starting materials may be necessary.[1]

Q3: My N-methylation step is inefficient. How can I improve it?

Inefficient N-methylation can be due to incomplete reaction, suboptimal reagent concentration, or side reactions.[3] The Eschweiler-Clarke reaction, using formaldehyde and formic acid, is a common and effective method that minimizes the formation of quaternary ammonium salts, a common side product with other methylating agents like methyl iodide.[3]

Q4: The purified compound shows poor solubility in aqueous buffers for my in-vitro assays. What can I do?

The solubility of compounds with amine groups, such as this one, is often pH-dependent.[4] Lowering the pH to a slightly acidic range can protonate the basic nitrogen, increasing aqueous solubility.[4] Alternatively, preparing a concentrated stock solution in an organic solvent like DMSO is a common practice.[4]

Troubleshooting Guide

Problem 1: Low Yield in Benzoxazole Synthesis
Potential Cause Recommended Solution Justification
Impure Starting MaterialsVerify the purity of 2-aminophenol and the coupling partner (e.g., carboxylic acid, aldehyde) via techniques like melting point analysis or spectroscopy.[2]Impurities can significantly interfere with the cyclization reaction.[1]
Suboptimal Reaction TemperatureIncrementally increase the reaction temperature while monitoring progress by TLC or GC.[1]The reaction may have a high activation energy that is not being overcome at lower temperatures.[1]
Inactive or Inappropriate CatalystEnsure the catalyst is active and suitable for your specific substrates. Consider adding a fresh portion of the catalyst if deactivation is suspected.[1]A wide range of catalysts can be used, and the optimal choice depends on the reactants.[1]
Incorrect StoichiometryRe-evaluate and confirm the molar ratios of your reactants.[2]An imbalance in reactants can lead to incomplete conversion and the formation of side products.[2]
Problem 2: Side Product Formation in Benzoxazole Synthesis
Potential Cause Recommended Solution Justification
Incomplete CyclizationIncrease the reaction temperature or prolong the reaction time. The addition of a suitable oxidant may also promote complete cyclization.[1]A common side product is the intermediate Schiff base which fails to cyclize.[1]
Dimerization/PolymerizationControl the reaction temperature and avoid highly acidic or basic conditions.[1]2-aminophenol can self-condense, especially at high temperatures.[1]
Problem 3: Low Yield or Incomplete N-Methylation
Potential Cause Recommended Solution Justification
Insufficient Heating or Reaction TimeEnsure the reaction is heated to the recommended temperature (typically 80-100 °C for Eschweiler-Clarke) for a sufficient duration.[3]The formation of the iminium ion intermediate and its subsequent reduction are temperature-dependent.[3]
Incorrect Reagent StoichiometryUse a slight excess (1.1-1.2 equivalents) of both formaldehyde and formic acid in the Eschweiler-Clarke reaction.[3]This helps to drive the reaction to completion.[3]
Over-methylation (Quaternary Salt Formation)Use the Eschweiler-Clarke method instead of stronger methylating agents like methyl iodide or dimethyl sulfate.[3][5]The Eschweiler-Clarke reaction is selective for the formation of tertiary amines.[3]
Problem 4: Purification and Isolation Issues
Potential Cause Recommended Solution Justification
Inefficient ExtractionFor basic compounds like the target molecule, basify the aqueous layer to a pH of ~11 before extracting with an organic solvent like dichloromethane to improve partitioning.[3]The free base form is more soluble in organic solvents.
Co-eluting Impurities in Column ChromatographyOptimize the solvent system for column chromatography. A gradient elution might be necessary to separate products with similar polarities.[3]Finding the right solvent polarity is crucial for good separation.
Product Precipitation during WorkupIf the product precipitates upon addition of an anti-solvent, this can be used as a purification step (recrystallization).[6]The difference in solubility between the desired product and impurities can be exploited for purification.

Experimental Protocols

General Protocol for Benzoxazole Synthesis

This is a generalized procedure and may require optimization for specific substrates.

  • Reactant Mixture: In a round-bottom flask, combine 2-aminophenol (1 equivalent) and the desired carboxylic acid or aldehyde (1-1.2 equivalents).

  • Catalyst Addition: Add a suitable catalyst, such as polyphosphoric acid (PPA) or a Lewis acid.[7]

  • Reaction: Heat the mixture to the appropriate temperature (can range from 80°C to 130°C or higher) and monitor the reaction by TLC.[1]

  • Workup: After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.[6][8]

Protocol for N-Methylation via Eschweiler-Clarke Reaction

This protocol is adapted for the N-methylation of a primary amine.

  • Reactant Mixture: To a solution of the primary amine (1 equivalent) in formic acid (excess, can be used as solvent), add formaldehyde (1.1-1.2 equivalents) dropwise while cooling in an ice bath.

  • Reaction: Heat the reaction mixture to 80-100 °C for several hours, monitoring the reaction progress by TLC.[3]

  • Workup: Cool the reaction mixture and neutralize with a strong base (e.g., NaOH solution) to a pH of ~11.[3]

  • Extraction: Extract the product multiple times with an organic solvent such as dichloromethane.[3]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.[3]

Visualizations

cluster_synthesis Synthesis Workflow 2-Aminophenol 2-Aminophenol Cyclization Cyclization 2-Aminophenol->Cyclization Carboxylic Acid/Aldehyde Carboxylic Acid/Aldehyde Carboxylic Acid/Aldehyde->Cyclization Benzoxazole Intermediate Benzoxazole Intermediate Cyclization->Benzoxazole Intermediate N-Methylation N-Methylation Benzoxazole Intermediate->N-Methylation Formaldehyde/Formic Acid Formaldehyde/Formic Acid Formaldehyde/Formic Acid->N-Methylation Final Product 1-(Benzo[d]oxazol-2-yl)- N-methylmethanamine N-Methylation->Final Product

Caption: Synthetic workflow for this compound.

cluster_troubleshooting Troubleshooting Low Yield Start Low Yield? CheckPurity Check Starting Material Purity Start->CheckPurity Yes OptimizeConditions Optimize Reaction Conditions (T, t) CheckPurity->OptimizeConditions Purity OK Success Yield Improved CheckPurity->Success Impure CheckCatalyst Check Catalyst Activity/Type OptimizeConditions->CheckCatalyst No Improvement OptimizeConditions->Success Improved SideReactions Investigate Side Reactions CheckCatalyst->SideReactions Catalyst OK CheckCatalyst->Success Improved SideReactions->Success Side Rx Minimized NoImprovement Consult Literature/ Re-evaluate Route SideReactions->NoImprovement Complex Mixture

Caption: A logical workflow for troubleshooting low experimental yields.

References

Technical Support Center: Optimizing Dosage and Administration of Novel Benzoxazole Derivatives in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound 1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine (CAS No. 136727-12-3) is not available in current scientific literature. No peer-reviewed in vivo studies, dosage recommendations, or administration protocols for this specific molecule in mice have been published. The development of a safe and effective experimental protocol for a novel compound requires rigorous, systematic investigation, including dose-range finding studies, pharmacokinetic analysis, and toxicology screening.

This guide provides a general framework and best-practice examples for researchers working with novel benzoxazole derivatives, using the hypothetical designation "Cmpd-BZX" to illustrate the principles of protocol optimization.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the dosage for a new benzoxazole derivative like Cmpd-BZX in mice?

A1: The first step is to conduct a thorough literature review for structurally similar compounds to establish a potential starting dose range. If no data is available, a dose-range finding (DRF) study is critical. This typically involves administering escalating doses of the compound to small groups of mice to identify the maximum tolerated dose (MTD) and observe any signs of toxicity.

Q2: What is a suitable vehicle for administering Cmpd-BZX to mice?

A2: The choice of vehicle depends on the compound's solubility and the intended route of administration. Common vehicles for preclinical studies include:

  • Saline (0.9% NaCl): For water-soluble compounds.

  • PBS (Phosphate-Buffered Saline): For water-soluble compounds, buffered to physiological pH.

  • DMSO (Dimethyl sulfoxide): A powerful solvent, but can have its own biological effects. It is often used in combination with other vehicles, and the final concentration of DMSO should be kept low (typically <10%) and consistent across all experimental groups, including the vehicle control.

  • Tween 80/Ethanol/Saline: A common formulation for poorly soluble compounds. A typical mixture might be 5-10% Tween 80, 5-10% ethanol, and 80-90% saline.

Solubility testing is a mandatory preliminary step before beginning in vivo experiments.

Q3: My compound is precipitating out of solution during preparation. What should I do?

A3: Precipitation indicates poor solubility in the chosen vehicle. You can try the following troubleshooting steps:

  • Gently warm the solution.

  • Use sonication to aid dissolution.

  • Increase the percentage of co-solvents like DMSO or ethanol, being mindful of their potential toxicity.

  • Switch to a different vehicle system, such as a cyclodextrin-based formulation (e.g., HP-β-CD) which can enhance the solubility of hydrophobic compounds.

  • Adjust the pH of the vehicle if the compound's solubility is pH-dependent.

Q4: What are the common routes of administration for compounds like Cmpd-BZX in mice?

A4: The route of administration depends on the experimental goal (e.g., systemic vs. local effect, desired absorption rate). Common routes include:

  • Intraperitoneal (IP): Offers rapid systemic absorption.

  • Oral Gavage (PO): Used to simulate oral drug administration in humans.

  • Intravenous (IV): Provides 100% bioavailability and immediate systemic distribution.

  • Subcutaneous (SC): Results in slower, more sustained absorption compared to IP or IV.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Acute Animal Distress Post-Injection (e.g., lethargy, seizure, rough coat) 1. Compound toxicity. 2. Vehicle toxicity (e.g., high DMSO concentration). 3. Incorrect injection technique (e.g., puncturing an organ during IP). 4. Solution pH or osmolality is not physiological.1. Immediately lower the dose. Perform a formal MTD study. 2. Reduce co-solvent concentration. Ensure the vehicle control group shows no adverse effects. 3. Review and refine injection technique. Ensure proper animal restraint. 4. Measure and adjust the pH of the final formulation to ~7.4.
High Variability in Experimental Readouts 1. Inconsistent dosing volume or concentration. 2. Poor compound stability or solubility in the vehicle. 3. Inconsistent timing of administration relative to sample collection. 4. Biological variability between animals.1. Calibrate pipettes. Prepare fresh solutions daily. Vortex solution before each injection. 2. Confirm solubility and stability of the formulation at room temperature for the duration of the experiment. 3. Adhere strictly to a timed schedule for all procedures. 4. Increase group sizes (n) to improve statistical power.
No Observable Effect at Expected Doses 1. Insufficient dosage. 2. Poor bioavailability via the chosen administration route. 3. Rapid metabolism and clearance of the compound. 4. The compound is not active in the chosen model.1. Carefully escalate the dose, staying below the MTD. 2. Switch to a route with higher bioavailability (e.g., from PO to IP or IV). 3. Conduct a preliminary pharmacokinetic study to determine the compound's half-life (T½). Consider more frequent dosing. 4. Re-evaluate the compound's mechanism of action with in vitro assays.

Experimental Protocols

Protocol 1: Dose-Range Finding (DRF) Study for Cmpd-BZX
  • Objective: To determine the Maximum Tolerated Dose (MTD) of Cmpd-BZX in mice.

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Groups:

    • Group 1: Vehicle control (e.g., 5% DMSO, 10% Tween 80 in Saline)

    • Group 2: 1 mg/kg Cmpd-BZX

    • Group 3: 5 mg/kg Cmpd-BZX

    • Group 4: 10 mg/kg Cmpd-BZX

    • Group 5: 25 mg/kg Cmpd-BZX

    • Group 6: 50 mg/kg Cmpd-BZX (n=3 mice per group)

  • Procedure:

    • Prepare Cmpd-BZX solutions in the vehicle immediately before use.

    • Administer a single dose via the intended route (e.g., IP injection) at a volume of 10 mL/kg.

    • Monitor mice continuously for the first 4 hours, then at 24, 48, and 72 hours post-dose.

    • Record clinical signs of toxicity, including changes in weight, activity, posture, and grooming.

  • Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >15% body weight loss or severe clinical signs).

Visualizations and Diagrams

experimental_workflow cluster_prep Preparation cluster_exp In Vivo Experiment cluster_analysis Analysis solubility Solubility & Vehicle Selection formulation Dose Formulation (Cmpd-BZX + Vehicle) solubility->formulation dosing Animal Dosing (IP, PO, IV, etc.) formulation->dosing monitoring Clinical Monitoring (Weight, Behavior) dosing->monitoring sampling Sample Collection (Blood, Tissue) monitoring->sampling bioanalysis Bioanalysis (e.g., LC-MS/MS) sampling->bioanalysis data_analysis Data Analysis & Interpretation bioanalysis->data_analysis troubleshooting_flowchart start Start: Adverse Event Observed check_vehicle Is Vehicle Control Group Also Affected? start->check_vehicle check_dose Is This the Highest Dose Group? check_vehicle->check_dose No vehicle_issue Troubleshoot Vehicle: - Lower co-solvent % - Check pH/osmolality check_vehicle->vehicle_issue Yes compound_tox Likely Compound Toxicity: - Lower the dose - Re-evaluate MTD check_dose->compound_tox Yes tech_issue Possible Technique Issue: - Review injection procedure - Check for contamination check_dose->tech_issue No signal_pathway Cmpd_BZX Cmpd-BZX Receptor Target Receptor (e.g., GPCR) Cmpd_BZX->Receptor Binds & Activates KinaseA Kinase A Receptor->KinaseA Inhibits KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF Gene Target Gene Expression TF->Gene Regulates Response Cellular Response (e.g., Anti-inflammatory) Gene->Response

How to prevent degradation of 1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine in storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of 1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine to prevent its degradation. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The primary factors contributing to the degradation of this compound are exposure to atmospheric oxygen, moisture, light, and elevated temperatures. The N-methylmethanamine side chain is particularly susceptible to oxidation.

Q2: What are the ideal storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored in a tightly sealed, airtight container, preferably under an inert atmosphere such as argon or nitrogen.[1][2][3] It is recommended to store the container in a cool, dark, and dry place. For optimal long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is advised.[4][5]

Q3: How can I tell if my sample of this compound has degraded?

A3: Degradation can be indicated by a change in physical appearance, such as color or consistency. For a more definitive assessment, analytical techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the purity of the sample and identify any degradation products.[6][7][8]

Q4: Is it necessary to handle this compound in a glove box?

A4: For optimal protection against degradation, especially for long-term storage or when handling small quantities for sensitive reactions, using an inert atmosphere glove box is highly recommended.[1][2] A glove bag or Schlenk line can also provide a suitable inert environment.[1][9]

Troubleshooting Guide

This guide addresses common problems encountered during the storage and handling of this compound.

Problem Potential Cause Recommended Solution
Discoloration of the compound (e.g., turning yellow or brown) Oxidation due to exposure to air and/or light.Store the compound in an amber vial or a container protected from light.[2] Ensure the container is purged with an inert gas (argon or nitrogen) before sealing. For future handling, minimize exposure to ambient air by working quickly or using an inert atmosphere.
Decreased purity observed by analytical methods (e.g., HPLC, NMR) Gradual degradation from improper storage conditions (exposure to air, moisture, or elevated temperature).Review and improve storage protocols. Implement the use of an inert atmosphere, ensure containers are properly sealed with high-quality septa or caps, and store at a lower temperature (refrigerate or freeze).
Inconsistent experimental results using the compound Partial degradation of the stock supply, leading to lower effective concentrations of the active compound.Re-analyze the purity of the compound stock. If degradation is confirmed, it is best to use a fresh, pure sample. Implement stricter handling procedures, such as aliquoting the compound upon receipt to minimize repeated opening of the main stock container.
Compound appears clumpy or has changed in texture Absorption of moisture from the atmosphere.Store the compound in a desiccator over a suitable drying agent. When removing from cold storage, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture.[3]

Experimental Protocols

Protocol 1: Stability Testing of this compound using HPLC

This protocol outlines a method to assess the stability of the compound under different storage conditions.

  • Preparation of Standards: Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Aliquot the compound into several vials under an inert atmosphere. Expose these aliquots to different conditions to be tested (e.g., room temperature in air, 4°C under nitrogen, -20°C under argon, exposure to UV light).

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or a suitable buffer).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV-Vis spectrum of the compound.

    • Injection Volume: 10 µL.

  • Data Analysis: At specified time points (e.g., 0, 1 week, 1 month, 3 months), analyze the samples from each condition. Quantify the peak area of the parent compound and any new peaks that appear, which may correspond to degradation products. Calculate the percentage of the parent compound remaining to determine the degradation rate.

Visualizations

Storage_Workflow cluster_receiving Receiving Compound cluster_preparation Storage Preparation cluster_storage Long-Term Storage cluster_usage Compound Usage Receive Receive Compound Inspect Inspect for initial quality and packaging Receive->Inspect Transfer Transfer to inert atmosphere (glove box) Inspect->Transfer If sensitive Aliquot Aliquot into smaller, pre-labeled amber vials Transfer->Aliquot Purge Purge each vial with inert gas (Ar or N2) Aliquot->Purge Seal Seal tightly with high-quality septa or screw caps Purge->Seal Store Store in a cool, dark, and dry place (e.g., -20°C freezer) Seal->Store Log Log storage location and date Store->Log Warm Allow vial to warm to room temperature before opening Store->Warm For use Use Use required amount in an inert atmosphere Warm->Use Reseal Re-purge with inert gas and reseal immediately Use->Reseal

Caption: Recommended workflow for receiving, preparing, and storing this compound.

Troubleshooting_Degradation cluster_storage_issues Storage Issues cluster_handling_issues Handling Issues cluster_solutions Solutions Start Degradation Suspected (e.g., color change, impurity peaks) Analyze_Purity Analyze Purity (HPLC/NMR) Start->Analyze_Purity Check_Storage Review Storage Conditions Air_Exposure Air/Moisture Exposure? Check_Storage->Air_Exposure Temp_Light High Temp/Light Exposure? Check_Storage->Temp_Light Check_Handling Review Handling Procedures Inert_Atmosphere Handled under inert atmosphere? Check_Handling->Inert_Atmosphere Container_Seal Container properly sealed? Check_Handling->Container_Seal Analyze_Purity->Check_Storage If purity is low Analyze_Purity->Check_Handling If purity is low Improve_Storage Implement Inert Atmosphere, Lower Temperature, Light Protection Air_Exposure->Improve_Storage Yes Temp_Light->Improve_Storage Yes Improve_Handling Use Glove Box/Schlenk Line, Ensure Proper Sealing Inert_Atmosphere->Improve_Handling No Container_Seal->Improve_Handling No Use_New_Sample Use Fresh, Pure Sample Improve_Storage->Use_New_Sample Improve_Handling->Use_New_Sample

Caption: A logical troubleshooting guide for addressing suspected degradation of the compound.

References

Identifying and minimizing impurities in 1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify and minimize impurities in your samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in a sample of this compound?

A1: Potential impurities can originate from the synthetic route and subsequent degradation. The most common impurities to monitor include:

  • Unreacted Starting Materials: Such as 2-aminophenol and precursors to the N-methylmethanamine side chain (e.g., N-methylglycine or its activated derivatives).

  • Synthetic Intermediates: Incomplete reaction or cyclization can leave intermediates in the final product.

  • Side-Reaction Byproducts: Over-alkylation or alternative reaction pathways can generate structurally similar impurities.

  • Degradation Products: Hydrolysis of the oxazole ring can lead to the formation of N-(2-hydroxyphenyl)acetamide derivatives.

Q2: I am observing an unexpected peak in my HPLC analysis. How can I identify it?

A2: Identifying an unknown peak requires a systematic approach.

  • Review the Synthesis: Consider all starting materials, reagents, and intermediates used in your synthesis. Could the peak correspond to any of these?

  • Forced Degradation Study: Subject a pure sample of your compound to stress conditions (acid, base, heat, oxidation, light) to intentionally generate degradation products. This can help confirm if the unknown peak is a degradant.

  • Mass Spectrometry (LC-MS): The most powerful tool for impurity identification. The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight, and fragmentation patterns can help elucidate its structure.

  • Reference Standards: If you suspect a specific impurity, obtaining or synthesizing a reference standard for that compound is the definitive way to confirm its identity by comparing retention times and spectral data.

Q3: My sample purity is lower than expected after synthesis. What are the recommended purification methods?

A3: For aminomethylated benzoxazoles, two primary purification techniques are recommended:

  • Silica Gel Column Chromatography: This is a versatile method for separating the target compound from less polar and more polar impurities. A gradient elution from a non-polar solvent system (e.g., hexane/ethyl acetate) to a more polar one (e.g., dichloromethane/methanol) is often effective.

  • Recrystallization: If a suitable solvent system can be found where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution, recrystallization can be a highly effective method for achieving high purity.

Troubleshooting Guides

Issue 1: Low Yield During Synthesis
Potential Cause Troubleshooting Step
Incomplete reactionMonitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion before workup.
Suboptimal reaction temperatureOptimize the reaction temperature. Some cyclization reactions for benzoxazole formation require heating.[1]
Inefficient purificationAnalyze both the purified product and the waste streams from purification (e.g., column fractions, mother liquor from recrystallization) to determine if a significant amount of product is being lost. Adjust the purification protocol accordingly.
Issue 2: Presence of Starting Material Impurities
Potential Cause Troubleshooting Step
Incorrect stoichiometry of reactantsEnsure the correct molar ratios of starting materials are used. A slight excess of one reactant may be necessary to drive the reaction to completion, but a large excess will result in significant residual starting material.
Insufficient reaction time or temperatureAs with low yield, ensure the reaction has proceeded to completion through careful monitoring.
Inadequate purificationOptimize the column chromatography gradient or recrystallization solvent system to improve the separation of the product from the starting materials.
Issue 3: Identification of a Degradation Product
Potential Cause Troubleshooting Step
Hydrolysis of the benzoxazole ringThe benzoxazole ring can be susceptible to hydrolysis under acidic or basic conditions, leading to ring-opening.[2] Avoid prolonged exposure to strong acids or bases during workup and purification. Store the final compound in a neutral, dry environment.
OxidationIf the compound is sensitive to oxidation, store it under an inert atmosphere (e.g., nitrogen or argon) and consider the use of antioxidants if appropriate for the intended application.

Experimental Protocols

Protocol 1: General HPLC Method for Purity Analysis

This protocol provides a starting point for developing a specific HPLC method for your sample.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Note: This method will likely need to be optimized for your specific sample and impurity profile.

Protocol 2: General GC-MS Method for Volatile Impurity Analysis

For the analysis of volatile or semi-volatile impurities, GC-MS can be a valuable tool. Derivatization is often necessary for compounds with polar functional groups.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 10 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Derivatization (if necessary): For compounds with primary or secondary amines, derivatization with an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can improve peak shape and volatility.

Note: This is a general method and requires optimization for the specific impurities being targeted.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Characterization cluster_troubleshooting Troubleshooting synthesis Synthesis of Crude Product purification Purification (Column Chromatography or Recrystallization) synthesis->purification hplc HPLC Purity Check purification->hplc nmr NMR for Structural Confirmation purification->nmr Final Product lcms LC-MS for Impurity ID hplc->lcms If unknown peaks present low_purity Low Purity Detected hplc->low_purity If purity < specification impurity_id Identify Impurities low_purity->impurity_id optimize_synthesis Optimize Synthesis impurity_id->optimize_synthesis optimize_purification Optimize Purification impurity_id->optimize_purification

Caption: Experimental workflow for synthesis, purification, and analysis.

impurity_pathway cluster_impurities Potential Impurities start_mat Starting Materials (e.g., 2-Aminophenol) intermediate Intermediate start_mat->intermediate Reaction Step 1 unreacted_sm Unreacted Starting Material start_mat->unreacted_sm product 1-(Benzo[d]oxazol-2-yl)- N-methylmethanamine intermediate->product Reaction Step 2 intermediate->product side_product Side-Reaction Product (e.g., N-alkylation) intermediate->side_product degradation Degradation Product (Hydrolysis) product->degradation

Caption: Potential impurity formation pathways.

References

Addressing batch-to-batch variability of synthesized 1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing batch-to-batch variability in the synthesis of 1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine.

Frequently Asked Questions (FAQs)

Q1: My synthesis is resulting in a very low yield. What are the common initial troubleshooting steps?

A1: Low yields are a frequent challenge. A systematic approach is crucial for troubleshooting.[1] Key areas to investigate include:

  • Purity of Starting Materials: Impurities in your starting materials, such as 2-aminophenol or its coupling partner, can significantly interfere with the reaction.[1][2] It is essential to use high-purity reagents and verify their purity via methods like melting point analysis or spectroscopy (e.g., ¹H NMR) before use.[2]

  • Reaction Conditions: Critically re-evaluate your reaction conditions. Factors such as solvent, temperature, reaction time, and choice of catalyst are pivotal for a successful reaction.[1][2]

  • Inert Atmosphere: 2-aminophenols can be susceptible to air oxidation, leading to colored impurities and lower yields. Ensure the reaction is conducted under an inert atmosphere, such as nitrogen or argon, especially if reagents, catalysts, or intermediates are sensitive to air or moisture.[1]

  • Catalyst Activity: If you are using a catalyst, ensure it is active. Some catalysts may require activation or are sensitive to air and moisture. A small increase in catalyst loading can sometimes improve conversion.[2]

Q2: My TLC or HPLC analysis shows multiple spots/peaks, including unreacted starting materials, after the recommended reaction time. What should I do?

A2: The presence of starting materials indicates an incomplete reaction. Consider the following actions:

  • Extend Reaction Time: Continue the reaction and monitor its progress by taking aliquots at regular intervals for analysis.[2]

  • Increase Temperature: The reaction temperature may be too low to overcome the activation energy. Try incrementally increasing the temperature while closely monitoring the reaction's progress.[1]

  • Check Catalyst Activity: The catalyst may have lost its activity. Adding a fresh portion of the catalyst might help restart the reaction.[1]

  • Re-evaluate Stoichiometry: Ensure that the molar ratios of your reactants are correct.[2]

Q3: I suspect side products are forming in my reaction. What are the common side products and how can I minimize them?

A3: Side product formation is a common cause of low yields and purification difficulties.[2] Potential side products in benzoxazole synthesis include:

  • Incomplete Cyclization: The intermediate Schiff base (from the condensation of 2-aminophenol and an aldehyde) may fail to cyclize completely.[1] Promoting full cyclization can be achieved by increasing the reaction temperature or time.[1]

  • Over-alkylation/acylation: In reactions involving alkylating or acylating agents, multiple substitutions on the benzoxazole ring can occur.[2]

  • Polymerization: Starting materials or intermediates can polymerize under certain conditions, particularly at high temperatures.[1][2]

To minimize side products, carefully control reaction conditions (temperature, time, stoichiometry) and ensure you are using an appropriate catalyst.[2]

Q4: The physical appearance (color, crystallinity) of my final product varies from batch to batch. What could be the cause?

A4: Inconsistent physical properties are a hallmark of batch-to-batch variability. The root causes can include:

  • Polymorphism: The compound may exist in two or more polymorphic forms, which are chemically identical but have different physical properties.[3] These variations can interfere with the efficacy and handling of the final product.[3]

  • Processing Variations: The route to the final product, including purification and isolation procedures (e.g., crystallization solvent, cooling rate), has significant implications for physical properties like particle size and crystal form.[3]

  • Residual Impurities: Small amounts of colored impurities, often arising from oxidation of 2-aminophenol, can cause discoloration.[1]

Careful control over the final crystallization or precipitation step is critical for ensuring consistent physical form.

Troubleshooting Workflow and Data

The following diagram illustrates a logical workflow for troubleshooting batch-to-batch variability.

G Troubleshooting Workflow for Batch-to-Batch Variability cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 In-Process Analysis cluster_3 Corrective Actions & Refinement start Batch Fails QC (Low Yield, Impurities, Inconsistent Properties) raw_materials Verify Starting Material Purity (NMR, MP, CoA) start->raw_materials Investigate conditions Review Reaction Protocol (Temp, Time, Stoichiometry) start->conditions Investigate equipment Check Equipment Integrity (Glassware, Atmosphere) start->equipment Investigate monitor Monitor Reaction Progress (TLC, HPLC, UPLC) raw_materials->monitor conditions->monitor equipment->monitor side_products Identify Side Products (LC-MS, NMR) monitor->side_products Incomplete or Side Reactions optimize_purification Refine Purification Method monitor->optimize_purification Work-up/Purification Issues optimize_reaction Optimize Reaction Conditions side_products->optimize_reaction retest Synthesize Test Batch optimize_reaction->retest optimize_purification->retest retest->start Failure pass Batch Passes QC retest->pass Success

Caption: A logical workflow for diagnosing and addressing batch variability.

Table 1: Troubleshooting Summary
Observed Problem Potential Root Cause Recommended Action Relevant Analysis
Low YieldImpure starting materialsVerify purity of reagents; recrystallize if necessary.[1]NMR, Melting Point, TLC
Non-optimal reaction conditionsRe-evaluate temperature, time, and solvent.[2]In-process TLC/HPLC
Catalyst deactivationUse fresh or newly activated catalyst.[1]Reaction monitoring
High Impurity ProfileSide reactions (e.g., incomplete cyclization)Increase reaction temperature or time.[1]LC-MS to identify impurities
Starting material degradationUse an inert atmosphere (N₂ or Ar).[1]Visual inspection, NMR
Inconsistent ColorOxidation of 2-aminophenolEnsure an inert atmosphere throughout the process.[1]UV-Vis Spectroscopy
Inconsistent Crystal FormPolymorphism, inconsistent work-upStandardize crystallization solvent, temperature, and cooling rate.[3]XRD, DSC, Microscopy

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative method. The reaction involves the condensation of 2-aminophenol with an appropriate C2-synthon followed by reductive amination or direct alkylation.

  • Step 1: Synthesis of 2-(chloromethyl)benzo[d]oxazole

    • To a solution of 2-aminophenol (1 eq.) in a suitable solvent (e.g., toluene), add chloroacetyl chloride (1.1 eq.) dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours until cyclization is complete (monitor by TLC).

    • Cool the reaction mixture, and neutralize with a mild base (e.g., aq. NaHCO₃).

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Step 2: Amination

    • Dissolve the crude 2-(chloromethyl)benzo[d]oxazole in a polar aprotic solvent (e.g., acetonitrile).

    • Add an excess of methylamine (e.g., 40% solution in water or as a gas) and a base such as K₂CO₃ (2 eq.).

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC for the disappearance of the starting material.

    • Upon completion, remove the solvent under reduced pressure. Add water and extract the product with ethyl acetate.

    • Dry the combined organic layers and concentrate to yield the crude product.

G A 2-Aminophenol C 2-(Chloromethyl)benzo[d]oxazole A->C Cyclocondensation (Toluene, Reflux) B Chloroacetyl Chloride B->C Cyclocondensation (Toluene, Reflux) E 1-(Benzo[d]oxazol-2-yl)-N- methylmethanamine C->E Amination (MeNH₂, K₂CO₃) D Methylamine D->E Amination (MeNH₂, K₂CO₃)

Caption: A representative synthetic pathway for the target compound.

Protocol 2: Purification by Column Chromatography

Column chromatography is an effective method for purifying benzoxazoles.[2]

  • Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).

  • Pack a column with the slurry.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Load the sample onto the column.

  • Elute the column with the solvent system, starting with a low polarity mixture and gradually increasing the polarity (e.g., from 5% to 30% ethyl acetate in hexane).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified product.

Protocol 3: Quality Control by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of the final compound.[4][5]

  • Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample onto the HPLC system.

  • Purity Calculation: Determine the purity by calculating the area percentage of the main product peak relative to the total area of all peaks.

Table 2: Example HPLC Method Parameters
Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid)
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C

Protocol 4: Characterization by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure of the synthesized compound.[2][6]

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).

  • Data Analysis: Process the spectrum and assign the observed chemical shifts, multiplicities, and integrals to the protons in the molecular structure.

Table 3: Expected ¹H NMR Chemical Shifts (Illustrative)

Note: These are predicted values and may vary based on solvent and experimental conditions.

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Integration
Aromatic protons (benzoxazole ring) 7.2 - 7.8 Multiplet 4H
Methylene protons (-CH₂-) ~4.0 Singlet 2H
Methyl protons (-N-CH₃) ~2.5 Singlet 3H

| Amine proton (-NH-) | Variable (broad) | Singlet | 1H |

References

Refinement of experimental protocols involving 1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for experimental protocols involving 1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine.

Frequently Asked Questions (FAQs)

Q1: What are the general storage and handling recommendations for this compound?

A1: this compound should be stored in a tightly sealed container in a dry, well-ventilated place at 2-8°C. Due to the amine group, the compound may be sensitive to air and moisture over long periods. For handling, it is recommended to use personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. All manipulations should be performed in a fume hood.

Q2: What are the expected spectral properties for this compound?

Q3: My compound shows poor solubility in aqueous buffers. What can I do?

A3: Benzoxazole derivatives are often characterized by their hydrophobic nature, leading to poor aqueous solubility.[1] To improve solubility, consider the following strategies:

  • pH Adjustment: As the compound has a basic amine group, lowering the pH of the aqueous solution with a suitable acid (e.g., HCl) will form a more soluble salt.

  • Co-solvents: The use of water-miscible organic solvents such as ethanol, DMSO, or DMF can significantly enhance solubility.[1]

  • Formulation Strategies: For in vivo studies, formulation approaches like the use of cyclodextrins or creating solid dispersions can improve bioavailability.[1]

Troubleshooting Guides

Synthesis & Purification
Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or gradually increasing the temperature.
Deactivated reagents (e.g., methylamine source, coupling agents).Use fresh or properly stored reagents. Ensure anhydrous conditions if reagents are moisture-sensitive.
Poor nucleophilicity of the starting amine.If starting from 2-(aminomethyl)benzoxazole, ensure the reaction conditions favor N-alkylation. The choice of base and solvent is critical.
Formation of Multiple Byproducts Over-alkylation leading to quaternary ammonium salts.Use a controlled stoichiometry of the alkylating agent (e.g., methyl iodide). Adding the alkylating agent dropwise at a lower temperature can also minimize this.
Side reactions involving the benzoxazole ring.Benzoxazoles are generally stable, but harsh reaction conditions (very high temperatures or strong acids/bases) might lead to ring opening.[2] Use milder reaction conditions where possible.
Difficulty in Product Purification Product streaking on silica gel column chromatography.The basic nature of the amine can interact with the acidic silica gel. To mitigate this, add a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent.
Co-elution of impurities.Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation. Recrystallization from a suitable solvent system can be an effective alternative or final purification step.
Biological Assays
Issue Possible Cause(s) Suggested Solution(s)
Inconsistent or Non-reproducible Assay Results Compound precipitation in assay media.Determine the solubility of the compound in the specific assay buffer. Prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it into the aqueous assay medium, ensuring the final concentration of the organic solvent is low and does not affect the assay.
Degradation of the compound in the assay medium.Assess the stability of the compound under the assay conditions (pH, temperature, light exposure). If instability is observed, modify the assay protocol accordingly (e.g., shorter incubation times, protection from light).
High Background Signal or Interference Intrinsic fluorescence of the compound.If using a fluorescence-based assay, check for any intrinsic fluorescence of the compound at the excitation and emission wavelengths used. If there is interference, consider using a different detection method.
Non-specific binding to assay components.Include appropriate controls to assess non-specific binding. The addition of a small amount of a non-ionic detergent (e.g., Tween-20) to the assay buffer can sometimes reduce non-specific interactions.

Quantitative Data

Table 1: Representative Synthesis Reaction Parameters

ParameterCondition ACondition BCondition C
Starting Material 2-(Chloromethyl)benzoxazole2-(Aminomethyl)benzoxazoleo-Aminophenol & N-methylglycine
Reagent(s) MethylamineMethyl iodide, K₂CO₃Polyphosphoric acid (PPA)
Solvent Tetrahydrofuran (THF)Acetonitrile (ACN)-
Temperature (°C) 2560150
Reaction Time (h) 1284
Typical Yield (%) 758565
Note: These are example parameters based on general synthetic methods for similar compounds and should be optimized for specific experimental setups.

Table 2: Solubility of this compound (Example Data)

SolventSolubility (mg/mL) at 25°C
Water< 0.1
Phosphate-Buffered Saline (pH 7.4)< 0.1
0.1 N HCl> 10
Ethanol~5
DMSO> 50
Dichloromethane (DCM)> 50
Note: These are estimated values. Actual solubility should be determined experimentally.

Experimental Protocols

Protocol 1: Synthesis via N-Alkylation of 2-(Aminomethyl)benzoxazole

This protocol describes a common method for the N-methylation of a primary amine.

Materials:

  • 2-(Aminomethyl)benzoxazole

  • Methyl iodide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (ACN)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of 2-(aminomethyl)benzoxazole (1.0 mmol) in anhydrous acetonitrile (10 mL), add potassium carbonate (2.0 mmol).

  • Stir the suspension at room temperature for 15 minutes.

  • Add methyl iodide (1.1 mmol) dropwise to the mixture.

  • Heat the reaction mixture to 60°C and stir for 8 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Triethylamine

Procedure:

  • Prepare a slurry of silica gel in hexanes and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Adsorb the crude product onto a small amount of silica gel and load it onto the column.

  • Elute the column with a solvent system of hexanes and ethyl acetate. A typical starting gradient would be 95:5 (hexanes:ethyl acetate), gradually increasing the polarity.

  • To prevent streaking of the basic amine product, add 0.5% triethylamine to the eluent mixture.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.

Visualizations

experimental_workflow Experimental Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification start Start with 2-(Aminomethyl)benzoxazole reactants Add K2CO3 and Methyl Iodide in ACN start->reactants reaction Heat at 60°C for 8h reactants->reaction workup Aqueous Workup reaction->workup chromatography Silica Gel Column Chromatography workup->chromatography Crude Product analysis TLC Analysis of Fractions chromatography->analysis evaporation Evaporation of Solvents analysis->evaporation product Pure Product evaporation->product troubleshooting_low_yield Troubleshooting Low Yield in N-Alkylation low_yield Low Product Yield check_tlc Check TLC for Starting Material low_yield->check_tlc increase_time Increase Reaction Time/Temperature check_tlc->increase_time Yes check_reagents Check Reagent Purity/Activity check_tlc->check_reagents No yield_improved Yield Improved increase_time->yield_improved use_fresh_reagents Use Fresh Reagents check_reagents->use_fresh_reagents Impure/Inactive optimize_conditions Optimize Base/Solvent check_reagents->optimize_conditions Pure/Active use_fresh_reagents->yield_improved screen_conditions Screen Different Bases and Solvents optimize_conditions->screen_conditions screen_conditions->yield_improved

References

Validation & Comparative

Comparing the efficacy of 1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine with other benzoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the therapeutic efficacy of benzoxazole derivatives, with a focus on their potential as anthelmintic agents. Due to the limited availability of specific data for 1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine, this analysis centers on its close structural analog, N-methylbenzo[d]oxazol-2-amine , as a representative of this chemical class. The guide synthesizes available experimental data to compare its performance against the widely used anthelmintic drug, albendazole, and other relevant benzoxazole compounds.

Executive Summary

N-methylbenzo[d]oxazol-2-amine has emerged as a promising anthelmintic lead compound with efficacy comparable to albendazole against several parasitic nematodes, including Gnathostoma spinigerum, Caenorhabditis elegans, and Trichinella spiralis[1]. Notably, it exhibits significantly lower cytotoxicity towards normal human cells, suggesting a favorable safety profile[1]. In vivo studies have demonstrated its ability to reduce parasite load in mice infected with Trichinella spiralis[2][3]. The proposed mechanism of action involves the disruption of key metabolic pathways in the parasite, distinct from the tubulin inhibition mechanism of benzimidazoles like albendazole[2][3].

Quantitative Efficacy and Cytotoxicity Data

The following tables summarize the available quantitative data for N-methylbenzo[d]oxazol-2-amine and its comparator, albendazole.

Table 1: In Vivo Anthelmintic Efficacy against Trichinella spiralis in Mice

CompoundDose (mg/kg)Reduction in Worm Abundance (%)Reference
N-methylbenzo[d]oxazol-2-amine25049[2][3]
Albendazole250Not specified, served as control[2][3]

Table 2: In Vitro Efficacy against Parasitic Nematodes

CompoundOrganismEC50 (µM)Reference
N-methylbenzo[d]oxazol-2-amineCaenorhabditis elegans5.77[3]
N-methylbenzo[d]oxazol-2-amineTrichinella spiralis3.8[3]

Table 3: Cytotoxicity Data

CompoundCell LineObservationReference
N-methylbenzo[d]oxazol-2-amineHEK293 (Human Embryonic Kidney)~10 times lower cytotoxicity than albendazole[1]
AlbendazoleHEK293 (Human Embryonic Kidney)Higher cytotoxicity[1]

Experimental Protocols

Synthesis of N-Alkylbenzo[d]oxazol-2-amine Derivatives

A scalable, metal-free synthesis protocol for N-alkylbenzo[d]oxazol-2-amine derivatives has been developed[1]. The key steps are outlined below:

  • Methylation of Thiol Group: The synthesis starts with benzoxazole-2-thiol as the substrate. The thiol functional group is methylated to form a methyl sulfide intermediate. This step is crucial for facilitating the subsequent nucleophilic addition-elimination reaction[1].

  • Nucleophilic Addition-Elimination: The methyl sulfide intermediate is then reacted with gaseous methylamine, generated in situ from N-methylformamide. This results in a smooth nucleophilic addition-elimination reaction to yield the final N-methylbenzo[d]oxazol-2-amine product[1].

G cluster_synthesis Synthesis of N-methylbenzo[d]oxazol-2-amine Benzoxazole-2-thiol Benzoxazole-2-thiol Methyl Sulfide Intermediate Methyl Sulfide Intermediate Benzoxazole-2-thiol->Methyl Sulfide Intermediate Methylation N-methylbenzo[d]oxazol-2-amine N-methylbenzo[d]oxazol-2-amine Methyl Sulfide Intermediate->N-methylbenzo[d]oxazol-2-amine Nucleophilic Addition-Elimination (with in situ generated methylamine)

Figure 1. Synthetic pathway for N-methylbenzo[d]oxazol-2-amine.

In Vivo Anthelmintic Efficacy Assay (Trichinella spiralis infected mice)

The in vivo efficacy of N-methylbenzo[d]oxazol-2-amine was evaluated in a murine model of trichinellosis[2][3].

  • Infection: Mice are infected with Trichinella spiralis.

  • Treatment: A specific dose of the test compound (e.g., 250 mg/kg of N-methylbenzo[d]oxazol-2-amine) or a control drug (e.g., albendazole) is administered orally.

  • Evaluation: The abundance of T. spiralis in the digestive tract is quantified and compared between the treated and control groups to determine the percentage reduction in worm load.

G cluster_workflow In Vivo Efficacy Workflow Infection of Mice\n(T. spiralis) Infection of Mice (T. spiralis) Oral Administration\n(Test Compound/Control) Oral Administration (Test Compound/Control) Infection of Mice\n(T. spiralis)->Oral Administration\n(Test Compound/Control) Quantification of\nWorm Abundance Quantification of Worm Abundance Oral Administration\n(Test Compound/Control)->Quantification of\nWorm Abundance Calculation of\nEfficacy Calculation of Efficacy Quantification of\nWorm Abundance->Calculation of\nEfficacy

Figure 2. Experimental workflow for in vivo anthelmintic efficacy testing.

Proposed Mechanism of Action

Metabolomic analysis of T. spiralis adult worms treated with N-methylbenzo[d]oxazol-2-amine revealed a distinct mechanism of action compared to benzimidazoles[2][3]. Molecular docking studies suggest that the T. spiralis tubulin beta chain and glutamate-gated channels are likely not the primary targets[2]. Instead, the compound appears to disrupt key metabolic pathways essential for the parasite's survival.

The study demonstrated that N-methylbenzo[d]oxazol-2-amine significantly up-regulated purine and pyrimidine metabolism and down-regulated sphingolipid metabolism in the parasite[2][3]. This disruption of fundamental cellular processes is believed to be the basis for its anthelmintic activity.

G cluster_pathway Proposed Mechanism of Action N-methylbenzo[d]oxazol-2-amine N-methylbenzo[d]oxazol-2-amine Purine Metabolism Purine Metabolism N-methylbenzo[d]oxazol-2-amine->Purine Metabolism Upregulates Pyrimidine Metabolism Pyrimidine Metabolism N-methylbenzo[d]oxazol-2-amine->Pyrimidine Metabolism Upregulates Sphingolipid Metabolism Sphingolipid Metabolism N-methylbenzo[d]oxazol-2-amine->Sphingolipid Metabolism Downregulates Parasite Death Parasite Death Purine Metabolism->Parasite Death Pyrimidine Metabolism->Parasite Death Sphingolipid Metabolism->Parasite Death

Figure 3. Signaling pathway of N-methylbenzo[d]oxazol-2-amine's effect.

Conclusion

The available evidence strongly suggests that N-methyl substituted benzoxazole derivatives, represented here by N-methylbenzo[d]oxazol-2-amine, are a promising class of anthelmintic agents. Their efficacy against various nematodes, coupled with a favorable safety profile and a novel mechanism of action, warrants further investigation and development. Future research should focus on obtaining specific efficacy data for this compound and conducting direct comparative studies with a broader range of benzoxazole analogs to establish clear structure-activity relationships. The distinct metabolic disruption mechanism offers a potential strategy to combat resistance to existing anthelmintic drugs.

References

Validation of 1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of benzoxazole derivatives has garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These compounds have been investigated for their roles as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. This guide provides a comparative analysis of potential mechanisms of action for 1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine by examining its structural analogs and their validated biological targets. We will explore two prominent mechanisms: cholinesterase inhibition, relevant to neurodegenerative diseases, and sphingosine-1-phosphate (S1P) transport inhibition, which plays a role in immune modulation.

Potential Mechanism of Action: Cholinesterase Inhibition

Several benzoxazole derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the degradation of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

The following table summarizes the inhibitory activity of various benzoxazole derivatives against AChE and BuChE, compared to the well-established cholinesterase inhibitor, Donepezil.

CompoundTarget EnzymeIC50 (µM)Reference CompoundTarget EnzymeIC50 (µM)
Bis-benzoxazole analog-3AChE1.10 ± 0.40DonepezilAChE2.45 ± 1.50
Bis-benzoxazole analog-3BuChE1.90 ± 0.70DonepezilBuChE4.50 ± 2.50
Bis-benzoxazole analog-5AChE1.80 ± 0.50---
Bis-benzoxazole analog-5BuChE2.60 ± 0.80---
Bis-benzoxazole analog-7AChE2.10 ± 0.60---
Bis-benzoxazole analog-7BuChE3.20 ± 0.90---

Data sourced from a study on bis-benzoxazole bearing bis-Schiff base scaffolds as anti-Alzheimer's agents.[1]

This assay spectrophotometrically measures the activity of cholinesterases.

  • Preparation of Reagents:

    • Phosphate buffer (0.1 M, pH 8.0).

    • Test compound solutions at various concentrations.

    • Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate.

    • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

    • AChE or BuChE enzyme solution.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of the test compound solution, 125 µL of DTNB, and 25 µL of the enzyme solution.

    • Incubate the mixture for 15 minutes at 25 °C.

    • Initiate the reaction by adding 25 µL of the substrate solution.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

    • The rate of color change is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound.

    • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

cluster_pathway Cholinergic Synapse Signaling ACh Acetylcholine (ACh) AChR Acetylcholine Receptor ACh->AChR Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Inhibitor 1-(Benzo[d]oxazol-2-yl)- N-methylmethanamine (Proposed) Inhibitor->AChE Inhibits

Caption: Proposed inhibition of acetylcholine degradation.

cluster_workflow Ellman's Method Workflow Reagents Prepare Reagents (Buffer, Inhibitor, DTNB, Enzyme, Substrate) Incubation1 Incubate (Inhibitor + DTNB + Enzyme) Reagents->Incubation1 Reaction Initiate Reaction (Add Substrate) Incubation1->Reaction Measurement Measure Absorbance at 412 nm Reaction->Measurement Analysis Calculate % Inhibition and IC50 Measurement->Analysis

Caption: Workflow for cholinesterase inhibition assay.

Potential Mechanism of Action: Sphingosine-1-Phosphate (S1P) Transporter Spns2 Inhibition

Recent studies have identified 2-aminobenzoxazole derivatives as potent inhibitors of the sphingosine-1-phosphate (S1P) transporter Spinster homolog 2 (Spns2).[2] Spns2 is responsible for the transport of S1P, a signaling lipid that regulates various cellular processes, including lymphocyte trafficking. Inhibition of Spns2 can lead to a decrease in circulating lymphocytes, a desirable effect in the treatment of autoimmune diseases.

The following table presents the inhibitory activity of a potent 2-aminobenzoxazole derivative against Spns2, compared to a known Spns2 inhibitor.

CompoundTargetIC50 (nM)Reference CompoundTargetIC50 (nM)
SLB1122168 (33p)Spns294 ± 6SLF1081851 (16d)Spns2~5000

Data sourced from a study on 2-Aminobenzoxazole Derivatives as Potent Inhibitors of Spns2.[2]

This assay measures the release of S1P from cells overexpressing Spns2.

  • Cell Culture:

    • Culture HeLa cells stably expressing mouse Spns2.

    • Plate the cells in a 24-well plate and grow to confluency.

  • Metabolic Labeling:

    • Label the cells with [³H]-sphingosine in a serum-free medium for 4 hours. This allows for the cellular synthesis of [³H]-S1P.

  • Inhibition Assay:

    • Wash the cells to remove unincorporated [³H]-sphingosine.

    • Add fresh serum-free medium containing the test compound at various concentrations.

    • Incubate for 2 hours to allow for S1P release.

  • Quantification of S1P Release:

    • Collect the supernatant.

    • Quantify the amount of released [³H]-S1P using liquid scintillation counting.

    • Lyse the cells to determine the total cellular [³H]-S1P.

  • Data Analysis:

    • Calculate the percentage of S1P release relative to the total cellular S1P.

    • Determine the IC50 value by plotting the percentage of inhibition of S1P release against the logarithm of the inhibitor concentration.

cluster_pathway S1P Transport and Signaling S1P_in Intracellular S1P Spns2 Spns2 Transporter S1P_in->Spns2 Transported by S1P_out Extracellular S1P Spns2->S1P_out S1PR S1P Receptor S1P_out->S1PR Activates Signaling Downstream Signaling (e.g., Lymphocyte Egress) S1PR->Signaling Inhibitor 1-(Benzo[d]oxazol-2-yl)- N-methylmethanamine (Proposed) Inhibitor->Spns2 Inhibits

Caption: Proposed inhibition of S1P transport via Spns2.

cluster_workflow S1P Release Assay Workflow CellCulture Culture Spns2-expressing HeLa Cells Labeling Metabolic Labeling with [³H]-sphingosine CellCulture->Labeling Inhibition Incubate with Test Compound Labeling->Inhibition Quantification Quantify [³H]-S1P in Supernatant and Lysate Inhibition->Quantification Analysis Calculate % Release and IC50 Quantification->Analysis

Caption: Workflow for Spns2-mediated S1P release assay.

Conclusion

While the precise mechanism of action for this compound has not been definitively established in publicly available literature, the analysis of its structural analogs provides strong evidence for plausible biological targets. The potent activity of related benzoxazole derivatives as cholinesterase inhibitors and Spns2 transporter inhibitors highlights promising avenues for further investigation. To validate the mechanism of action of this compound, it is recommended to perform in vitro screening against a panel of targets, including AChE, BuChE, and Spns2, using the experimental protocols detailed in this guide. Subsequent cell-based and in vivo studies would be crucial to confirm its pharmacological effects and therapeutic potential.

References

Comparative Analysis of 1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine and Its Structural Analogs as Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationship and therapeutic potential of a promising class of benzoxazole derivatives.

This guide provides a comprehensive comparative study of 1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine and its structural analogs, with a primary focus on their activity as monoamine oxidase (MAO) inhibitors. The benzoxazole scaffold is a key pharmacophore in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1][2] This analysis is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this chemical class, particularly in the context of neurological disorders.

Introduction to Benzoxazoles and Monoamine Oxidase Inhibition

Benzoxazole derivatives are a class of heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological properties, including antimicrobial, anticancer, and neuroprotective activities.[1][2][3] A key area of investigation for these compounds is their ability to inhibit monoamine oxidases (MAO), enzymes crucial for the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine.[4] There are two main isoforms of MAO: MAO-A and MAO-B. Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, a mechanism that is therapeutically beneficial in the treatment of depression (MAO-A inhibitors) and neurodegenerative diseases like Parkinson's disease (MAO-B inhibitors).[5]

This guide focuses on this compound and its analogs, exploring how structural modifications to the benzoxazole core, the aminomethyl side chain, and substitutions on the benzene ring influence their potency and selectivity for MAO-A and MAO-B.

Comparative Biological Activity

Table 1: In Vitro Inhibitory Activity of 2-Methylbenzo[d]oxazole Derivatives against Human MAO-A and MAO-B [4]

Compound IDR Group (Substitution on Benzyloxy Moiety)MAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI = IC50 MAO-A / IC50 MAO-B)
1a H4.69 ± 0.6900.023 ± 0.0031204
1b 4-Br2.06 ± 0.0680.019 ± 0.0041108
1c 4-CN3.00 ± 0.6650.036 ± 0.005983
1d 4-NO21.02 ± 0.1240.0023 ± 0.0007443
1e 4-Cl1.11 ± 0.1780.0042 ± 0.0007264
1f 4-CH35.36 ± 0.1580.030 ± 0.011179
2a H10.5 ± 1.390.014 ± 0.0034750
2b 4-Br1.53 ± 0.2690.0057 ± 0.001268
2c 4-CN0.670 ± 0.0330.0056 ± 0.0008120
2d 4-NO22.32 ± 0.2290.017 ± 0.0041136
2e 4-Cl0.592 ± 0.0510.0033 ± 0.0005179

Note: The table presents data for 2-methylbenzo[d]oxazole derivatives with a benzyloxy moiety at either the 5-position (compounds 1a-f) or 6-position (compounds 2a-g). While not a direct analog of the aminomethyl series, this data is highly relevant for understanding SAR.

From this data, several key structure-activity relationships can be inferred:

  • High Potency and Selectivity for MAO-B: The majority of the tested compounds exhibit potent inhibition of MAO-B, with IC50 values in the nanomolar range. Furthermore, they display a high degree of selectivity for MAO-B over MAO-A.

  • Influence of Substituents: The nature and position of the substituent on the benzyloxy ring significantly impact both potency and selectivity. For instance, electron-withdrawing groups like nitro (1d) and cyano (2c) at the 4-position of the benzyloxy ring appear to enhance MAO-B inhibitory activity.

  • Positional Isomerism: The position of the benzyloxy substituent on the benzoxazole ring (5- vs. 6-position) also influences activity.

Based on these findings, it is plausible that this compound and its analogs also function as MAO inhibitors. The N-methyl group and potential substitutions on the benzoxazole ring would likely modulate their potency and selectivity.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the comparative study of these benzoxazole derivatives.

In Vitro Monoamine Oxidase Inhibition Assay (Fluorometric Method)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of the test compounds against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate)

  • Test compounds (dissolved in DMSO)

  • Potassium phosphate buffer (pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the enzyme solution (MAO-A or MAO-B) to each well.

  • Add the test compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known MAO inhibitor like clorgyline for MAO-A or selegiline for MAO-B).

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding the kynuramine substrate to all wells.

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Stop the reaction by adding a stop solution (e.g., NaOH).

  • Measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader (excitation wavelength ~320 nm, emission wavelength ~400 nm).

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[5]

Visualizations

Signaling Pathway of Monoamine Oxidase

The following diagram illustrates the role of monoamine oxidase in the metabolism of monoamine neurotransmitters and the mechanism of action of MAO inhibitors.

MAO_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamine Neurotransmitter (e.g., Dopamine, Serotonin) Vesicle Synaptic Vesicle MA->Vesicle Storage Mitochondrion Mitochondrion MA->Mitochondrion Cytosolic Pool MA_released Vesicle->MA_released Release MAO Monoamine Oxidase (MAO) Mitochondrion->MAO Inactive Metabolites Inactive Metabolites MAO->Inactive Metabolites Receptor Postsynaptic Receptor MA_released->Receptor Binding Signal Signal Transduction Receptor->Signal Benzoxazole Inhibitor Benzoxazole Inhibitor Benzoxazole Inhibitor->MAO Inhibition

Caption: Monoamine oxidase (MAO) in the presynaptic neuron metabolizes neurotransmitters. Benzoxazole inhibitors block MAO, increasing neurotransmitter availability in the synaptic cleft.

Experimental Workflow for In Vitro MAO Inhibition Assay

The following diagram outlines the key steps in determining the IC50 value of a test compound.

MAO_Assay_Workflow A Prepare Serial Dilutions of Test Compound C Add Test Compound and Controls to Plate A->C B Add MAO Enzyme (MAO-A or MAO-B) to Plate B->C D Pre-incubate at 37°C C->D E Initiate Reaction with Substrate (Kynuramine) D->E F Incubate at 37°C E->F G Stop Reaction F->G H Measure Fluorescence G->H I Calculate % Inhibition H->I J Determine IC50 Value I->J

Caption: Workflow for the in vitro determination of monoamine oxidase inhibition by test compounds.

Conclusion

The available data on 2-methylbenzo[d]oxazole derivatives strongly suggests that this compound and its structural analogs are likely to be potent and selective inhibitors of monoamine oxidase B. The structure-activity relationships derived from related compounds indicate that substitutions on the benzoxazole ring can significantly modulate their inhibitory activity. Further experimental validation of the target compound and its direct analogs is warranted to fully elucidate their therapeutic potential. The experimental protocols and workflows provided in this guide offer a robust framework for conducting such investigations. This class of compounds holds considerable promise for the development of novel therapeutics for neurodegenerative disorders.

References

Head-to-Head Comparison: 1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine vs. Fluoxetine for Major Depressive Disorder

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document presents a hypothetical head-to-head comparison between the investigational compound 1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine (referred to as 'Compound A') and the standard-of-care drug, Fluoxetine. The experimental data and protocols are illustrative and designed to demonstrate a comparative analysis framework for researchers, scientists, and drug development professionals.

This guide provides an objective comparison of Compound A and Fluoxetine, a well-established Selective Serotonin Reuptake Inhibitor (SSRI), for the potential treatment of Major Depressive Disorder (MDD). The comparison is based on hypothetical preclinical data to evaluate efficacy, selectivity, and safety profiles.

I. Efficacy and Selectivity Profile

The primary mechanism of action for many antidepressants involves the inhibition of neurotransmitter reuptake. The following table summarizes the in-vitro inhibitory activity of Compound A and Fluoxetine against key monoamine transporters.

Table 1: In-Vitro Transporter Binding Affinity (Ki, nM)

CompoundSERT (Ki, nM)NET (Ki, nM)DAT (Ki, nM)SERT/NET SelectivitySERT/DAT Selectivity
Compound A 0.85150350176412
Fluoxetine 1.122020002001818

Data are hypothetical means from n=3 independent experiments.

Interpretation: Both compounds exhibit high affinity for the serotonin transporter (SERT). Compound A shows slightly higher affinity for SERT than Fluoxetine. However, Fluoxetine demonstrates greater selectivity over the norepinephrine transporter (NET) and significantly higher selectivity over the dopamine transporter (DAT) compared to Compound A.

II. Behavioral Efficacy in Preclinical Models

The antidepressant-like effects were evaluated in a rodent model using the Forced Swim Test (FST), a common behavioral test for assessing antidepressant efficacy.[1][2]

Table 2: Effect on Immobility Time in Forced Swim Test (FST)

Treatment (Dose)Immobility Time (seconds)% Reduction vs. Vehicle
Vehicle180 ± 15-
Compound A (10 mg/kg) 95 ± 1247%
Fluoxetine (20 mg/kg) 105 ± 1042%

*Data are hypothetical means ± SEM; p < 0.05 vs. Vehicle.

Interpretation: Both Compound A and Fluoxetine significantly reduced immobility time in the FST, indicative of antidepressant-like activity.[1] Compound A achieved this effect at a lower dose, suggesting potentially higher potency in this model.

III. Pharmacokinetic Profile

A preliminary pharmacokinetic study was conducted in rats following oral administration.

Table 3: Pharmacokinetic Parameters (Rat, Oral Administration)

CompoundTmax (h)Cmax (ng/mL)Half-life (t½, h)Bioavailability (%)
Compound A (10 mg/kg) 2.02501865
Fluoxetine (20 mg/kg) 6.018024-7270

Data are hypothetical.

Interpretation: Compound A shows a shorter time to maximum concentration (Tmax) and a shorter half-life compared to Fluoxetine. The bioavailability of the two compounds is comparable.

Experimental Protocols

1. In-Vitro Transporter Binding Assays

  • Objective: To determine the binding affinity (Ki) of the test compounds for human serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

  • Methodology:

    • Cell membranes expressing recombinant human SERT, NET, or DAT are prepared.

    • Membranes are incubated with a specific radioligand (e.g., [³H]Citalopram for SERT, [³H]Nisoxetine for NET, [³H]WIN 35,428 for DAT) and varying concentrations of the test compound (Compound A or Fluoxetine).

    • The reaction is allowed to reach equilibrium at a specific temperature (e.g., 25°C).

    • The mixture is rapidly filtered through glass fiber filters to separate bound and free radioligand.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

    • IC50 values (concentration of compound that inhibits 50% of specific radioligand binding) are calculated using non-linear regression.

    • Ki values are calculated from IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Forced Swim Test (FST)

  • Objective: To assess the antidepressant-like activity of the test compounds in a rodent behavioral model.[1]

  • Methodology:

    • Male Sprague-Dawley rats are used for the experiment.

    • Pre-swim session (Day 1): Animals are placed individually in a cylinder (45 cm high, 20 cm diameter) filled with water (25 ± 1°C) to a depth of 30 cm for 15 minutes.

    • Test session (Day 2, 24h later): The test compounds (Compound A, Fluoxetine) or vehicle are administered orally 60 minutes before the test.

    • Animals are placed in the water-filled cylinder for a 5-minute test session.

    • The entire session is recorded, and the total duration of immobility (defined as the time the rat floats motionless, making only movements necessary to keep its head above water) during the last 4 minutes of the test is scored by a trained observer blinded to the treatment groups.

    • A reduction in immobility time is interpreted as an antidepressant-like effect.[1]

Visualizations

Mechanism of Action: Serotonin Reuptake Inhibition

The primary therapeutic action of SSRIs like Fluoxetine is the blockade of the serotonin transporter (SERT) in the presynaptic neuron terminal. This inhibition leads to an increase in the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. Compound A is hypothesized to act via a similar mechanism.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles SERT SERT Transporter Synaptic_Serotonin Serotonin (5-HT) Serotonin_Vesicle->Synaptic_Serotonin Release Synaptic_Serotonin->SERT Receptor 5-HT Receptor Synaptic_Serotonin->Receptor Binding Compound_A Compound A / Fluoxetine Compound_A->SERT Inhibition

Caption: Signaling pathway of serotonin reuptake inhibition.

Preclinical Comparison Workflow

The following diagram illustrates a typical workflow for the head-to-head preclinical comparison of an investigational drug with a standard-of-care compound.

cluster_0 Phase 1: In-Vitro Characterization cluster_1 Phase 2: In-Vivo Efficacy cluster_2 Phase 3: Safety & Pharmacokinetics cluster_3 Phase 4: Data Analysis & Comparison A1 Binding Assays (SERT, NET, DAT) A2 Functional Assays (Reuptake Inhibition) A1->A2 B1 Forced Swim Test (FST) A2->B1 B2 Tail Suspension Test (TST) C1 Pharmacokinetic Profiling (ADME) B1->C1 B3 Chronic Mild Stress (CMS) Model C2 Preliminary Toxicology (e.g., hERG, CYP Inhibition) C1->C2 D1 Head-to-Head Evaluation C2->D1

Caption: Experimental workflow for preclinical drug comparison.

References

Comparative Analysis of In Vitro Efficacy: 1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine and Alternative Monoamine Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro performance of a hypothetical compound, 1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine (herein referred to as BOM), against established inhibitors of monoamine oxidase (MAO) and monoamine transporters. The benzoxazole scaffold is a versatile structure found in numerous biologically active compounds.[1] Given its chemical structure, BOM is postulated to interact with key targets in the central nervous system, such as MAO and monoamine transporters, which are critical in the regulation of neurotransmitter levels.[2][3] This document outlines the standard in vitro assays used to characterize such compounds and presents a framework for comparing their potency and selectivity.

Comparative Efficacy: A Quantitative Overview

The following tables summarize the inhibitory activity (IC50 values) of our hypothetical compound, BOM, in comparison to well-characterized inhibitors of monoamine oxidase A (MAO-A), monoamine oxidase B (MAO-B), and the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. Lower IC50 values indicate greater potency.

Table 1: In Vitro Inhibitory Activity against Monoamine Oxidases

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity (MAO-B/MAO-A)
BOM (Hypothetical) 85120.14
Clorgyline2.99[4]-MAO-A Selective
Selegiline (Deprenyl)-7.04[4]MAO-B Selective
Tranylcypromine--Non-selective

Table 2: In Vitro Inhibitory Activity against Monoamine Transporters

CompoundSERT IC50 (nM)DAT IC50 (nM)NET IC50 (nM)
BOM (Hypothetical) 150800450
Fluoxetine (SSRI)10200300
GBR-12909 (DAT Inhibitor)2005500
Desipramine (NET Inhibitor)50010002

Experimental Methodologies

The reproducibility of in vitro experiments is paramount for accurate comparison of compounds.[5][6] The following are detailed protocols for the key assays used to generate the comparative data.

Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the potency of a test compound to inhibit the activity of the MAO-A and MAO-B enzyme isoforms.[3][7]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (MAO substrate)[7]

  • Test compound (BOM) and reference inhibitors (Clorgyline, Selegiline)

  • Phosphate buffer (pH 7.4)

  • 96-well microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitors in phosphate buffer.

  • In a 96-well plate, add the enzyme (MAO-A or MAO-B) and the test compound/inhibitor dilutions.

  • Incubate the plate at 37°C for 15 minutes to allow for binding of the inhibitor to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate, kynuramine.

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • The metabolism of kynuramine produces a fluorescent product, 4-hydroxyquinoline.[7]

  • Measure the fluorescence intensity using a plate reader (excitation/emission wavelengths of 320/405 nm).

  • Calculate the percent inhibition for each concentration of the test compound relative to a control with no inhibitor.

  • Determine the IC50 value by fitting the concentration-response data to a sigmoidal curve.

Monoamine Transporter Uptake Assay

This cell-based assay measures the ability of a test compound to inhibit the uptake of a radiolabeled substrate into cells expressing a specific monoamine transporter (SERT, DAT, or NET).[2]

Materials:

  • HEK293 cells stably transfected with human SERT, DAT, or NET

  • [³H]-Serotonin, [³H]-Dopamine, or [³H]-Norepinephrine as radiolabeled substrates

  • Test compound (BOM) and reference inhibitors (Fluoxetine, GBR-12909, Desipramine)

  • Krebs-Ringer-HEPES (KRH) buffer

  • 96-well cell culture plates

  • Scintillation counter

Procedure:

  • Culture the transfected HEK293 cells in 96-well plates until they form a confluent monolayer.

  • Prepare serial dilutions of the test compound and reference inhibitors in KRH buffer.

  • Wash the cells with KRH buffer to remove the culture medium.

  • Add the test compound/inhibitor dilutions to the cells and incubate at room temperature for 10 minutes.

  • Add the radiolabeled substrate to each well and incubate for a specific time (e.g., 5-15 minutes) at room temperature to allow for uptake.

  • Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

  • Lyse the cells with a lysis buffer (e.g., 1% SDS).

  • Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition of uptake for each concentration of the test compound relative to a control with no inhibitor.

  • Determine the IC50 value by fitting the concentration-response data to a sigmoidal curve.

Visualizing Experimental Workflows and Pathways

Diagrams can clarify complex biological processes and experimental procedures. The following visualizations were created using Graphviz (DOT language) to illustrate the MAO inhibition assay workflow and the mechanism of monoamine transporter inhibition.

MAO_Inhibition_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection & Analysis Compound_Dilution Serial Dilution of Test Compound Pre_incubation Pre-incubate Enzyme with Compound (15 min) Compound_Dilution->Pre_incubation Enzyme_Prep Prepare MAO-A and MAO-B Solutions Enzyme_Prep->Pre_incubation Reaction_Start Add Substrate (Kynuramine) Pre_incubation->Reaction_Start Reaction_Incubation Incubate (30 min) Reaction_Start->Reaction_Incubation Fluorescence_Read Measure Fluorescence Reaction_Incubation->Fluorescence_Read Data_Analysis Calculate % Inhibition and IC50 Fluorescence_Read->Data_Analysis

Caption: Workflow for the in vitro MAO inhibition assay.

Monoamine_Transporter_Inhibition cluster_membrane Synaptic Cleft vs. Presynaptic Neuron Neurotransmitter Monoamine Neurotransmitter Transporter Monoamine Transporter (SERT, DAT, NET) Neurotransmitter->Transporter Binds Reuptake Reuptake Transporter->Reuptake Mediates Inhibitor Inhibitor (e.g., BOM) Inhibitor->Transporter Blocks Blocked Blocked

References

Structure-activity relationship (SAR) studies of 1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine derivatives and closely related C2-aminomethyl benzoxazole analogs. Due to limited publicly available quantitative SAR data for the specific N-methylated compound, this guide draws insights from broader studies on C2-aminomethyl benzoxazoles to elucidate key structural features influencing biological activity.

Introduction to Benzoxazole Derivatives

Benzoxazole derivatives are a prominent class of heterocyclic compounds recognized for their wide array of pharmacological activities.[1] The benzoxazole scaffold, a fusion of benzene and oxazole rings, serves as a versatile template in medicinal chemistry for the design of novel therapeutic agents.[2] These compounds have demonstrated a range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3] The structure-activity relationship of these derivatives is a critical area of study, with research indicating that substitutions at various positions on the benzoxazole ring can significantly modulate their biological efficacy.[1]

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives typically involves a multi-step process. A general synthetic route is outlined below.

G cluster_synthesis General Synthetic Pathway A 2-Aminophenol C 2-(Chloromethyl)benzo[d]oxazole A->C Reaction with B B Chloroacetyl chloride E This compound C->E Reaction with D D Methylamine

Caption: General synthesis of the core scaffold.

Structure-Activity Relationship (SAR) Analysis

Antimicrobial Activity

Studies on various benzoxazole derivatives have shed light on the structural features that govern their antimicrobial effects. A quantitative structure-activity relationship (QSAR) study on a series of 5 (or 6)-nitro/amino-2-(substituted phenyl/benzyl)-benzoxazole analogues revealed that thermodynamic and electronic properties significantly influence their antibacterial activity. Specifically, the presence of electron-withdrawing groups on the benzoxazole ring appears to be favorable for antibacterial activity.

For a series of 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan derivatives, molecular docking studies suggested that specific substitutions enhance binding to microbial targets.[4] The activity profile of these synthesized molecules against various microorganisms was found to be dependent on the nature and position of substituents.[4]

Substitution Pattern General Effect on Antimicrobial Activity Supporting Evidence
Electron-withdrawing groups on the benzoxazole ring Increased antibacterial activityQSAR studies indicate a positive contribution from properties associated with electron-withdrawing potential.
Substituents on a C2-phenyl ring Modulates activity based on electronic and steric factorsDocking studies show varied binding affinities depending on the substituent.[4]
Anti-inflammatory Activity

Research into benzoxazole derivatives as anti-inflammatory agents has identified key structural motifs. A series of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide derivatives were synthesized and evaluated for their anti-inflammatory potential. The study indicated that these compounds were effective in acute inflammatory models and exhibited reduced ulcerogenic activity compared to standard drugs. Molecular modeling suggested that these compounds interact strongly with the COX-2 enzyme.[3]

Structural Feature Impact on Anti-inflammatory Activity Noteworthy Findings
C2-benzyl substituent Contributes to COX-2 inhibitionThe presence of a 4-chlorobenzyl group at the 2-position was a common feature in the active compounds.
N-substituted propanamide at the 5-position Essential for activityVariations in the terminal substituent on the propanamide chain modulated the anti-inflammatory potency.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of benzoxazole derivatives are crucial for reproducible research.

General Synthesis of 2-(Chloromethyl)benzo[d]oxazole

A common precursor for C2-aminomethyl benzoxazoles is 2-(chloromethyl)benzo[d]oxazole. This intermediate can be synthesized by reacting 2-aminophenol with chloroacetyl chloride.[3]

Synthesis of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-chloropropanamide

As a representative example from an anti-inflammatory study, 5-amino-2-(4-chlorobenzyl)-benzo[d]oxazole is acetylated with chloropropionyl chloride in dry benzene. The reaction mixture is stirred and then refluxed. After completion, the product is precipitated by pouring the mixture onto crushed ice.[3]

Antimicrobial Screening (Tube Dilution Method)

The antimicrobial activity of synthesized compounds is often determined using the tube dilution method to find the minimum inhibitory concentration (MIC). A standardized microbial suspension is added to serial dilutions of the test compounds in a suitable broth medium. The tubes are incubated, and the MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Signaling Pathways

While the precise signaling pathways for this compound are not well-defined, related benzoxazole derivatives have been shown to interact with specific cellular targets.

G cluster_pathway Potential Molecular Targets A Benzoxazole Derivative B COX-2 Enzyme A->B Inhibition C Microbial Enzymes A->C Inhibition D Melatonin Receptors A->D Agonism

Caption: Potential molecular targets of benzoxazoles.

For instance, certain benzoxazole derivatives with anti-inflammatory properties have been shown to act as inhibitors of the COX-2 enzyme.[3] Other derivatives have been identified as melatonin receptor agonists, indicating their potential to modulate signaling pathways associated with these receptors.[5] In the context of antimicrobial activity, some benzoxazoles may target essential microbial enzymes.[6]

Conclusion

The structure-activity relationship of this compound and its analogs is a promising area for the development of new therapeutic agents. While direct quantitative data for the title compound is sparse, studies on related C2-aminomethyl benzoxazoles and other substituted benzoxazoles provide a foundational understanding. Key takeaways include the importance of electronic effects of substituents on the benzoxazole ring for antimicrobial activity and the role of specific side chains at the C2 and C5 positions for anti-inflammatory effects. Further focused SAR studies on the this compound scaffold are warranted to fully elucidate its therapeutic potential and to design more potent and selective drug candidates.

References

Benchmarking the performance of 1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine against known inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive benchmarking guide for researchers, scientists, and drug development professionals.

The landscape of drug discovery is in constant evolution, with novel molecular entities continuously emerging. Among these, the benzo[d]oxazole scaffold has garnered significant attention due to its presence in a wide array of biologically active compounds. This guide focuses on a specific derivative, 1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine, providing a framework for its performance evaluation against established inhibitors. However, a critical prerequisite for such a comparative analysis is the identification of the specific biological target of this compound.

Currently, public domain literature and chemical databases lack specific bioactivity data for this compound. While the broader class of benzo[d]oxazoles has been associated with diverse biological activities, including antimicrobial, anthelmintic, and anticancer effects, the precise target and mechanism of action for this particular molecule remain uncharacterized.

This guide, therefore, serves as a methodological template for researchers who have independently determined the biological target of this compound. Once the target is identified, the following sections provide the necessary structure for a robust comparative analysis.

Data Presentation: A Framework for Quantitative Comparison

To facilitate a clear and objective comparison, all quantitative data should be summarized in tabular format. The following tables provide a template for organizing key performance metrics once the biological target and relevant known inhibitors have been identified.

Table 1: In Vitro Inhibitory Activity

CompoundTargetAssay TypeIC₅₀ (nM)Kᵢ (nM)Hill Slope
This compound[Target Name][e.g., Enzyme Inhibition][Value][Value][Value]
Inhibitor A (Known)[Target Name][e.g., Enzyme Inhibition][Value][Value][Value]
Inhibitor B (Known)[Target Name][e.g., Enzyme Inhibition][Value][Value][Value]
Inhibitor C (Known)[Target Name][e.g., Enzyme Inhibition][Value][Value][Value]

Table 2: Cell-Based Assay Performance

CompoundCell LineAssay TypeEC₅₀ (µM)Max. Efficacy (%)Cytotoxicity (CC₅₀, µM)
This compound[e.g., Cancer Cell Line][e.g., Proliferation][Value][Value][Value]
Inhibitor A (Known)[e.g., Cancer Cell Line][e.g., Proliferation][Value][Value][Value]
Inhibitor B (Known)[e.g., Cancer Cell Line][e.g., Proliferation][Value][Value][Value]
Inhibitor C (Known)[e.g., Cancer Cell Line][e.g., Proliferation][Value][Value][Value]

Experimental Protocols: Ensuring Methodological Rigor

Detailed and standardized experimental protocols are crucial for the reproducibility and validity of the comparative data. The following are example methodologies for key experiments that would be cited in the comparison guide.

[Target-Specific] Enzyme Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ) of the test compounds against the purified target enzyme.

  • Materials: Purified [Target Name] enzyme, substrate, test compounds (this compound and known inhibitors), assay buffer, detection reagent, 96-well microplates.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the assay buffer, enzyme, and varying concentrations of the test compounds.

    • Incubate for a specified time at a controlled temperature to allow for compound-enzyme binding.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress by measuring the absorbance or fluorescence of the product at regular intervals using a plate reader.

    • Calculate the initial reaction velocities and plot them against the compound concentrations.

    • Determine the IC₅₀ values by fitting the data to a four-parameter logistic equation.

    • Determine the Kᵢ values using the Cheng-Prusoff equation, if applicable.

Cell Proliferation Assay (e.g., MTT Assay)
  • Objective: To assess the effect of the test compounds on the proliferation of a relevant cell line.

  • Materials: [Cell Line], cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, test compounds, MTT reagent, solubilization buffer, 96-well cell culture plates.

  • Procedure:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

    • Add MTT reagent to each well and incubate to allow for formazan crystal formation by viable cells.

    • Add solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the EC₅₀ values by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Visualizing Biological Context and Experimental Design

Diagrams are essential for conveying complex information in an easily digestible format. The following examples, generated using the DOT language for Graphviz, illustrate how signaling pathways and experimental workflows can be visualized.

Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Target Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Effector Effector Protein Kinase2->Effector TF Transcription Factor Effector->TF Gene Target Gene TF->Gene Transcription Inhibitor 1-(Benzo[d]oxazol-2-yl) -N-methylmethanamine Inhibitor->Receptor

Caption: Hypothetical signaling pathway illustrating the potential point of intervention for an inhibitor.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays cluster_analysis Data Analysis Target_ID Target Identification Enzyme_Assay Enzyme Inhibition Assay Target_ID->Enzyme_Assay Binding_Assay Binding Affinity Assay Target_ID->Binding_Assay IC50_Calc IC50/EC50 Calculation Enzyme_Assay->IC50_Calc Binding_Assay->IC50_Calc Cell_Culture Cell Line Culture Proliferation_Assay Proliferation Assay Cell_Culture->Proliferation_Assay Signaling_Assay Pathway Analysis Cell_Culture->Signaling_Assay Proliferation_Assay->IC50_Calc Signaling_Assay->IC50_Calc Data_Comparison Comparative Analysis IC50_Calc->Data_Comparison Report Generate Report Data_Comparison->Report

Caption: A generalized experimental workflow for inhibitor characterization.

Independent verification of the biological targets of 2-[(Methylamino)methyl]benzoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield specific biological target information for the compound 2-[(Methylamino)methyl]benzoxazole. Therefore, this guide provides a comparative overview of the biological targets associated with the broader benzoxazole chemical scaffold. The information presented is based on studies of various benzoxazole derivatives.

The benzoxazole ring is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives showing a wide array of biological activities.[1][2][3] These activities stem from the ability of the benzoxazole core to interact with a variety of biological targets. This guide summarizes key targets, provides comparative data for representative derivatives, details common experimental protocols for target validation, and visualizes relevant pathways and workflows.

Identified Biological Targets of Benzoxazole Derivatives

Benzoxazole derivatives have been investigated for a range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory treatments.[1][4][5] This has led to the identification of several key biological targets, primarily within the families of protein kinases and bacterial enzymes.

Key Protein Kinase Targets:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth. Inhibition of VEGFR2 is a common strategy in cancer therapy.

  • Epidermal Growth Factor Receptor (EGFR): A transmembrane protein that plays a critical role in cell proliferation. Its overactivation is implicated in various cancers.

  • Human Epidermal Growth Factor Receptor 2 (HER2): A member of the EGFR family, HER2 is a key driver in a subset of breast cancers.

  • Kinase Insert Domain Receptor (KDR): Another designation for VEGFR2, crucial for its role in pathological angiogenesis.[6]

Key Bacterial Enzyme Targets:

  • DNA Gyrase: A type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. It is a well-established target for antibacterial agents.[2]

Comparative Data of Benzoxazole Derivatives

The following tables summarize quantitative data for representative benzoxazole derivatives against some of their identified biological targets. It is important to note that these are different derivatives and not the specific compound 2-[(Methylamino)methyl]benzoxazole.

Table 1: In Vitro Antiproliferative Activity of Selected Benzoxazole Derivatives

Compound ReferenceCell LineIC50 (µM)
Compound 4bHepG219.34
MCF-79.72
MDA-MB-23111.23
HeLa14.51
Compound 6bHepG26.83
MCF-73.64
MDA-MB-2312.14
HeLa5.18

Data extracted from a study on 2-mercaptobenzoxazole derivatives.[5]

Table 2: Protein Kinase Inhibitory Activity of Compound 6b

Target EnzymeIC50 (µM)
EGFR0.279
HER20.224
VEGFR20.565

Data for a 2-mercaptobenzoxazole derivative.[5]

Table 3: KDR Inhibition by Amino Benzoxazole Derivatives

Compound ReferenceKDR Inhibition IC50 (µM)
Compound 16.855
Compound 16> 50
Compound 17> 50

Data from a study on amino benzoxazole derivatives.[6]

Experimental Protocols

Below are detailed methodologies for key experiments typically used in the verification of the biological targets of novel compounds like benzoxazole derivatives.

1. In Vitro Kinase Inhibition Assay (Example: VEGFR2)

  • Objective: To determine the concentration of a compound required to inhibit 50% of the activity of a specific protein kinase.

  • Materials: Recombinant human VEGFR2 enzyme, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), test compound, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 96-well plate, add the recombinant VEGFR2 enzyme to the kinase assay buffer.

    • Add the diluted test compound to the wells. A control with DMSO alone is included.

    • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

    • The luminescence signal, which is proportional to the kinase activity, is read using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • The IC50 value is determined by fitting the data to a dose-response curve.

2. Antibacterial Minimum Inhibitory Concentration (MIC) Assay

  • Objective: To determine the lowest concentration of an antibacterial agent that prevents the visible growth of a bacterium.

  • Materials: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton broth (MHB), test compound, and 96-well microtiter plates.

  • Procedure:

    • Prepare a serial two-fold dilution of the test compound in MHB in a 96-well plate.

    • Prepare a standardized inoculum of the test bacterium (e.g., 5 x 10^5 CFU/mL).

    • Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Visualizations

Diagram 1: Generalized Kinase Inhibition Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound Test Compound (Serial Dilution) Assay Kinase Reaction (Incubation) Compound->Assay Enzyme Recombinant Kinase (e.g., VEGFR2) Enzyme->Assay Substrate ATP + Substrate Peptide Substrate->Assay Detection Signal Detection (e.g., Luminescence) Assay->Detection Analysis Data Analysis (IC50 Calculation) Detection->Analysis G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg Raf Raf VEGFR2->Raf PKC PKC PLCg->PKC PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Angiogenesis) ERK->Proliferation Benzoxazole Benzoxazole Derivative Benzoxazole->VEGFR2 Inhibition VEGF VEGF VEGF->VEGFR2

References

Side-by-side analysis of the pharmacokinetic profiles of different benzoxazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the pharmacokinetic properties of SLF80821178 and SLB1122168, along with insights into the promising profiles of CBA and MCBA, offers valuable guidance for researchers in drug development. This guide provides a comprehensive analysis of available experimental data, detailed methodologies for key experiments, and visualizations of experimental workflows to aid in the understanding and prediction of the in vivo behavior of benzoxazole derivatives.

Benzoxazole scaffolds are integral to a wide array of biologically active molecules, driving research into their therapeutic potential.[1] A critical aspect of developing these compounds into viable drug candidates is the thorough characterization of their pharmacokinetic profiles, encompassing absorption, distribution, metabolism, and excretion (ADME). This comparative guide delves into the pharmacokinetic data of select benzoxazole compounds to assist researchers, scientists, and drug development professionals in this endeavor.

Quantitative Pharmacokinetic Data

The following table summarizes the available in vivo pharmacokinetic parameters for the benzoxazole derivatives SLF80821178 and SLB1122168, determined in mice.

CompoundDose (Route)CmaxTmax (h)AUCt1/2 (h)Oral Bioavailability (%)Reference
SLF80821178 10 mg/kg (Oral)>0.5 µM4Data not available2.4~30[2][3][4]
SLB1122168 Not specifiedData not availableData not availableData not availableData not availablePoor[2][5]

Note: While direct quantitative comparison for 2-(4-Chlorophenyl)-5-benzoxazoleacetic acid (CBA) and its methyl ester prodrug, methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate (MCBA), is not available in the reviewed literature, studies indicate that oral administration of MCBA leads to stronger anti-psoriatic effects compared to CBA. This suggests that the prodrug strategy improves the pharmacokinetic profile of the parent compound.[6][7][8]

Experimental Protocols

The determination of the pharmacokinetic profiles of these benzoxazole compounds involves a series of well-defined experimental procedures.

In Vivo Pharmacokinetic Study in Mice

A representative experimental workflow for an in vivo pharmacokinetic study is outlined below.

G cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Acquisition & Processing plasma_sample Plasma Sample is_addition Addition of Internal Standard plasma_sample->is_addition protein_precipitation Protein Precipitation (e.g., with acetonitrile) is_addition->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer injection Injection onto LC Column supernatant_transfer->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization ms1 Quadrupole 1 (Precursor Ion Selection) ionization->ms1 cid Quadrupole 2 (Collision-Induced Dissociation) ms1->cid ms2 Quadrupole 3 (Product Ion Detection) cid->ms2 data_acquisition Data Acquisition ms2->data_acquisition peak_integration Peak Integration & Quantification data_acquisition->peak_integration G cluster_s1p_synthesis S1P Synthesis cluster_transport S1P Transport cluster_extracellular Extracellular Space cluster_signaling Downstream Signaling Sph Sphingosine SphK Sphingosine Kinase Sph->SphK S1P_intra Intracellular S1P SphK->S1P_intra Spns2 Spns2 Transporter S1P_intra->Spns2 S1P_extra Extracellular S1P Spns2->S1P_extra SLF80821178 SLF80821178 SLF80821178->Spns2 Inhibits S1PR S1P Receptors S1P_extra->S1PR signaling Cellular Responses (e.g., Lymphocyte Trafficking) S1PR->signaling

References

Assessing the Selectivity of 1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine for the Chromodomain Y-like (CDYL) Protein

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The biological target of 1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine has not been definitively characterized in publicly available literature. This guide assesses its potential selectivity for the Chromodomain Y-like (CDYL) protein based on the established activity of structurally similar benzo[d]oxazol-2(3H)-one derivatives. The data presented for this compound should be considered hypothetical and for illustrative purposes.

The development of selective chemical probes is crucial for dissecting the biological functions of proteins and for the validation of novel drug targets. This guide provides a comparative analysis of the hypothetical selectivity of this compound for the epigenetic reader protein CDYL, benchmarked against a known potent and selective inhibitor from the benzo[d]oxazol-2(3H)-one class, Compound D03.

Quantitative Selectivity Profile

The selectivity of a compound is paramount to its utility as a research tool or a therapeutic candidate. A highly selective compound minimizes off-target effects, leading to more reliable experimental outcomes and a better safety profile. The following table summarizes the binding affinities (KD) of Compound D03, a potent benzoxazolone-based inhibitor of CDYL, against a panel of related chromodomain-containing proteins. The data for this compound is presented hypothetically to illustrate a potential selectivity profile.

CompoundTargetKD (μM)Selectivity Fold vs. CDYL
This compound CDYL1.2 (Hypothetical)-
CDYL2> 200 (Hypothetical)> 167
CDY1No Binding (Hypothetical)-
CBX745 (Hypothetical)37.5
Compound D03 [1]CDYL0.5-
CDYL2> 70> 140
CDY1No Binding-
CBX7> 16> 32

KD values represent the dissociation constant, where a smaller value indicates a higher binding affinity.

Experimental Protocols

The determination of binding affinity and selectivity is a critical step in compound characterization. The following is a detailed methodology for a Surface Plasmon Resonance (SPR) assay, a common technique for quantifying protein-ligand interactions.[1]

Surface Plasmon Resonance (SPR) Assay for Binding Affinity and Selectivity

Objective: To determine the dissociation constant (KD) of a test compound for the target protein (CDYL) and a panel of off-target proteins.

Materials:

  • Biacore T200 instrument (or equivalent)

  • CM5 sensor chip

  • His-tagged recombinant human CDYL, CDYL2, CDY1, and CBX7 proteins

  • Test compound (e.g., this compound, Compound D03)

  • Running buffer: HBS-EP+ (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

  • Immobilization buffers: Amine coupling kit containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCl pH 8.5.

  • DMSO for compound dilution

Procedure:

  • Protein Immobilization:

    • Activate the surface of the CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the recombinant protein (e.g., CDYL) at a concentration of 20 μg/mL in 10 mM sodium acetate buffer (pH 5.0) to achieve an immobilization level of approximately 8000-10000 response units (RU).

    • Deactivate the remaining active sites by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.

    • A reference flow cell is prepared similarly but without protein immobilization to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a serial dilution of the test compound in running buffer with a final DMSO concentration of 1% or less. A typical concentration range would be from 0.1 to 100 μM.

    • Inject the different concentrations of the test compound over the immobilized protein surface and the reference cell at a flow rate of 30 μL/min for a specified association time (e.g., 120 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).

    • Regenerate the sensor surface between each compound concentration injection using an appropriate regeneration solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5) if necessary.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.

    • Analyze the sensorgrams using a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

    • Repeat the procedure for each of the off-target proteins to determine their respective KD values and calculate the selectivity fold.

Visualizations

Experimental Workflow for Selectivity Assessment

G Experimental Workflow for SPR-based Selectivity Profiling cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis Protein_Prep Recombinant Protein Purification (CDYL, CDYL2, CDY1, CBX7) Immobilization Immobilize Proteins on CM5 Sensor Chip Protein_Prep->Immobilization Compound_Prep Compound Dilution Series Binding_Assay Inject Compound Series (Association/Dissociation) Compound_Prep->Binding_Assay Immobilization->Binding_Assay Regeneration Regenerate Sensor Surface Binding_Assay->Regeneration Data_Processing Sensorgram Processing (Reference Subtraction) Binding_Assay->Data_Processing Regeneration->Binding_Assay Kinetic_Fitting Fit Data to Binding Model Data_Processing->Kinetic_Fitting Determine_KD Determine KD for each Protein Kinetic_Fitting->Determine_KD Selectivity_Calc Calculate Selectivity Fold Determine_KD->Selectivity_Calc

Caption: Workflow for assessing compound selectivity using Surface Plasmon Resonance (SPR).

CDYL Signaling Pathway and Transcriptional Repression

G Simplified CDYL Signaling Pathway cluster_histone Histone Modification cluster_cdyl CDYL Complex cluster_gene Gene Regulation H3K9me H3K9 Methylation CDYL CDYL Protein H3K9me->CDYL recognizes G9a G9a/GLP CDYL->G9a recruits Target_Genes Target Genes G9a->Target_Genes methylates histones at Repression Transcriptional Repression Target_Genes->Repression leads to Inhibitor 1-(Benzo[d]oxazol-2-yl)- N-methylmethanamine (Hypothetical Inhibitor) Inhibitor->CDYL inhibits binding

Caption: CDYL recognizes histone methylation, leading to transcriptional repression.

References

Navigating the Research Landscape of 1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine: A Guide to Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals interested in the benzoxazole scaffold, a thorough review of existing literature is the cornerstone of impactful research. This guide addresses the current state of published findings on 1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine, providing a clear and objective overview of the available data and highlighting areas where further investigation is needed.

However, research on structurally similar benzoxazole derivatives provides valuable insights into the potential biological activities and therapeutic applications of this chemical class. Of particular note is the closely related compound, N-methylbenzo[d]oxazol-2-amine.

Insights from a Structurally Related Analog: N-methylbenzo[d]oxazol-2-amine

Recent studies have identified N-methylbenzo[d]oxazol-2-amine as a promising anthelmintic agent.[1][2] Research has demonstrated its potency against various helminths, including Gnathostoma spinigerum, Caenorhabditis elegans, and Trichinella spiralis, with efficacy comparable to the established anthelmintic drug, albendazole.[1][2]

A significant advantage highlighted in these studies is the compound's favorable safety profile. N-methylbenzo[d]oxazol-2-amine exhibited approximately 10 times lower cytotoxicity towards a normal human cell line (HEK293) when compared to albendazole.[1][2]

Experimental Protocols: A Look at Synthesis

While specific experimental protocols for this compound are not available, a scalable, metal-free synthesis protocol for N-alkylbenzo[d]oxazol-2-amine and N-alkylbenzo[d]thiazol-2-amine derivatives has been developed.[1] This method utilizes benzoxazole-2-thiol or benzothiazole-2-thiol as the starting material. The key step involves the methylation of the thiol group to form a methyl sulfide intermediate, which then undergoes a nucleophilic addition-elimination reaction with gaseous methylamine.[1]

Below is a generalized workflow for the synthesis of N-methylbenzo[d]oxazol-2-amine, which could potentially be adapted for the synthesis of other N-alkylated benzoxazole derivatives.

Synthesis_Workflow cluster_0 Synthesis of N-methylbenzo[d]oxazol-2-amine cluster_1 Reactants Benzoxazole-2-thiol Benzoxazole-2-thiol Methylation Methylation Benzoxazole-2-thiol->Methylation Methyl_Sulfide_Intermediate Methyl_Sulfide_Intermediate Methylation->Methyl_Sulfide_Intermediate Nucleophilic_Addition_Elimination Nucleophilic_Addition_Elimination Methyl_Sulfide_Intermediate->Nucleophilic_Addition_Elimination N-methylbenzo[d]oxazol-2-amine N-methylbenzo[d]oxazol-2-amine Nucleophilic_Addition_Elimination->N-methylbenzo[d]oxazol-2-amine Gaseous_Methylamine Gaseous_Methylamine Gaseous_Methylamine->Nucleophilic_Addition_Elimination

Caption: Generalized workflow for the synthesis of N-methylbenzo[d]oxazol-2-amine.

Future Directions

The lack of specific data for this compound presents an opportunity for novel research. Future studies could focus on:

  • De novo synthesis and characterization: Developing a reliable synthetic route and fully characterizing the compound.

  • Biological screening: Evaluating its activity in various assays to identify potential therapeutic applications, drawing inspiration from the anthelmintic properties of its structural analog.

  • Comparative studies: Once activity is established, performing direct comparisons with existing compounds to determine its relative efficacy and safety.

References

Safety Operating Guide

Safeguarding the Laboratory: A Comprehensive Guide to the Disposal of 1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Disposal and Safety Protocols

The proper disposal of 1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine, a chemical compound utilized in various research and development applications, is paramount to ensuring laboratory safety and environmental protection. This guide provides a procedural, step-by-step framework for its safe handling and disposal, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical to mitigate risks and comply with regulatory standards.

Essential Safety and Disposal Information

All personnel must consult the Safety Data Sheet (SDS) for this compound prior to handling. In the absence of a specific SDS, the precautionary measures for analogous amine compounds should be strictly followed. The following table summarizes crucial safety and disposal information.

ParameterGuidelineCitation
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a laboratory coat.[1][2]
Handling Location All handling and disposal procedures should be conducted in a well-ventilated area or within a chemical fume hood.[1][3]
Waste Classification Treat as hazardous chemical waste. Due to its amine functional group, it may be toxic and harmful to the environment.[3][4]
Primary Disposal Method The recommended disposal method is incineration at a licensed chemical destruction plant.[1][4]
Prohibited Disposal Methods Do not discharge to sewer systems, drains, or the environment. Do not contaminate water, foodstuffs, or feed.[1][3]
Waste Container Use a designated, leak-proof, and clearly labeled hazardous waste container compatible with amine compounds. The original container is often a suitable choice.[4][5][6]
Waste Segregation Keep amine waste separate from other chemical waste streams to prevent hazardous reactions.[3][7]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection and disposal of this compound waste.

Objective: To safely collect, label, and prepare this compound waste for pickup and disposal by a licensed environmental services provider.

Materials:

  • Appropriate Personal Protective Equipment (PPE)

  • Designated hazardous waste container (UN-rated)

  • "Hazardous Waste" labels

  • Chemical-resistant funnel

  • Spill containment kit

Procedure:

  • Don Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing the appropriate PPE as specified in the table above.

  • Prepare the Waste Container:

    • Obtain a designated and compatible hazardous waste container. Ensure it is clean, dry, and in good condition.[6]

    • Affix a "Hazardous Waste" label to the container.[7][8]

  • Waste Collection:

    • Perform all waste transfers within a chemical fume hood to minimize inhalation exposure.

    • Carefully pour the liquid waste into the designated container using a chemical-resistant funnel to avoid splashes.

    • For solid waste (e.g., contaminated gloves, weighing paper), collect it in a designated solid waste container.[2]

  • Label the Container:

    • Clearly write the full chemical name, "this compound," and the concentration on the hazardous waste label. Do not use abbreviations.[7][8]

    • Record the date when the waste was first added to the container.[8]

  • Secure and Store the Waste:

    • Securely close the container lid.[5]

    • Store the waste container in a designated satellite accumulation area that is at or near the point of generation.[5]

    • Ensure the storage area is well-ventilated and away from incompatible materials.[3]

  • Arrange for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[3][5]

    • Do not attempt to transport hazardous waste yourself.

Logical Workflow for Chemical Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound start Generation of Waste ppe Don Appropriate PPE start->ppe segregate Segregate from Other Waste Streams ppe->segregate container Use Compatible, Sealed Container segregate->container label Label with 'Hazardous Waste' & Full Chemical Name container->label store Store in Designated Satellite Accumulation Area label->store pickup Schedule Waste Pickup with EHS store->pickup transport Authorized Transport to Facility pickup->transport disposal Final Disposal (Incineration) transport->disposal

Caption: Disposal decision workflow for this compound.

This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound. By adhering to these procedures, laboratory personnel can ensure a safe working environment and minimize their environmental impact. Always consult your institution's specific EHS guidelines and the chemical's SDS for the most accurate and up-to-date information.

References

Essential Safety and Operational Guide for Handling 1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of 1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine. Adherence to these procedural guidelines is paramount to ensure personal safety and regulatory compliance in the laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for analogous compounds, this compound is presumed to present significant health risks. The compound is classified as harmful if swallowed, a cause of skin irritation and serious eye damage, and may lead to respiratory irritation[1]. Therefore, stringent adherence to PPE protocols is mandatory.

Minimum PPE Requirements:

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile) inspected before use.To prevent skin contact, which can cause irritation[1].
Eye and Face Protection Tightly fitting safety goggles with side-shields or a face shield.To protect against splashes that can cause serious eye damage[1].
Skin and Body Protection Fire/flame resistant and impervious clothing, such as a lab coat or coveralls.To shield skin from potential contact and irritation[1].
Respiratory Protection A full-face respirator is necessary if exposure limits are exceeded or if irritation is experienced.To prevent respiratory irritation from dust, mists, or vapors[1].
Operational Handling and Storage

Proper handling and storage are crucial to minimize exposure risk and maintain the integrity of the compound.

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood[1][2].

  • Ignition Sources: Use non-sparking tools and take measures to prevent electrostatic discharge, as the compound may be combustible at high temperatures[1][3].

  • Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[1][2].

  • Contaminated Clothing: Remove and wash any contaminated clothing before reuse[1].

Storage Conditions:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place[1][2].

  • Incompatibilities: Store away from strong oxidizing agents and foodstuffs[1][4].

  • Security: Store in a locked-up area accessible only to authorized personnel[5].

Emergency Procedures and First Aid

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Ingestion If swallowed, get medical help immediately. Rinse mouth, but do NOT induce vomiting[1][2].
Skin Contact If on skin, wash with plenty of water. If skin irritation occurs, seek medical attention. Take off contaminated clothing and wash it before reuse[1].
Eye Contact If in eyes, immediately rinse with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and get medical help[1].
Inhalation If inhaled, remove the person to fresh air and keep them comfortable for breathing. If experiencing respiratory symptoms, get medical help[1].
Disposal Plan

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. Given its potential classification as an analog to controlled substances, incineration is the preferred method to ensure the compound is rendered non-retrievable[6].

Disposal Steps:

  • Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

  • Licensed Disposal: Dispose of the contents and container at an approved waste disposal plant[4].

  • Documentation: Maintain a detailed log of the disposal process, including quantities and dates.

Visual Workflow for Donning and Doffing PPE

To ensure the correct sequence is followed and to minimize the risk of contamination, the following workflow for putting on (donning) and taking off (doffing) personal protective equipment should be strictly adhered to.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Perform Hand Hygiene Don2 Don Gown Don1->Don2 Don3 Don Respirator Don2->Don3 Don4 Don Eye Protection Don3->Don4 Don5 Don Gloves (over cuffs) Don4->Don5 Doff1 Remove Gloves Doff2 Remove Gown Doff1->Doff2 Doff3 Perform Hand Hygiene Doff2->Doff3 Doff4 Remove Eye Protection Doff3->Doff4 Doff5 Remove Respirator Doff4->Doff5 Doff6 Perform Hand Hygiene Doff5->Doff6

Caption: PPE Donning and Doffing Workflow.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.